DL-AP4 Sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;(3-amino-3-carboxypropyl)-hydroxyphosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWPQOULJIILQQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)[O-])C(C(=O)O)N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NNaO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DL-AP4 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of DL-AP4 Sodium salt, a widely used pharmacological tool in neuroscience research. It details the molecular targets, signaling pathways, and physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding.
Core Mechanism of Action: A Selective Agonist of Group III Metabotropic Glutamate (B1630785) Receptors
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a broad-spectrum glutamate receptor ligand, with its L-isomer, L-AP4, being the biologically active enantiomer.[1] It functions as a selective agonist for Group III metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission.[2][3] The Group III mGluRs include four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8.[2][4]
Upon binding to these receptors, particularly at the presynaptic terminal, DL-AP4 initiates a signaling cascade that leads to the inhibition of neurotransmitter release.[5] This is primarily achieved through the activation of the associated Gi/o protein.[3][6] The activation of the Gi/o protein has two main downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8] This reduction in cAMP levels modulates the activity of various downstream effectors, including protein kinase A (PKA).
-
Modulation of Ion Channels: The βγ-subunits of the activated Gi/o protein can directly interact with and modulate the activity of ion channels.[3] A key effect is the inhibition of voltage-gated calcium channels (VGCCs) on the presynaptic membrane.[9] This reduction in calcium influx is a critical step in preventing the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of neurotransmitters like glutamate.
In the retina, DL-AP4 is known to block the light response of ON bipolar cells, mimicking the endogenous photoreceptor transmitter.[10]
Quantitative Data: Receptor Binding and Functional Potency
The affinity and potency of L-AP4, the active isomer in the this compound mixture, vary across the different Group III mGluR subtypes. This differential activity is crucial for designing and interpreting experiments aimed at dissecting the specific roles of these receptors.
| Receptor Subtype | EC50 (μM) | Apparent Kd (μM) | Reference(s) |
| mGluR4 | 0.1 - 0.13 | - | [4][11] |
| mGluR6 | 1.0 - 2.4 | - | [11] |
| mGluR7 | 249 - 337 | - | [11] |
| mGluR8 | 0.29 | - | [4][11] |
| General Glutamate Binding | - | 66 (competitive inhibitor) | [12] |
| Hippocampal Synapses | - | 2.5 (antagonizes excitatory synapses) | [12] |
Signaling Pathway Diagram
Caption: Signaling pathway of DL-AP4 at presynaptic terminals.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology for Measuring Effects on Synaptic Transmission
This protocol is designed to measure the effect of DL-AP4 on excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.
Materials:
-
Cultured neurons or prepared brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Borosilicate glass pipettes.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, continuously bubbled with 95% O2 / 5% CO2.
-
Intracellular solution containing (in mM): appropriate concentrations of a potassium salt (e.g., K-gluconate), EGTA, HEPES, Mg-ATP, and Na-GTP.
-
This compound stock solution.
-
Stimulating electrode.
Procedure:
-
Prepare the brain slice or cultured neuron preparation and place it in the recording chamber, continuously perfusing with oxygenated aCSF.
-
Pull a glass pipette with a resistance of 4-8 MΩ and fill it with the intracellular solution.
-
Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode.
-
Hold the neuron at a membrane potential of -70 mV.
-
Position a stimulating electrode near the patched neuron to evoke EPSCs.
-
Record a stable baseline of evoked EPSCs for 5-10 minutes.
-
Bath-apply DL-AP4 at the desired concentration (e.g., 50 µM) by switching the perfusion solution.
-
Record the EPSCs in the presence of DL-AP4 for 10-15 minutes or until a steady-state effect is observed.
-
Wash out the DL-AP4 by perfusing with aCSF and record the recovery of the EPSC amplitude.
-
Data Analysis: Measure the peak amplitude of the EPSCs before, during, and after DL-AP4 application. Calculate the percentage of inhibition of the EPSC amplitude.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of DL-AP4 to inhibit adenylyl cyclase activity in cells expressing a Gi/o-coupled Group III mGluR.
Materials:
-
HEK293 or CHO cells stably expressing the target mGluR subtype.
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell lysis buffer.
-
Plate reader.
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Add varying concentrations of DL-AP4 to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15-20 minutes.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.
-
Measure the cAMP concentration using a plate reader.
-
Data Analysis: Normalize the data to the forskolin-only treated wells (100% response) and the basal control (0% response). Plot the percentage of inhibition of forsklin-stimulated cAMP accumulation as a function of the log concentration of DL-AP4 to determine the IC50 value.
Experimental Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Electrophysiological and behavioral evidence that modulation of metabotropic glutamate receptor 4 with a new agonist reverses experimental parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
The Advent of DL-AP4 Sodium Salt: A Technical Guide to its Discovery and Enduring Impact on Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-Amino-4-phosphonobutyric acid (DL-AP4), particularly in its sodium salt form, has carved a significant niche in the landscape of neuroscience research. Initially identified as a broad-spectrum glutamate (B1630785) antagonist, its discovery heralded a new era in understanding glutamatergic neurotransmission. Subsequent research revealed its more nuanced role as a selective agonist for Group III metabotropic glutamate receptors (mGluRs), providing a critical pharmacological tool to dissect the complex signaling pathways that govern synaptic function. This in-depth technical guide chronicles the discovery and history of DL-AP4, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of its associated signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals working to unravel the complexities of the central nervous system.
Discovery and Historical Context
The journey of DL-AP4 began with the quest to understand the multifaceted roles of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system[1][2]. Early investigations in the 1970s sought to identify compounds that could selectively antagonize the excitatory actions of glutamate. In 1976, Cull-Candy and colleagues reported that 2-amino-4-phosphonobutyric acid (the active component of DL-AP4) acted as a glutamate antagonist on locust muscle[3]. This initial finding laid the groundwork for its exploration in the vertebrate CNS.
A pivotal moment in the history of DL-AP4 came with the discovery of its ability to depress synaptic transmission in specific hippocampal pathways, such as the lateral perforant path[3][4]. This selective action suggested the existence of a novel glutamate receptor subtype, distinct from the then-known ionotropic receptors. This "AP4 receptor" was later identified as a family of G-protein coupled receptors, now known as the metabotropic glutamate receptors (mGluRs)[4][5][6]. DL-AP4, and more specifically its L-isomer (L-AP4), was instrumental in the characterization of Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), for which it acts as a selective agonist[7][8][9]. This discovery provided neuroscientists with a powerful tool to probe the presynaptic inhibitory functions of these receptors, which play a crucial role in modulating neurotransmitter release[5][6][10].
Physicochemical Properties of DL-AP4 Sodium Salt
This compound is the sodium salt form of DL-2-Amino-4-phosphonobutyric acid.
| Property | Value | Reference |
| Molecular Formula | C4H9NNaO5P | [11] |
| Molecular Weight | 205.08 Da | [11] |
| CAS Number | 1263093-79-3 | [11] |
| Purity | >99% | [11] |
| Form | Solid | [11] |
| Biological Description | Broad spectrum glutamate receptor antagonist; Group III mGluR agonist | [11][12] |
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various studies on DL-AP4 and its enantiomers, highlighting its affinity and efficacy at different receptors and in various experimental preparations.
Table 3.1: Binding Affinities and Dissociation Constants
| Ligand | Preparation | Receptor Target | Value | Units | Reference |
| DL-AP4 | Rat Hippocampal Slice (Lateral Perforant Path) | Presynaptic Glutamate Receptors | Apparent Kd: 2.5 | µM | [3] |
| DL-AP4 | - | Glutamate Binding | Apparent Kd: 66 | µM | [3] |
| [3H]L-AP4 | Rat Brain Membranes | mGluR4 | - | - | |
| L-AP4 | BHK cells transfected with mGluR4 | mGluR4 | EC50: 0.08 | µM | [13] |
| L-thioAP4 | BHK cells transfected with mGluR4 | mGluR4 | EC50: 0.039 | µM | [13] |
Table 3.2: Effective Concentrations in Functional Assays
| Ligand | Preparation | Effect | Concentration | Units | Reference |
| DL-AP4 | Isolated Rod Bipolar Cells | Reduces tonic inward current | 500 | µM | [3] |
| DL-AP4 | Locust Muscle Membrane | Antagonizes glutamate action | 0.1 | M | [3] |
| DL-AP4 | Rat Hippocampal Slice | Blocks light response | 50 | µM | [3] |
| L-AP4 | Cultured Olfactory Bulb Neurons | Maximal inhibition of calcium currents | ~30 | µM | [5] |
| L-AP4 | Rat (in vivo, i.c.v. injection) | Impairment of spatial learning | 80 | mM | [7] |
| L-AP4 | Rat Hippocampus (in vivo, i.c.v. injection) | Reduced evoked baseline responses (8-week-old) | 80 | mM | [14] |
| L-AP4 | Rat Hippocampus (in vivo, i.c.v. injection) | Reduced LTP amplitude (12-week-old) | 80 | mM | [14] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments that have been instrumental in defining the role of DL-AP4 in neuroscience.
Electrophysiology in Hippocampal Slices
This protocol is a synthesis of methods commonly used to study the effects of DL-AP4 on synaptic transmission and plasticity in the hippocampus.
Objective: To measure the effect of DL-AP4 on excitatory postsynaptic potentials (EPSPs) in the lateral perforant path of the rat hippocampus.
Materials:
-
Adult male Wistar rats
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose, saturated with 95% O2 / 5% CO2.
-
This compound
-
Dissection tools
-
Vibratome
-
Recording chamber with perfusion system
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode in the lateral perforant path and a recording electrode in the dentate gyrus.
-
Deliver single voltage pulses to elicit baseline EPSPs.
-
-
Drug Application:
-
After establishing a stable baseline recording, switch the perfusion to aCSF containing the desired concentration of DL-AP4 (e.g., 10-100 µM).
-
Record the changes in the EPSP amplitude in the presence of the drug.
-
To test for washout, switch the perfusion back to the control aCSF.
-
-
Data Analysis:
-
Measure the slope or amplitude of the EPSPs.
-
Normalize the data to the baseline period and plot the time course of the drug effect.
-
Perform statistical analysis to determine the significance of the drug-induced changes.
-
Whole-Cell Voltage-Clamp in Cultured Neurons
This protocol describes the methodology used to investigate the effects of L-AP4 on calcium currents in cultured neurons[5][6].
Objective: To determine the effect of L-AP4 on voltage-dependent calcium currents in cultured olfactory bulb neurons.
Materials:
-
Primary cultures of olfactory bulb neurons from neonatal rats.
-
External solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose.
-
Internal (pipette) solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl2, 2 ATP, 0.2 GTP.
-
L-AP4
-
Pertussis toxin (PTX) for some experiments.
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system).
Procedure:
-
Cell Culture:
-
Prepare primary cultures of olfactory bulb neurons from neonatal rat pups.
-
Plate cells on coated coverslips and maintain in a suitable culture medium.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the cell at a holding potential of -80 mV.
-
-
Measurement of Calcium Currents:
-
Evoke calcium currents by depolarizing voltage steps.
-
Record baseline calcium currents in the control external solution.
-
-
Drug Application:
-
Perfuse the chamber with the external solution containing L-AP4 (e.g., 30 µM).
-
Record the calcium currents in the presence of L-AP4.
-
For experiments involving G-protein inhibition, pre-incubate the cells with PTX.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents before and after drug application.
-
Calculate the percentage of inhibition of the calcium current by L-AP4.
-
Signaling Pathways and Experimental Workflows
DL-AP4 Signaling Pathway at Presynaptic Terminals
DL-AP4, primarily through its active L-isomer, activates Group III mGluRs (mGluR4, 6, 7, and 8) which are negatively coupled to adenylyl cyclase[15]. This activation is mediated by a pertussis toxin-sensitive G-protein (Gi/o)[5][6]. The subsequent inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, which reduces the influx of calcium into the presynaptic terminal and consequently decreases the release of glutamate[5][6].
Caption: DL-AP4 signaling cascade at a presynaptic terminal.
Experimental Workflow for Investigating Synaptic Plasticity
The following diagram illustrates a typical workflow for studying the effect of DL-AP4 on long-term potentiation (LTP), a cellular model of learning and memory[16][17].
Caption: Experimental workflow for LTP studies involving DL-AP4.
Role in Neuroscience Research and Future Directions
This compound has been an indispensable tool in neuroscience for several decades. Its ability to selectively activate Group III mGluRs has allowed researchers to:
-
Elucidate the role of presynaptic autoreceptors: DL-AP4 has been crucial in demonstrating how presynaptic mGluRs act as a negative feedback mechanism to control glutamate release[10].
-
Investigate synaptic plasticity: Studies using DL-AP4 have shown that Group III mGluRs are involved in modulating long-term potentiation (LTP) and long-term depression (LTD), key processes in learning and memory[14][16].
-
Explore therapeutic potentials: The modulation of glutamatergic transmission by DL-AP4 has spurred interest in targeting Group III mGluRs for the treatment of various neurological and psychiatric disorders, including anxiety, epilepsy, and Parkinson's disease[2][18].
Future research will likely focus on developing more subtype-selective agonists and antagonists for the different Group III mGluRs to further dissect their individual physiological roles. The continued use of DL-AP4 and its analogs in combination with advanced techniques such as optogenetics and in vivo imaging will undoubtedly provide deeper insights into the complex regulation of synaptic function in both health and disease.
Conclusion
The discovery of this compound and the subsequent elucidation of its mechanism of action represent a landmark in the study of glutamatergic neurotransmission. From its initial characterization as a glutamate antagonist to its refined role as a selective Group III mGluR agonist, DL-AP4 has provided an invaluable pharmacological tool that has significantly advanced our understanding of synaptic regulation. The quantitative data, experimental protocols, and pathway diagrams presented in this guide underscore the profound and lasting impact of DL-AP4 on the field of neuroscience and highlight its continuing relevance for future research and drug development endeavors.
References
- 1. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The L-AP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-AP4 - Wikipedia [en.wikipedia.org]
- 9. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glutamate release and presynaptic action of AP4 during inspiratory drive to phrenic motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, glutamate antagonist (CAS 1263093-79-3) | Abcam [abcam.com]
- 12. DL-AP4 |2-amino-4-phosphonobutyrate; 2APB | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of synaptic ion channels in synaptic plasticity | EMBO Reports [link.springer.com]
- 17. Frontiers | Control of Long-Term Plasticity by Glutamate Transporters [frontiersin.org]
- 18. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to DL-AP4 Sodium Salt: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of DL-AP4 Sodium Salt (DL-2-Amino-4-phosphonobutyric acid sodium salt). The information is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their studies.
Chemical and Physical Properties
This compound is the sodium salt form of DL-2-Amino-4-phosphonobutyric acid. It is a white to off-white solid compound.[1] The introduction of the sodium salt enhances its solubility in aqueous solutions, making it a convenient form for various experimental applications.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | DL-2-Amino-4-phosphonobutyric acid sodium salt | [2][3] |
| Synonyms | This compound, DL-2-Amino-4-phosphonobutanoic acid sodium salt | [2][3][4] |
| CAS Number | 1263093-79-3 | [2][5][6] |
| Molecular Formula | C₄H₉NNaO₅P | [2][5][6] |
| Molecular Weight | 205.08 g/mol | [2][5][6] |
| Appearance | Solid | [5] |
| Purity | >99% | [5][6] |
| Solubility | Soluble in water (100 mM) | [2][3][6] |
| Storage | Store under desiccating conditions at room temperature. Solutions can be stored at -20°C for up to one month. | [2][5][7] |
| SMILES | C(CP(=O)(O)[O-])C(C(=O)O)N.[Na+] | [5] |
| InChI | InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);/q;+1/p-1 | [5] |
| InChIKey | IGWPQOULJIILQQ-UHFFFAOYSA-M | [5] |
Structure
DL-AP4 is an analogue of the excitatory neurotransmitter glutamate (B1630785). The structure features a phosphonic acid group in place of the distal carboxylic acid group of glutamate. This structural modification is key to its pharmacological activity.
Biological Activity and Mechanism of Action
DL-AP4 is recognized as a broad-spectrum agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[8] These receptors are G-protein coupled receptors (GPCRs) that are typically located on presynaptic terminals and are involved in the modulation of neurotransmitter release.
The L-isomer, L-AP4, is the more active enantiomer and exhibits selectivity for group III mGluRs. The potency of L-AP4 varies across the different subtypes within this group.
Table 2: Potency of L-AP4 at Human Group III mGluR Subtypes
| Receptor Subtype | EC₅₀ (μM) |
| mGluR4 | 0.08 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 150 - 500 |
| mGluR8 | 0.29 |
Data compiled from various in vitro functional assays.
The primary signaling pathway activated by DL-AP4 upon binding to group III mGluRs is the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and voltage-gated calcium channels, ultimately leading to a decrease in neurotransmitter release.
Caption: Canonical Gi/o signaling pathway activated by DL-AP4 at group III mGluRs.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of DL-AP4 to inhibit adenylyl cyclase activity in cells expressing a Gi/o-coupled group III mGluR.
Materials:
-
HEK293 or CHO cells stably expressing the target mGluR subtype
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well or 384-well plates and grow to near confluence.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
-
DL-AP4 Treatment: Add varying concentrations of this compound to the wells and incubate for 15-20 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate for an additional 15-20 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
Data Analysis:
-
Normalize the data to the forskolin-only treated wells (100% response) and the basal control (0% response).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of DL-AP4.
-
Determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of DL-AP4 on synaptic transmission by recording postsynaptic currents.
Materials:
-
Acute brain slices (e.g., hippocampus) or cultured primary neurons.
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal pipette solution containing GTP (e.g., 0.3 mM).
-
Patch-clamp rig with a perfusion system.
-
Bipolar stimulating electrode.
-
This compound.
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons.
-
Recording Setup: Establish a whole-cell recording from a neuron. Clamp the neuron at a holding potential of -70 mV.
-
Baseline Recording: Evoke excitatory postsynaptic currents (EPSCs) by stimulating nearby afferent fibers. Record a stable baseline of EPSCs for 5-10 minutes.
-
DL-AP4 Application: Perfuse the recording chamber with aCSF containing a known concentration of this compound. Record the EPSCs in the presence of DL-AP4.
-
Washout: Wash out the DL-AP4 with aCSF and record the recovery of the EPSC amplitude.
Data Analysis:
-
Measure the peak amplitude of the EPSCs before, during, and after DL-AP4 application.
-
Calculate the percentage of inhibition of the EPSC amplitude by DL-AP4.
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Synthesis
The synthesis of 2-amino-4-phosphonobutanoic acid, the parent compound of this compound, can be achieved through various chemical routes. One common approach involves a Horner-Emmons reaction of trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde. This is followed by a sequence of reactions including cycloaddition of diazomethane, photoelimination of N₂, and acid hydrolysis to yield the final product.[5] The sodium salt is then typically prepared by reacting the free acid with a sodium base.
Applications in Research
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of group III mGluRs. Its applications include:
-
Neuroscience Research: Investigating the role of presynaptic inhibition in synaptic transmission and plasticity.
-
Vision Research: Studying the function of mGluR6 in the "ON" bipolar cells of the retina.
-
Drug Discovery: Serving as a reference compound in the development of novel and selective group III mGluR ligands for the potential treatment of neurological and psychiatric disorders, such as Parkinson's disease, anxiety, and epilepsy.
Conclusion
This compound is a potent and versatile agonist of group III metabotropic glutamate receptors. Its well-characterized chemical properties, mechanism of action, and the availability of detailed experimental protocols make it an indispensable tool for researchers in neuroscience and drug development. This guide provides a solid foundation for the effective utilization of this compound in a variety of research settings.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. benchchem.com [benchchem.com]
- 3. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction, pharmacological properties, and expression patterns of two rat metabotropic glutamate receptors, mGluR3 and mGluR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, glutamate antagonist (CAS 1263093-79-3) | Abcam [abcam.com]
- 7. This compound | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DL-AP4 Sodium Salt in Central Nervous System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) Sodium Salt is a crucial pharmacological tool in neuroscience research, primarily utilized for its activity at metabotropic glutamate (B1630785) receptors (mGluRs). The L-isomer, L-AP4, is a selective and potent agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are predominantly located presynaptically, where they play a critical role in modulating neurotransmitter release. Activation of group III mGluRs by L-AP4 typically leads to the inhibition of synaptic transmission, a mechanism that is central to its neuroprotective and neuromodulatory effects. This technical guide provides an in-depth overview of the pharmacology of DL-AP4 Sodium Salt, its mechanism of action, detailed experimental protocols for its application, and its role in various domains of central nervous system (CNS) research, including synaptic plasticity and neuroprotection.
Introduction
Glutamate is the principal excitatory neurotransmitter in the mammalian CNS, and its receptors are broadly classified into ionotropic and metabotropic subtypes. Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. This compound, through its active L-isomer, selectively targets the group III mGluRs.[1] This selectivity has made it an invaluable tool for dissecting the physiological and pathophysiological roles of this receptor subgroup. While some commercial suppliers may broadly classify the DL-racemic mixture as a non-selective glutamate antagonist, its primary and well-characterized action in CNS research is as a group III mGluR agonist.[2][3] This guide will focus on this established mechanism of action.
Pharmacology and Mechanism of Action
L-AP4, the active enantiomer in this compound, exhibits agonist activity at all four subtypes of group III mGluRs, albeit with varying potencies. These receptors are coupled to the Gαi/o family of G-proteins.[2]
Upon binding of L-AP4, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2][4] The βγ subunits of the G-protein can also directly modulate the activity of ion channels, most notably by inhibiting voltage-gated calcium channels (VGCCs) at the presynaptic terminal.[2][5] This reduction in calcium influx is a key mechanism through which L-AP4 suppresses the release of neurotransmitters, including glutamate.[2][5]
Signaling Pathway of L-AP4 at Group III mGluRs
Quantitative Data
The following table summarizes the potency of L-AP4 at the different human group III mGluR subtypes.
| Receptor Subtype | EC50 (μM) | Reference(s) |
| mGluR4 | 0.1 - 0.13 | |
| mGluR6 | 1.0 - 2.4 | |
| mGluR7 | 249 - 337 | |
| mGluR8 | 0.29 |
EC50 values represent the concentration of L-AP4 required to elicit a half-maximal response in in vitro functional assays.
Role in CNS Research
Modulation of Synaptic Transmission and Plasticity
L-AP4 is widely used to study synaptic transmission and plasticity. Its ability to suppress excitatory postsynaptic currents makes it a valuable tool for investigating the role of presynaptic inhibition in neural circuits.
Long-Term Depression (LTD): The induction of some forms of LTD, a long-lasting decrease in synaptic efficacy, is dependent on the activation of mGluRs. While NMDAR-dependent LTD is well-characterized, mGluR-dependent LTD provides an alternative mechanism for synaptic weakening. L-AP4 can be used to investigate the contribution of group III mGluRs to LTD at various synapses.[6] For instance, activation of group III mGluRs can depress synaptic transmission, a phenomenon that shares mechanistic similarities with LTD.[7]
Neuroprotection
Excessive glutamate release is a key contributor to neuronal damage in various neurological conditions, including stroke and traumatic brain injury. By inhibiting presynaptic glutamate release, L-AP4 and other group III mGluR agonists have demonstrated significant neuroprotective effects in preclinical models.[8]
In a rodent model of diffuse brain injury, administration of L-AP4 resulted in a decreased number of damaged neurons and improved motor and cognitive performance.[9] This neuroprotective effect is largely attributed to the activation of mGluR4.[8] Studies have shown that in cortical cultures from mGluR4 knockout mice, the neuroprotective effects of group III mGluR agonists against NMDA toxicity are abolished.[8]
Learning and Memory
The modulation of synaptic plasticity by group III mGluRs implicates them in learning and memory processes. Studies using L-AP4 in behavioral models have provided insights into these roles. For example, intracerebroventricular injection of L-AP4 has been shown to produce a selective impairment in spatial learning in the Morris water maze and 8-arm maze tasks in rats.[10] This suggests that group III mGluR activation plays a significant role in the cognitive processes underlying spatial memory formation.
Experimental Protocols
Electrophysiological Recording in Acute Brain Slices
Objective: To investigate the effect of this compound on synaptic transmission in a specific brain region.
Materials:
-
This compound
-
Standard artificial cerebrospinal fluid (aCSF)
-
Sucrose-based slicing solution
-
Vibrating microtome
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
Glass microelectrodes
-
Stimulating electrode
Procedure:
-
Animal Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic. Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based slicing solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in the ice-cold, oxygenated sucrose (B13894) solution. Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region.
-
Slice Recovery: Transfer the slices to a holding chamber containing aCSF oxygenated with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature.
-
Recording: Transfer a single slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Electrode Placement: Place a stimulating electrode to activate the desired synaptic pathway. Obtain whole-cell patch-clamp recordings from a target neuron using a glass microelectrode filled with an appropriate internal solution.
-
Baseline Recording: Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) for at least 10-20 minutes to ensure a stable response.
-
DL-AP4 Application: Prepare a stock solution of this compound in water or aCSF. Dilute the stock solution to the desired final concentration in the perfusion aCSF and bath-apply it to the slice.
-
Data Acquisition: Record the synaptic responses during and after the application of DL-AP4 to observe its effect on synaptic transmission.
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the drug's effects.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.
Materials:
-
This compound
-
Microdialysis probes
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
HPLC system for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest and secure it with dental cement. Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.
-
DL-AP4 Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, dissolve DL-AP4 in the aCSF perfusion solution.
-
Post-Administration Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC coupled with an appropriate detector (e.g., electrochemical or fluorescence).
-
Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the correct placement of the microdialysis probe.
Experimental Workflow for In Vivo Microdialysis
Morris Water Maze
Objective: To assess the effects of this compound on spatial learning and memory.
Materials:
-
This compound
-
Circular water tank (Morris water maze)
-
Submerged escape platform
-
Video tracking system and software
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat milk powder or tempera paint)
Procedure:
-
Apparatus Setup: Fill the water maze with water and make it opaque. Place a submerged platform in a fixed location in one of the quadrants. The water temperature should be maintained at a consistent temperature (e.g., 20-22°C). Arrange distinct visual cues around the room, visible from the maze.
-
Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the training or testing session, according to the experimental design (e.g., intracerebroventricular or systemic injection).
-
Acquisition Phase (Training): This phase typically lasts for several consecutive days.
-
Place the animal into the water at one of the four designated start positions, facing the wall of the tank.
-
Allow the animal to swim and find the hidden platform. The latency to find the platform is recorded.
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for each animal, varying the start position.
-
-
Probe Trial (Memory Test): Typically conducted 24 hours after the last training session.
-
Remove the escape platform from the maze.
-
Place the animal in the maze at a novel start position and allow it to swim for a set duration (e.g., 60 seconds).
-
The video tracking system records the swim path, time spent in the target quadrant (where the platform was located), and the number of crossings over the former platform location.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the data from the probe trial to assess memory retention.
Conclusion
This compound, through its active L-isomer, is a potent and selective agonist of group III metabotropic glutamate receptors. Its ability to presynaptically inhibit neurotransmitter release has established it as an indispensable tool in CNS research. It has been instrumental in elucidating the roles of group III mGluRs in synaptic transmission, plasticity, neuroprotection, and cognitive functions. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound to further explore the complexities of the central nervous system. As research into the therapeutic potential of modulating glutamatergic transmission continues, the precise application of pharmacological tools like this compound will remain critical for advancing our understanding and developing novel treatments for neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 4. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-AP4 Sodium Salt as a Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) sodium salt is a classical and widely utilized pharmacological tool in neuroscience research. As a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), it plays a crucial role in the investigation of synaptic transmission, neuronal excitability, and the therapeutic potential of targeting this receptor group in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of DL-AP4, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its effects in various experimental paradigms.
Introduction to DL-AP4 and Group III Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[1] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals.[1][2] Their activation is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] This signaling cascade ultimately results in the inhibition of neurotransmitter release, such as glutamate and GABA.[4]
DL-AP4 is a highly selective agonist for group III mGluRs relative to other mGluRs and ionotropic glutamate receptors.[5] Its ability to depress synaptic transmission has made it an invaluable tool for elucidating the physiological roles of these receptors.[6] While it is a group-selective agonist, its potency varies across the different subtypes within group III.[5]
Pharmacological Profile of DL-AP4
The subtype selectivity of DL-AP4 is defined by its potency (EC50) and binding affinity (Ki) at each of the four group III mGluR subtypes. The following tables summarize the available quantitative data for L-AP4, the active isomer of the DL-AP4 racemic mixture.
Table 1: Potency (EC50) of L-AP4 at Group III mGlu Receptor Subtypes
| Receptor Subtype | EC50 (µM) | Source(s) |
| mGluR4 | 0.1 - 0.13 | [7] |
| mGluR6 | 1.0 - 2.4 | |
| mGluR7 | 249 - 337 | |
| mGluR8 | 0.29 |
Table 2: Effects of L-AP4 in In Vitro Preparations
| Preparation | L-AP4 Concentration | Observed Effect | Reference |
| Cultured Olfactory Bulb Neurons | 1 µM - 300 µM (maximal near 30 µM) | Inhibition of high-threshold calcium currents and excitatory synaptic transmission. | [8] |
| Retinal Ganglion Cells | 50 nM | Reduction of synaptic noise. | [9] |
| Cerebellar Granule Cells | Not Specified | Promotes cell survival. | [9] |
| Cortical Neurons | Not Specified | Neuroprotection against NMDA toxicity. | [9] |
| Locust Muscle Membrane | 0.1 M | Antagonizes the excitatory action of glutamate. | [10] |
| Rat Hippocampal Slice | Apparent Kd of 2.5 µM | Antagonizes excitatory synapses in the lateral perforant path. | [10] |
Signaling Pathway of DL-AP4 at Group III mGluRs
Activation of presynaptic group III mGluRs by DL-AP4 initiates a signaling cascade mediated by the Gi/o protein.[3] The α subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][3] The βγ subunit can directly modulate the activity of voltage-gated calcium channels, leading to their inhibition and a subsequent reduction in neurotransmitter release.[3][4][9]
Experimental Protocols
Preparation and Storage of DL-AP4 Solutions
Proper preparation and storage of DL-AP4 solutions are critical for experimental consistency.
-
Solubility : DL-AP4 is soluble in water up to 5 mM and in 1 M NaOH up to 100 mM.[4] For higher concentrations, gentle warming and sonication may be necessary.[4]
-
Stock Solution Preparation :
-
Weigh the desired amount of DL-AP4 sodium salt.
-
Add a small volume of sterile deionized water or a dilute NaOH solution to dissolve the powder. A basic pH may be required for complete dissolution.[9]
-
Vortex until the DL-AP4 is completely dissolved.[9]
-
Bring the solution to the final desired volume with sterile deionized water.[9]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[9][11]
-
-
Storage :
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the effect of DL-AP4 on excitatory postsynaptic currents (EPSCs).[4]
Methodology:
-
Preparation : Prepare acute brain slices (e.g., 300-400 µm thick from the hippocampus or olfactory bulb) or cultured primary neurons.[4][11]
-
Recording Setup :
-
Use a standard patch-clamp rig with a perfusion system.[4]
-
The external solution should be artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.[4]
-
The internal pipette solution should contain GTP (e.g., 0.3 mM) to enable G-protein signaling.[4] A typical internal solution might contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.[11]
-
-
Recording Procedure :
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.[11]
-
Evoke EPSCs by stimulating nearby afferent fibers with a bipolar electrode.[4]
-
Record a stable baseline of EPSCs for at least 5-10 minutes.[4]
-
Bath-apply DL-AP4 at the desired concentration (e.g., 10-100 µM).[4]
-
Record the effect of DL-AP4 on the EPSC amplitude for 10-20 minutes or until a stable effect is observed.[4][11]
-
Wash out DL-AP4 with aCSF and record the recovery of the EPSC amplitude.[4]
-
-
Data Analysis :
In Vivo Microdialysis
This protocol measures the effect of DL-AP4 on neurotransmitter release in a specific brain region.[4]
Methodology:
-
Animal Preparation : Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.[4]
-
Probe Implantation : Surgically implant a microdialysis probe into the target brain region (e.g., dorsal striatum).[4]
-
Perfusion : Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[4]
-
Sample Collection : Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[4]
-
DL-AP4 Administration : Administer DL-AP4 through the microdialysis probe (retrodialysis) at various concentrations (e.g., 1, 10, 100 µM).[4]
-
Data Analysis : Analyze the dialysate samples using techniques like HPLC to quantify neurotransmitter levels and determine the effect of DL-AP4.
Calcium Imaging
This protocol measures changes in intracellular calcium levels following the activation of group III mGluRs by DL-AP4.
Methodology:
-
Cell Preparation : Culture neurons on coverslips.[9] Load cells with a calcium indicator dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.[12][13]
-
Imaging Setup : Place the coverslip in a recording chamber on an inverted microscope equipped for fluorescence imaging.[9]
-
Baseline Recording : Perfuse the cells with a physiological buffer and record baseline fluorescence for a stable period.[9]
-
DL-AP4 Application : Switch the perfusion to a buffer containing the desired concentration of DL-AP4.[9]
-
Data Acquisition : Continuously record fluorescence intensity before, during, and after DL-AP4 application.
-
Data Analysis : Quantify changes in fluorescence intensity over time to determine the effect of DL-AP4 on intracellular calcium concentration.
Applications in Preclinical Models
DL-AP4 has been utilized in various rodent models of neurological disorders to investigate the therapeutic potential of targeting group III mGluRs.
Table 3: Effects of L-AP4 in Rodent Models of Neurological Disorders
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Rat (Sprague-Dawley) - Diffuse Brain Injury | Marmarou's weight-drop model; L-AP4 (100 mM, 10 µl, i.c.v.) at 1 and 12 hours post-injury. | Number of Damaged Neurons | Decreased compared to saline-treated controls. | [2] |
| Rat (Sprague-Dawley) - Diffuse Brain Injury | Marmarou's weight-drop model; L-AP4 (100 mM, 10 µl, i.c.v.) at 1 and 12 hours post-injury. | Motor Performance Score | Improved performance at 1, 3, 7, and 14 days post-injury. | [2] |
| Rat - Pain (Carrageenan-induced inflammation) | Systemic (i.p.) or local (intraplantar) administration of L-AP4. | Paw Edema | Reduction in paw edema compared to vehicle-treated controls. | [2] |
| Rat - Angiotensin II-induced behavioral changes | L-AP4 (5 µl of 80 mM solution, i.c.v.) 15 minutes prior to Angiotensin II (1 nmol, i.c.v.). | Passive and Active Avoidance Responses | Prevented the behavioral effects of Angiotensin II administration. | [14] |
Troubleshooting Common Issues in DL-AP4 Experiments
| Issue | Potential Cause | Troubleshooting Steps | Reference |
| Inconsistent or no inhibition of synaptic transmission | L-AP4 Degradation | Prepare fresh L-AP4 solution for each experiment. Ensure proper storage of stock solutions. | [4] |
| Low Receptor Expression | Use a cell type known to express high levels of group III mGluRs (e.g., hippocampal or olfactory bulb neurons). Verify receptor expression via Western blot or qPCR if using a recombinant system. | [4] | |
| Receptor Desensitization | Limit the duration of L-AP4 application. Ensure adequate washout periods between applications. | [4] | |
| Inadequate Concentration | The effective concentration of L-AP4 is highly dependent on the mGluR subtype. EC50 values range from sub-micromolar for mGluR4 and mGluR8 to high micromolar or even millimolar for mGluR7. | [11] |
Conclusion
This compound remains an essential pharmacological agent for the study of group III metabotropic glutamate receptors. Its selective agonism allows for the targeted investigation of the roles these receptors play in modulating synaptic transmission and their potential as therapeutic targets for a range of neurological disorders. This guide provides a comprehensive resource for researchers, offering detailed data, protocols, and troubleshooting advice to facilitate effective and reproducible experimentation with DL-AP4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The L-AP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jneurosci.org [jneurosci.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Spontaneous neurotransmission signals through store-driven Ca2+ transients to maintain synaptic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-AP4, a potent agonist of group III metabotropic glutamate receptor, decreases central action of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of DL-AP4 Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) sodium salt is a widely utilized pharmacological tool in neuroscience research. As a racemic mixture, its activity is primarily attributed to the L-enantiomer, L-2-amino-4-phosphonobutyric acid (L-AP4), a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). This technical guide provides a comprehensive overview of the pharmacology of DL-AP4, detailing its mechanism of action, quantitative pharmacological data, and key experimental protocols for its characterization.
Core Pharmacology
DL-AP4 acts as a competitive glutamate antagonist at certain glutamate binding sites, with an apparent dissociation constant (Kd) of 66 μM.[1] However, its most prominent and widely studied activity is the selective agonism of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to modulate neurotransmitter release.
The L-isomer, L-AP4, is significantly more potent than the D-isomer at these receptors. The primary downstream signaling cascade initiated by L-AP4 involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the liberated Gβγ subunits can directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of DL-AP4 and its active isomer, L-AP4, at group III mGluRs. It is important to note that much of the detailed subtype selectivity has been characterized using the L-enantiomer.
Table 1: Binding Affinity of AP4 Analogs at Group III mGluRs
| Compound | Receptor Subtype | Kd / Ki (nM) | Radioligand | Source of Receptor | Reference |
| DL-AP4 | Glutamate Binding Sites | 66,000 (Kd) | [3H]Glutamate | Rat brain synaptic membranes | [1] |
| L-AP4 | mGluR4a | 441 (Kd) | [3H]L-AP4 | BHK cells expressing mGluR4a | [2] |
| L-AP4 | mGluR8 | Not explicitly found | [3H]L-AP4 | HEK293 cells expressing mGluR8a | [3] |
Table 2: Functional Potency (EC50) of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | EC50 (μM) | Assay Type | Cell Line | Reference |
| mGluR4 | 0.1 - 0.13 | cAMP formation | Various | [4] |
| mGluR6 | 1.0 - 2.4 | cAMP formation | Various | [4] |
| mGluR7 | 249 - 337 | cAMP formation | Various | [4] |
| mGluR8 | 0.29 | cAMP formation | Various | [4] |
Signaling Pathways
Activation of group III mGluRs by DL-AP4 (via its L-isomer) triggers a cascade of intracellular events, primarily mediated by the Gi/o family of G-proteins. The canonical signaling pathway is depicted below.
References
The Agonist Profile of DL-AP4 Sodium Salt at Glutamate Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) sodium salt is a classical and widely utilized pharmacological tool in the study of glutamate (B1630785) neurotransmission. As a structural analog of the neurotransmitter glutamate, DL-AP4 exhibits a notable selectivity profile, primarily acting as an agonist at group III metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth analysis of the effects of DL-AP4 on various glutamate receptor subtypes, with a particular focus on its interactions with mGluR4, mGluR6, mGluR7, and mGluR8. This document synthesizes quantitative data on its potency and efficacy, details common experimental protocols for its study, and presents visual representations of its signaling pathways and experimental applications.
Introduction to DL-AP4 and Group III Metabotropic Glutamate Receptors
Glutamate receptors are fundamental to excitatory synaptic transmission in the central nervous system and are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[1] The mGluRs are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[2] They are further divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2]
Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are the primary targets of DL-AP4.[2][3] These receptors are typically located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate.[2][4] Activation of group III mGluRs is predominantly coupled to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This signaling cascade ultimately results in the modulation of ion channels, such as the inhibition of voltage-dependent calcium channels, which contributes to the suppression of neurotransmitter release.[4][5]
DL-AP4, and its more active L-isomer (L-AP4), has been instrumental in elucidating the physiological roles of group III mGluRs in various brain regions and is a valuable tool for investigating their therapeutic potential in neurological and psychiatric disorders characterized by excessive glutamate transmission.[2][6]
Quantitative Pharmacological Profile of L-AP4 at Group III mGluR Subtypes
The potency and efficacy of L-AP4, the active enantiomer of DL-AP4, vary across the different group III mGluR subtypes. The following table summarizes the reported EC50 values for L-AP4 at human or rat group III mGluRs. It is important to note that these values can differ based on the experimental system and assay conditions.
| Receptor Subtype | Reported EC50 (μM) | Reference |
| mGluR4 | 0.1 - 0.13 | |
| mGluR6 | 0.6 - 2.4 | [7] |
| mGluR7 | 170 - 337 | [8] |
| mGluR8 | 0.29 |
Table 1: Potency of L-AP4 at Group III mGluR Subtypes. Lower EC50 values indicate higher potency.
As indicated in the table, L-AP4 demonstrates the highest potency at mGluR4 and mGluR8, with sub-micromolar to low micromolar EC50 values.[9] Its potency at mGluR6 is slightly lower, while it is significantly less potent at mGluR7, requiring high micromolar to sub-millimolar concentrations for activation.[8][9] This differential potency allows for some degree of pharmacological dissection of group III mGluR function in native tissues.
In addition to its agonist activity at group III mGluRs, DL-AP4 has been reported to act as a partial co-agonist at NMDA receptors with an EC50 of 25 μM in Xenopus oocytes expressing NR1-1a/NR2A subunits.[10]
Signaling Pathways of DL-AP4 at Group III mGluRs
The primary mechanism of action for DL-AP4 at group III mGluRs involves the activation of pertussis toxin (PTX)-sensitive Gαi/o proteins.[4][5] This initiates a signaling cascade that leads to the presynaptic inhibition of neurotransmitter release.
Caption: Signaling pathway of DL-AP4 at presynaptic group III mGluRs.
Upon binding of DL-AP4 to the receptor, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to decreased production of cAMP.[2] The Gβγ subunit can also directly inhibit voltage-gated calcium channels.[5] The reduction in both cAMP levels and calcium influx ultimately suppresses the release of glutamate from the presynaptic terminal.[4][5]
Experimental Protocols
The following sections outline common methodologies used to characterize the effects of DL-AP4 on glutamate receptors.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the effects of DL-AP4 on ion channel activity and synaptic transmission in individual neurons.[4][5]
Objective: To determine the effect of DL-AP4 on postsynaptic currents or presynaptic neurotransmitter release.
Methodology:
-
Prepare acute brain slices or cultured neurons.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) or currents evoked by voltage steps.
-
Perfuse the recording chamber with a solution containing DL-AP4 at a known concentration.
-
Record changes in synaptic activity or evoked currents in the presence of DL-AP4.
-
Wash out the drug to observe recovery to baseline.
Caption: Workflow for a typical whole-cell electrophysiology experiment.
GTPγS Binding Assay
This biochemical assay measures the activation of G proteins by agonists like DL-AP4 in cell membranes expressing the receptor of interest.
Objective: To quantify the ability of DL-AP4 to stimulate G protein activity at a specific mGluR subtype.
Methodology:
-
Prepare cell membranes from a cell line stably expressing a specific group III mGluR subtype (e.g., CHO or HEK293 cells).
-
Incubate the membranes with increasing concentrations of DL-AP4 in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Activated G proteins will bind [35S]GTPγS.
-
Separate the membrane-bound [35S]GTPγS from the unbound nucleotide using filtration.
-
Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.
-
Plot the concentration-response curve to determine the EC50 and maximal stimulation (Emax) for DL-AP4.
Caption: Workflow for a GTPγS binding assay.
Conclusion
DL-AP4 sodium salt remains a cornerstone pharmacological agent for the investigation of group III metabotropic glutamate receptors. Its well-characterized, albeit not perfectly selective, agonist profile allows for the functional probing of these receptors in a variety of experimental paradigms. A thorough understanding of its differential potency at mGluR subtypes, its canonical signaling pathways, and the appropriate experimental methodologies for its use is critical for researchers, scientists, and drug development professionals seeking to unravel the complexities of glutamatergic signaling and explore novel therapeutic avenues for neurological and psychiatric disorders. The continued use of DL-AP4, in conjunction with more subtype-selective compounds, will undoubtedly further our understanding of the physiological and pathological roles of group III mGluRs.
References
- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. L-AP4 - Wikipedia [en.wikipedia.org]
- 4. jneurosci.org [jneurosci.org]
- 5. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cold Case of Metabotropic Glutamate Receptor 6: Unjust Detention in the Retina? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive activity of metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on DL-AP4 Sodium Salt and Synaptic Plasticity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DL-2-Amino-4-phosphonobutyric acid (DL-AP4), a salt of the glutamate (B1630785) analogue, serves as a pivotal research tool for elucidating the mechanisms of synaptic plasticity. As a selective agonist for group III metabotropic glutamate receptors (mGluRs), DL-AP4 has been instrumental in defining the role of these presynaptic receptors in modulating neurotransmitter release and influencing long-term changes in synaptic strength. This technical guide provides an in-depth overview of the foundational research on DL-AP4, detailing its mechanism of action, its effects on long-term potentiation (LTP) and long-term depression (LTD), and the experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visualized to facilitate understanding.
Introduction: DL-AP4 and Group III Metabotropic Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors.[1][2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger systems.[3][4][5] These receptors are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[1][6][7]
DL-AP4 is a classical and widely utilized selective agonist for group III mGluRs.[2][4] This group includes mGluR4, mGluR6, mGluR7, and mGluR8.[2][6][7] With the exception of mGluR6, which is primarily found on retinal bipolar cells, the group III mGluRs are typically located on presynaptic terminals.[1][2][4] Here, they function as autoreceptors that, when activated, provide negative feedback to inhibit further glutamate release.[2][4][8] This presynaptic inhibitory action makes them critical regulators of synaptic strength and plasticity.
Mechanism of Action of DL-AP4
The activation of group III mGluRs by DL-AP4 initiates a cascade of intracellular events characteristic of Gαi/o protein coupling.[4][7] This leads to two primary downstream effects that collectively reduce presynaptic neurotransmitter release.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][7] A decrease in cAMP reduces the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates various presynaptic proteins to facilitate vesicle release.[9][10]
-
Modulation of Ion Channels: The Gβγ subunit, dissociated from the Gα subunit upon receptor activation, can directly interact with and inhibit presynaptic voltage-gated calcium channels (VGCCs).[1][8][11] This action reduces calcium influx into the presynaptic terminal upon arrival of an action potential, a critical step for triggering the fusion of synaptic vesicles with the membrane and subsequent glutamate release.[11][12]
While both pathways contribute, the reduction in cytoplasmic free Ca2+ concentration appears to be the more dominant mechanism for the DL-AP4-induced inhibition of glutamate release, as the effect can be observed even without detectable changes in cAMP.[12] This entire process is sensitive to pertussis toxin, confirming the involvement of a Gi/o protein.[11][12]
Role in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurochemical basis for learning and memory.[13] The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a persistent weakening.
Inhibition of Long-Term Potentiation (LTP)
LTP induction typically requires strong activation of postsynaptic NMDA receptors, leading to a significant influx of calcium and the activation of downstream kinases.[13][14] By activating presynaptic group III mGluRs, DL-AP4 reduces the amount of glutamate released in response to high-frequency stimulation. This reduction in available glutamate can prevent the sufficient depolarization and NMDA receptor activation required to induce LTP. Studies in the dentate gyrus of freely moving rats have shown that administration of a group III mGluR agonist like L-AP4 significantly inhibits LTP at concentrations that do not affect basal synaptic transmission.[15]
Involvement in Long-Term Depression (LTD)
The role of DL-AP4 in LTD is more complex and can be synapse-specific. In some brain regions, activation of group III mGluRs is critically required for the induction of LTD.[15] For example, in the dentate gyrus, while L-AP4 itself did not induce LTD, blocking its receptors with an antagonist impaired the expression of LTD induced by low-frequency stimulation.[15] In other areas, such as the perirhinal cortex, high concentrations of L-AP4 (0.1–1 mM) produced only a temporary, acute depression of synaptic transmission during the application period, rather than a lasting LTD.[6] This suggests that while group III mGluRs are involved in depressive forms of plasticity, their specific role can vary depending on the neural circuit.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacological profile of L-AP4 and its effects on synaptic transmission.
Table 1: Pharmacological Profile of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | EC₅₀ (μM) | Potency Rank | Reference |
| mGluR4 | 0.1 - 0.13 | 1 | |
| mGluR8 | 0.29 | 2 | |
| mGluR6 | 1.0 - 2.4 | 3 | |
| mGluR7 | 249 - 337 | 4 |
EC₅₀ values represent the concentration of agonist that gives half-maximal response. Lower values indicate higher potency.
Table 2: Reported Effects of Group III mGluR Agonists on Synaptic Transmission
| Brain Region | Agonist (Concentration) | Effect | Reference |
| Hippocampus (CA1) | L-AP4 (300 µM) | Depressed fEPSP amplitude to 62% of control | [16] |
| Cortico-RT Synapse | (S)-3,4-DCPG (10 µM) | Reduced first EPSC peak amplitude to 37% of baseline | [8] |
| LOT-PC Synapse | DCPG (300 nM) | Reduced synaptic transmission to 52.1% of baseline | [3] |
fEPSP: field Excitatory Postsynaptic Potential; EPSC: Excitatory Postsynaptic Current; LOT-PC: Lateral Olfactory Tract-Piriform Cortex; RT: Reticular Thalamic Nucleus. DCPG is a selective agonist for mGluR8.
Experimental Protocols
Investigating the effects of DL-AP4 on synaptic plasticity typically involves electrophysiological recordings from acute brain slices. Below is a generalized protocol for such an experiment.
Preparation of Acute Brain Slices
This protocol describes a standard procedure for obtaining viable brain slices for electrophysiology.[17][18][19]
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal (e.g., a young adult rodent) using an approved method (e.g., isoflurane (B1672236) or injectable anesthetic).
-
Perform a transcardial perfusion with ice-cold, carbogenated (95% O₂/5% CO₂) NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF) to clear blood and protect the brain tissue.
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and extract the brain, immediately submerging it in the ice-cold protective aCSF.
-
Isolate the brain region of interest (e.g., hippocampus).
-
Mount the tissue block onto the stage of a vibrating microtome (vibratome).
-
Section the brain into slices of a desired thickness (typically 300-400 µm) in the ice-cold, carbogenated aCSF.
-
-
Slice Recovery:
-
Transfer the slices to a holding chamber containing aCSF at a physiological temperature (e.g., 32–34 °C) for an initial recovery period (e.g., 30-60 minutes).[17]
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording begins. Slices should be continuously supplied with carbogen.
-
Electrophysiological Recording
-
Setup: Transfer a single brain slice to a submersion-type recording chamber continuously perfused with carbogenated aCSF at room temperature or a near-physiological temperature.
-
Electrode Placement: Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the target area (e.g., stratum radiatum of CA1) to measure field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After establishing a stable recording, stimulate the afferent pathway at a low frequency (e.g., 0.05 Hz) and record baseline synaptic responses for a period of 10-20 minutes to ensure stability.
-
Drug Application: Switch the perfusion to an aCSF solution containing the desired concentration of this compound.
-
Data Acquisition: Continue recording to observe the effect of DL-AP4 on basal synaptic transmission. To study its effect on plasticity, a high-frequency stimulation (for LTP) or low-frequency stimulation (for LTD) protocol would be delivered after the drug has taken effect.
-
Analysis: Measure the slope or amplitude of the fEPSP to quantify changes in synaptic strength. The effect of DL-AP4 is typically expressed as a percentage of the pre-drug baseline response.
Conclusion
This compound is an indispensable pharmacological tool for probing the function of presynaptic group III metabotropic glutamate receptors. Foundational research has firmly established its role as an inhibitor of excitatory synaptic transmission, primarily through a Gαi/o-mediated pathway that suppresses presynaptic calcium influx and adenylyl cyclase activity. This mechanism allows DL-AP4 to powerfully modulate synaptic plasticity, typically by inhibiting the induction of LTP and participating in certain forms of LTD. The detailed protocols and quantitative data presented herein provide a framework for researchers and drug development professionals to effectively utilize DL-AP4 in studies aimed at understanding the complex regulation of synaptic function and exploring novel therapeutic targets for neurological disorders characterized by glutamatergic dysregulation.
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptors mGluR4 and mGluR8 regulate transmission in the lateral olfactory tract-piriform cortex synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The neurobiology of slow synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of Short-Term Plasticity in the Corticothalamic Circuit by Group III Metabotropic Glutamate Receptors | Journal of Neuroscience [jneurosci.org]
- 9. KEGG PATHWAY: map04024 [kegg.jp]
- 10. cusabio.com [cusabio.com]
- 11. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decrease in [Ca2+]c but not in cAMP Mediates L-AP4 inhibition of glutamate release: PKC-mediated suppression of this inhibitory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 14. Synaptic Plasticity, Metaplasticity and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of the group III metabotropic glutamate receptor in LTP, depotentiation and LTD in dentate gyrus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. precisionary.com [precisionary.com]
- 18. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Investigating the role of DL-AP4 Sodium salt in neuronal signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-2-Amino-4-phosphonobutyric acid (DL-AP4) Sodium Salt, a crucial pharmacological tool in neuroscience research. DL-AP4 is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which play a pivotal role in modulating neuronal signaling and synaptic transmission. This document details the mechanism of action of DL-AP4, its effects on key signaling pathways, quantitative data on its receptor affinity, and detailed protocols for its experimental application.
Introduction to DL-AP4 Sodium Salt
DL-AP4 is a synthetic analog of the excitatory neurotransmitter glutamate. It exhibits high selectivity for group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3] These receptors are predominantly G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[4][5] Found primarily on presynaptic terminals, group III mGluRs act as autoreceptors and heteroreceptors to regulate the release of neurotransmitters.[4] The activation of these receptors by agonists like DL-AP4 generally leads to an inhibition of neurotransmission, making them a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[1][4]
Mechanism of Action and Signaling Pathways
The binding of DL-AP4 to group III mGluRs initiates a cascade of intracellular events primarily mediated by the Gi/o protein.[1][4] This signaling pathway is crucial for the modulation of synaptic strength and neuronal excitability.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The canonical signaling pathway activated by DL-AP4 involves the inhibition of the enzyme adenylyl cyclase.[1][4] Upon receptor activation, the α subunit of the Gi/o protein dissociates and directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][5] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including ion channels and transcription factors.
Modulation of Ion Channels
Beyond the adenylyl cyclase pathway, the Gβγ subunits of the activated Gi/o protein can directly modulate the activity of various ion channels.[4] A significant effect of DL-AP4 is the inhibition of voltage-gated calcium channels (VGCCs) at the presynaptic terminal.[4][6] This inhibition reduces the influx of calcium ions (Ca²⁺) that is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[4][6]
Quantitative Data
The potency of DL-AP4 varies across the different subtypes of group III mGluRs. The following table summarizes the half-maximal effective concentration (EC50) values, which represent the concentration of DL-AP4 required to elicit a half-maximal response in various in vitro functional assays.
| Receptor Subtype | EC50 (μM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29 |
| Table 1: Potency of L-AP4 at human group III mGluR subtypes. Data sourced from[1][2]. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell-Based cAMP Assay
This protocol describes the measurement of the inhibitory effect of DL-AP4 on forskolin-stimulated cAMP production in a cell line stably expressing a group III mGluR.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human mGluR of interest in the appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well or 384-well white opaque microplates at a density that allows for optimal cell health and signal detection.
-
Pre-incubation: On the day of the assay, remove the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP. Incubate for 30 minutes at room temperature.
-
Agonist Addition: Add this compound at a range of concentrations to the appropriate wells.
-
Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except for the basal control) to induce cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the forskolin-only treated wells (100% response) and the basal control (0% response). Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of DL-AP4. Determine the IC50 value using non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of DL-AP4 on voltage-gated calcium currents and synaptic transmission in neurons.
Methodology:
-
Preparation of Neurons: Prepare acute brain slices from a region of interest or primary neuronal cultures.
-
Recording Setup: Place the preparation in a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Patch Pipette: Pull glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate intracellular solution.
-
Whole-Cell Recording: Obtain a gigaseal on a target neuron and rupture the membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Synaptic Currents: Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Calcium Currents: To isolate voltage-gated calcium currents, include blockers for sodium and potassium channels in the aCSF and intracellular solution. Clamp the neuron at a holding potential of -80 mV and apply depolarizing voltage steps.
-
-
DL-AP4 Application: After recording a stable baseline, perfuse the chamber with aCSF containing a known concentration of this compound.
-
Data Acquisition: Record the changes in synaptic currents or voltage-gated calcium currents in the presence of DL-AP4.
-
Washout: Perfuse with normal aCSF to wash out the drug and record the recovery.
-
Data Analysis: Measure the amplitude, frequency, and kinetics of the recorded currents before, during, and after DL-AP4 application. Calculate the percentage of inhibition caused by DL-AP4.
Neurotransmitter Release Assay
This protocol describes a method to measure the effect of DL-AP4 on the release of a radiolabeled neurotransmitter from synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from a specific brain region of interest using a standard subcellular fractionation protocol.
-
Radiolabeling: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]glutamate or [³H]GABA) to allow for its uptake into the presynaptic terminals.
-
Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with a physiological buffer.
-
Baseline Release: Collect fractions of the superfusate to measure the basal release of the radiolabeled neurotransmitter.
-
Depolarization and DL-AP4 Application: Stimulate neurotransmitter release by depolarizing the synaptosomes with a high concentration of potassium chloride (KCl) in the perfusion buffer. To test the effect of DL-AP4, pre-incubate the synaptosomes with this compound before and during the KCl stimulation.
-
Fraction Collection: Continue to collect fractions of the superfusate during and after the stimulation.
-
Scintillation Counting: Measure the radioactivity in each collected fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of neurotransmitter released in each fraction and express it as a percentage of the total radioactivity in the synaptosomes. Compare the KCl-evoked release in the presence and absence of DL-AP4 to determine its inhibitory effect.
Conclusion
This compound is an invaluable tool for investigating the role of group III metabotropic glutamate receptors in neuronal function. Its selectivity and well-characterized mechanism of action allow for the targeted exploration of these receptors in both physiological and pathological contexts. The experimental protocols outlined in this guide provide a solid foundation for the in vitro and in vivo characterization of DL-AP4 and other group III mGluR ligands, facilitating further discoveries in the fields of neuroscience and drug development.
References
- 1. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DL-AP4 Sodium Salt in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) sodium salt is a broad-spectrum glutamate (B1630785) receptor antagonist. The L-isomer, L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are predominantly G-protein-coupled receptors (GPCRs) located on presynaptic terminals.[2] Their activation typically leads to the inhibition of neurotransmitter release, such as glutamate and GABA.[2] This is primarily mediated through the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of voltage-gated calcium channels.[2] DL-AP4 is a valuable tool for studying the physiological and pathological roles of group III mGluRs in the central nervous system.
Physicochemical Properties and Solubility
DL-AP4 sodium salt is a water-soluble form of DL-AP4. It is a synthetic compound with a purity of >99%.[3][4]
Table 1: Solubility and Storage of this compound
| Property | Value | Source(s) |
| Molecular Weight | 205.08 g/mol | [2][3] |
| Molecular Formula | C₄H₉NNaO₅P | [2][3] |
| Solubility in Water | Up to 100 mM | [2] |
| Appearance | Solid | [3] |
| Storage (Solid) | Room temperature (desiccate) | [2] |
| Storage (Solutions) | Prepare fresh. If necessary, store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | [2] |
Mechanism of Action and Signaling Pathway
DL-AP4, specifically the L-isomer, selectively activates group III mGluRs. These receptors are coupled to the Gi/o family of G-proteins.[5] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cAMP.[4][6] The Gβγ subunit can directly inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[4] An alternative signaling pathway involving phospholipase C (PLC) and protein kinase C (PKC) has also been suggested.[7]
Figure 1: DL-AP4 Signaling Pathway
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock solution concentration (e.g., 100 mM).
-
Dissolution: Weigh the powder and transfer it to a sterile conical tube. Add a small volume of sterile, deionized water to dissolve the powder. Vortex until the solution is clear.[6]
-
Final Volume: Adjust the solution to the final desired volume with sterile, deionized water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[6][8]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one month.[2]
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to measure the effect of DL-AP4 on postsynaptic currents in cultured neurons or brain slices.[2]
Figure 2: Patch-Clamp Experiment Workflow
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Patch-clamp electrophysiology setup
Procedure:
-
Prepare the cultured neurons or brain slices for recording in a chamber continuously perfused with aCSF.
-
Establish a whole-cell voltage-clamp recording from a target neuron, holding the membrane potential at -70 mV.[2]
-
Record stable baseline postsynaptic currents for 5-10 minutes.[2]
-
Dilute the DL-AP4 stock solution to the desired final concentration (e.g., 10-100 µM) in aCSF.[2]
-
Switch the perfusion to the DL-AP4-containing aCSF and record the cellular response for 10-15 minutes or until a stable effect is observed.[2]
-
To observe recovery, switch the perfusion back to the control aCSF to wash out the compound.
-
Analyze the amplitude of the postsynaptic currents before, during, and after the application of DL-AP4 to quantify the inhibitory effect.[2]
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of DL-AP4 to inhibit adenylyl cyclase activity in cells expressing a Gi/o-coupled group III mGluR.[5]
Materials:
-
Cultured cells expressing the target group III mGluR
-
This compound stock solution
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell lysis buffer
Procedure:
-
Culture the cells to the desired density in a multi-well plate.
-
Pre-incubate the cells with a PDE inhibitor for 5-10 minutes to prevent cAMP degradation.[5]
-
Add varying concentrations of DL-AP4 to the wells and incubate for 15-30 minutes at 37°C.[5]
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 10-15 minutes.[5][6]
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.[6]
-
Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.
-
Measure the cAMP concentration and compare the levels in DL-AP4-treated cells to the forskolin-only control to determine the extent of adenylyl cyclase inhibition.
Quantitative Data
Table 2: Potency and Working Concentrations of L-AP4
| Parameter | Receptor Subtype | Value (µM) | In Vitro Assay | Source(s) |
| EC₅₀ | mGluR4 | 0.1 - 0.13 | Functional Assays | [5] |
| mGluR6 | 1.0 - 2.4 | Functional Assays | [5] | |
| mGluR7 | 249 - 337 | Functional Assays | [5] | |
| mGluR8 | 0.29 | Functional Assays | [5] | |
| Working Concentration | N/A | 10 - 100 | Electrophysiology (EPSC inhibition) | [2] |
| Working Concentration | N/A | 1, 10, 100 | In Vivo Microdialysis (Neurotransmitter Release) | [2] |
| Apparent Kd | N/A | 2.5 | Antagonism of excitatory synapses | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing DL-AP4 Sodium Salt in Whole-Cell Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DL-AP4 sodium salt, a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), in whole-cell patch clamp experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the investigation of neuronal excitability and synaptic transmission.
Introduction to DL-AP4
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a widely used pharmacological tool in neuroscience research. As a selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), it plays a crucial role in modulating synaptic transmission and neuronal excitability, primarily through the inhibition of neurotransmitter release.[1][2][3] Its action is mediated by G-protein-coupled receptors that, upon activation, can lead to the inhibition of adenylyl cyclase or directly modulate the function of ion channels, such as voltage-gated calcium channels.[1][2][4][5][6]
Mechanism of Action
DL-AP4 activates presynaptic group III mGluRs, which are coupled to Gαi/o proteins. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels.[2] A primary mechanism for the presynaptic inhibition observed with AP4 application is the direct modulation of voltage-gated calcium channels by the βγ subunits of the G-protein, leading to a reduction in calcium influx and consequently, a decrease in neurotransmitter release.[4][5][6]
Quantitative Data: Receptor Affinity and Effective Concentrations
The following table summarizes the effective concentrations of the active L-isomer, L-AP4, at various group III mGluR subtypes. This data is crucial for designing experiments with appropriate agonist concentrations to achieve receptor saturation and observe desired physiological effects.
| Receptor Subtype | EC50 (μM) | Reference |
| mGluR4 | 0.1 - 0.13 | [3] |
| mGluR8 | 0.29 | [3] |
| mGluR6 | 1.0 - 2.4 | [3] |
| mGluR7 | 249 - 337 | [3] |
Note: EC50 values represent the concentration of agonist that produces 50% of the maximal response.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water.[3] Prepare a high-concentration stock solution (e.g., 10-100 mM) in ultrapure water.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, the solution can be stored at 4°C for up to a week.
Whole-Cell Patch Clamp Protocol for Investigating the Effect of DL-AP4 on Synaptic Transmission
This protocol is designed to measure the effect of DL-AP4 on postsynaptic currents in neurons.
a. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[7]
-
Preparation: Prepare a 10X stock solution without NaHCO3 and another 10X stock of NaHCO3. Before use, dilute to 1X, adjust osmolarity to ~290 mOsm, and continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2).[7]
-
-
Intracellular Solution:
-
DL-AP4 Working Solution: Dilute the stock solution of DL-AP4 in aCSF to the final desired concentration (e.g., 1-100 µM) immediately before application.
b. Experimental Procedure:
-
Cell Preparation: Prepare acute brain slices or cultured neurons for recording.[8]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[7]
-
Establish Whole-Cell Configuration:
-
Recording:
-
In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV for spontaneous inhibitory postsynaptic currents (sIPSCs).[7]
-
Record a stable baseline of synaptic activity for 5-10 minutes.
-
-
DL-AP4 Application:
-
Perfuse the recording chamber with aCSF containing the desired concentration of DL-AP4.
-
Record the synaptic activity in the presence of DL-AP4 for 5-10 minutes or until a stable effect is observed.
-
-
Washout:
-
Perfuse the chamber with normal aCSF to wash out the DL-AP4.
-
Record the recovery of synaptic activity.
-
-
Data Analysis:
-
Measure the frequency and amplitude of sEPSCs or sIPSCs before, during, and after DL-AP4 application.
-
Calculate the percentage change in frequency and amplitude to quantify the effect of DL-AP4.
-
Visualizations
Signaling Pathway of DL-AP4
Caption: Signaling cascade initiated by DL-AP4 at presynaptic terminals.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: Workflow for a whole-cell patch clamp experiment with DL-AP4.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 4. jneurosci.org [jneurosci.org]
- 5. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-AP4 inhibits calcium currents and synaptic transmission via a G- protein-coupled glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. benchchem.com [benchchem.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application of DL-AP4 Sodium Salt in Cultured Neuron Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) sodium salt is a racemic mixture containing the active L-enantiomer, L-2-Amino-4-phosphonobutyric acid (L-AP4). L-AP4 is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located presynaptically and are coupled to Gi/o proteins.[1][2] Their activation typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and a decrease in neurotransmitter release.[1] Due to its selective action, DL-AP4 (through its L-AP4 component) is a valuable pharmacological tool for investigating the physiological roles of group III mGluRs in neuronal function, including synaptic transmission, plasticity, and neuroprotection.[1]
Data Presentation
Quantitative Data Summary
The following tables summarize the effective concentrations and pharmacological data for L-AP4, the active component of DL-AP4.
Table 1: L-AP4 Concentration and Effects in Cultured Neurons
| Neuronal Culture Type | L-AP4 Concentration | Observed Effect |
| Olfactory Bulb Neurons | 1 µM - 300 µM (maximal near 30 µM) | Inhibition of high-threshold calcium currents and excitatory synaptic transmission.[1][3] |
| Retinal Ganglion Cells | 50 nM | Reduction of synaptic noise.[1] |
| Cerebellar Granule Cells | Not Specified | Promotes cell survival.[1][4] |
| Cortical Neurons | Not Specified | Neuroprotection against NMDA toxicity.[1] |
| Rat Retinal Rod Bipolar Cells | 4 µM | Used in an inhibitor cocktail.[2] |
Table 2: EC₅₀ Values of L-AP4 for Group III mGluR Subtypes
| mGluR Subtype | EC₅₀ Value (µM) |
| mGluR4 | 0.06 - 0.13[1][2] |
| mGluR8 | 0.29 - 0.6[1][2] |
| mGluR6 | 1.0 - 2.4[1][2] |
| mGluR7 | 249 - 337[1][2] |
Signaling Pathway
Activation of group III mGluRs by L-AP4 initiates a signaling cascade that is primarily inhibitory. The receptor, being a G-protein coupled receptor (GPCR), activates Gi/o proteins upon agonist binding. This leads to the dissociation of the Gα and Gβγ subunits, which then mediate downstream effects. The primary and most characterized pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased production of cAMP. Additionally, the Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs), leading to a reduction in calcium influx and consequently, a decrease in neurotransmitter release from the presynaptic terminal.
Caption: DL-AP4 (L-AP4) signaling pathway in a presynaptic neuron.
Experimental Protocols
Preparation of DL-AP4 Sodium Salt Stock Solution
Proper dissolution of DL-AP4 is crucial for experimental accuracy.
Materials:
-
This compound powder
-
Sterile, deionized water or a dilute sterile NaOH solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM to 100 mM).
-
Weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add a small volume of sterile deionized water. DL-AP4 may require a slightly basic pH to fully dissolve; a dilute NaOH solution can be used if necessary.[1]
-
Vortex the solution until the powder is completely dissolved.[1]
-
Bring the solution to the final desired volume with sterile deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[1]
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the application of DL-AP4 to study its effects on synaptic transmission in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
DL-AP4 stock solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
Procedure:
-
Preparation: Prepare fresh aCSF and internal solution. Equilibrate the aCSF with 95% O₂/5% CO₂.
-
Recording Setup: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Obtain Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) for a stable period (5-10 minutes).[1]
-
DL-AP4 Application: Dilute the DL-AP4 stock solution to the final desired concentration in aCSF. Switch the perfusion to the aCSF containing DL-AP4 and record the cellular response.[1] A decrease in the frequency of spontaneous excitatory postsynaptic currents (EPSCs) is indicative of a presynaptic inhibitory effect.[2]
-
Washout: After observing the effect, switch the perfusion back to the control aCSF to wash out the drug and observe for recovery of the baseline activity.[1]
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Protocol 2: cAMP Accumulation Assay
This protocol measures changes in intracellular cAMP levels following the activation of group III mGluRs by DL-AP4.
Materials:
-
Cultured neurons in a multi-well plate
-
DL-AP4 stock solution
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Culture: Culture neurons to the desired density in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with the desired concentration of DL-AP4 for a specific time (e.g., 15-30 minutes).[1][2]
-
Stimulation: Stimulate the cells with forskolin for a short period (e.g., 10-15 minutes) to increase basal cAMP levels.[1]
-
Cell Lysis: Lyse the cells using the buffer provided in the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the cAMP levels and compare the DL-AP4 treated groups to the control (forskolin only) to determine the inhibitory effect of DL-AP4 on adenylyl cyclase activity.
Caption: Experimental workflow for cAMP accumulation assay.
Protocol 3: Neuroprotection Assay
This protocol assesses the potential neuroprotective effects of DL-AP4 against a neurotoxic insult.
Materials:
-
Cultured neurons in a multi-well plate
-
DL-AP4 stock solution
-
Neurotoxic agent (e.g., NMDA, glutamate)
-
Cell viability assay kit (e.g., MTS, MTT, or LDH assay)
-
Plate reader
Procedure:
-
Cell Culture: Plate neurons in a multi-well plate and allow them to mature.
-
Treatment:
-
Incubation: Incubate the cells for the duration of the toxic insult (e.g., 30 minutes to 24 hours).[1]
-
Cell Viability Assessment: After the incubation period, wash the cells and perform a cell viability assay according to the manufacturer's instructions.[1]
-
Data Analysis: Quantify cell viability and compare the different treatment groups to determine the neuroprotective effect of DL-AP4.
Conclusion
This compound, through its active L-AP4 enantiomer, serves as a critical tool for elucidating the function of group III metabotropic glutamate receptors in the central nervous system. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in cultured neuron experiments to investigate synaptic transmission, intracellular signaling, and neuroprotection. Careful consideration of concentration, timing, and appropriate controls is essential for obtaining robust and reproducible results.
References
DL-AP4 Sodium salt for in vivo microdialysis studies of neurotransmitter release
Topic: DL-AP4 Sodium Salt for In Vivo Microdialysis Studies of Neurotransmitter Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a widely used technique for monitoring the concentrations of endogenous substances in the extracellular fluid of living animals, providing critical insights into neurochemical processes.[1][2] When coupled with analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS/MS), it allows for the dynamic measurement of neurotransmitters such as glutamate (B1630785), dopamine (B1211576), serotonin, and their metabolites.[1][3] DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a pharmacological tool used to investigate the role of specific glutamate receptors. The L-isomer, L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which are primarily located on presynaptic terminals and function as autoreceptors to inhibit neurotransmitter release.[4][5][6] By administering this compound through the microdialysis probe via reverse dialysis, researchers can modulate the activity of these receptors in a localized brain region and study the resulting effects on the release of various neurotransmitters.[1]
Mechanism of Action: DL-AP4
DL-AP4 is a racemic mixture, with its activity primarily attributed to the L-isomer, L-2-amino-4-phosphonobutyrate (L-AP4).[6] L-AP4 is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs 4, 6, 7, and 8).[6][7] These receptors are G-protein-coupled receptors (GPCRs) that are generally found on presynaptic nerve terminals.[4][8]
Activation of group III mGluRs by L-AP4 typically leads to the inhibition of neurotransmitter release.[4][9] This occurs through a G-protein-mediated signaling cascade. The activated G-protein (typically Gαi/o) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][10] Additionally, the G-protein signaling can directly modulate ion channels, such as inhibiting voltage-gated calcium channels (CaV), which reduces calcium influx into the presynaptic terminal—a critical step for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release.[4][8][11]
Application Notes
-
Studying Glutamate Autoregulation: By locally perfusing DL-AP4 into a specific brain region (e.g., hippocampus, spinal cord), researchers can activate presynaptic mGluR autoreceptors on glutamatergic terminals and measure the resulting inhibition of glutamate release.[9] This is useful for investigating the role of these receptors in maintaining synaptic homeostasis.
-
Modulating Other Neurotransmitter Systems: Group III mGluRs are also present as heteroreceptors on non-glutamatergic neurons. Therefore, DL-AP4 can be used to study the glutamatergic modulation of other neurotransmitter systems. For example, studies have investigated the interaction between glutamate and dopamine systems in the striatum and substantia nigra.[12][13] Applying DL-AP4 could elucidate the role of group III mGluRs in modulating dopamine release.
-
Therapeutic Potential Exploration: Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders. Using DL-AP4 in disease models (e.g., animal models of Parkinson's disease or epilepsy) can help determine if targeting group III mGluRs has therapeutic potential for restoring normal neurotransmitter dynamics.
-
Reverse Dialysis Administration: DL-AP4 is delivered directly to the target brain region via the microdialysis probe itself, a technique known as reverse dialysis.[1] This method offers precise spatial control of drug administration, minimizing systemic effects and allowing for the study of local neural circuits.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of DL-AP4 and the general parameters for in vivo microdialysis experiments.
Table 1: Properties and Receptor Affinity of L-AP4
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₄H₁₀NO₅P | [6] |
| Molecular Weight | 183.1 g/mol | [6] |
| Solubility | Soluble to 5 mM in water | [6] |
| EC₅₀ at mGluR4 | 0.1 - 0.13 µM | [6] |
| EC₅₀ at mGluR8 | 0.29 µM | [6] |
| EC₅₀ at mGluR6 | 1.0 - 2.4 µM | [6] |
| EC₅₀ at mGluR7 | 249 - 337 µM | [6] |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of L-AP4 required to elicit 50% of the maximal response at the specified receptor subtype.
Table 2: Representative In Vivo Microdialysis Parameters
| Parameter | Typical Range/Value | Notes | Reference |
|---|---|---|---|
| Perfusion Flow Rate | 0.5 - 2.5 µL/min | Slower rates generally yield higher recovery of the analyte. | [1][14] |
| Membrane Length | 1 - 4 mm | Chosen based on the size of the target brain structure. | [15] |
| Membrane Cut-off | < 20,000 Da | Allows passage of small molecules like neurotransmitters while excluding large proteins. | [16] |
| Sample Collection Interval | 10 - 30 min | Balances temporal resolution with the need to collect sufficient volume for analysis. | [16] |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Composition should mimic the brain's extracellular environment. | [17] |
| Relative Recovery | 10 - 40% | The efficiency of the probe; should be determined via in vivo calibration methods if absolute quantification is needed. |[16][18] |
Detailed Experimental Protocol
This protocol provides a representative methodology for an in vivo microdialysis experiment in a rodent model to study the effect of DL-AP4 on neurotransmitter release.
I. Materials and Reagents
-
Animals: e.g., Male Sprague-Dawley rats (250-300g) or C57BL/6 mice.
-
This compound: High purity grade.
-
Microdialysis Equipment: Stereotaxic frame, microinfusion pump, fraction collector, concentric microdialysis probes (e.g., 2 mm membrane, 20 kDa MWCO).
-
Surgical Tools: Standard sterile surgical kit.
-
Anesthetics: e.g., Isoflurane or Ketamine/Xylazine mixture.
-
Artificial Cerebrospinal Fluid (aCSF): Sterile, filtered solution containing physiological concentrations of salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, Na₂HPO₄) and glucose, pH 7.4.
-
Analytical System: HPLC with electrochemical detection (for monoamines) or fluorescence detection (for amino acids after derivatization), or an LC-MS/MS system.
II. Surgical Procedure (Guide Cannula Implantation)
-
Anesthesia: Anesthetize the animal and place it securely in a stereotaxic frame. Confirm the depth of anesthesia throughout the procedure.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region (coordinates determined from a stereotaxic atlas).
-
Implantation: Slowly lower the guide cannula to the desired depth, just above the target structure.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-Operative Care: Administer analgesics and allow the animal to recover for 5-7 days. House animals individually to protect the implant.
III. Microdialysis Experiment
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Perfusion: Connect the probe inlet to a microinfusion pump and begin perfusing with aCSF at a constant flow rate (e.g., 1.0 µL/min). Connect the outlet to a fraction collector.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline for neurotransmitter levels.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant solution if necessary (for dopamine).
-
DL-AP4 Administration: Prepare solutions of this compound in aCSF at various concentrations (e.g., 10 µM, 100 µM, 1 mM). Switch the perfusion medium from aCSF to the DL-AP4 solution. Note: A dose-response study is crucial to determine the optimal concentration.
-
Experimental Sample Collection: Continue collecting dialysate samples for the duration of the drug administration period (e.g., 60-120 minutes) and for a washout period afterward with aCSF.
-
Sample Handling: Immediately place collected samples on dry ice or in a -80°C freezer until analysis to prevent degradation.
IV. Sample Analysis
-
Quantification: Analyze the dialysate samples using a validated HPLC or LC-MS/MS method to determine the concentration of the neurotransmitter(s) of interest.[2][3]
-
Data Normalization: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration for that animal. This controls for individual differences in probe placement and recovery.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare neurotransmitter levels during DL-AP4 administration to the baseline period.
Conclusion and Considerations
The use of this compound in conjunction with in vivo microdialysis is a powerful approach to dissect the role of group III mGluRs in modulating neurotransmitter release within specific brain circuits.[1][9] Success depends on careful surgical technique, stable and validated analytical methods, and appropriate experimental design, including dose-response curves and control groups. The data generated from these studies can significantly advance our understanding of synaptic regulation and may identify novel targets for therapeutic intervention in neurological and psychiatric disorders.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 8. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate release and presynaptic action of AP4 during inspiratory drive to phrenic motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neurotransmitter release | Description, Synapse, & Process | Britannica [britannica.com]
- 12. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine and glutamate control each other's release in the basal ganglia: a microdialysis study of the entopeduncular nucleus and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine release in the rat globus pallidus characterised by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing DL-AP4 Sodium Salt Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) sodium salt is a broad-spectrum antagonist of glutamate (B1630785) receptors.[1][2][3][4] It is a valuable pharmacological tool for studying the physiological roles of metabotropic glutamate receptors (mGluRs), particularly the group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8).[5] These receptors are primarily presynaptic and are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release upon activation.[5] This document provides detailed protocols for the preparation of DL-AP4 sodium salt stock solutions for use in cell culture experiments, along with relevant technical data and a depiction of its signaling pathway.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative information for working with this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 205.08 g/mol | [4][6][7] |
| Purity | ≥99% | [4][6] |
| Solubility in Water | Up to 100 mM | [3][6][7] |
| Recommended Stock Solution Concentration | 10 mM - 100 mM | Derived from solubility data |
| Typical Working Concentrations | 50 µM - 1 mM | [1][8] |
| Stock Solution Storage Temperature | -20°C or -80°C | [1][8] |
| Stock Solution Stability at -20°C | Up to 1 month | [1][2][3][8] |
| Stock Solution Stability at -80°C | Up to 6 months | [1][8] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile water.
Materials:
-
This compound (powder form)
-
Sterile, deionized or distilled water (cell culture grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 205.08 g/mol = 0.20508 g Therefore, you will need 205.08 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add a portion (e.g., 8 mL) of sterile water to the conical tube containing the powder.
-
Vortexing: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Final Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterile Filtration: To ensure the sterility of your stock solution, it is crucial to filter it through a 0.22 µm syringe filter.[1][8] Draw the solution into a sterile syringe, attach a sterile 0.22 µm filter to the syringe tip, and dispense the filtered solution into a new sterile conical tube.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8]
Note on Stability: For long-term experiments, it is advisable to prepare fresh working solutions from the frozen stock.[8] If degradation is a concern during prolonged incubation at 37°C, consider replenishing the cell culture medium with fresh DL-AP4 at regular intervals (e.g., every 24-48 hours).[8]
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound stock solutions in cell culture experiments.
Caption: Workflow for DL-AP4 stock preparation and use.
Signaling Pathway of DL-AP4
DL-AP4 acts as an agonist at group III metabotropic glutamate receptors (mGluRs). The activation of these Gi/o protein-coupled receptors initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release from the presynaptic terminal.
Caption: DL-AP4 signaling pathway via group III mGluRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-AP4 |2-amino-4-phosphonobutyrate; 2APB | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 3. This compound | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 4. This compound, glutamate antagonist (CAS 1263093-79-3) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound, 100mg | Labscoop [labscoop.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Electrophysiology Recording with DL-AP4 Sodium Salt in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These G-protein coupled receptors are predominantly located on presynaptic terminals and function as autoreceptors or heteroreceptors to inhibit neurotransmitter release. Consequently, DL-AP4 is a valuable pharmacological tool for investigating the role of group III mGluRs in synaptic transmission, plasticity, and their potential as therapeutic targets in various neurological disorders.
These application notes provide detailed protocols for the use of DL-AP4 sodium salt in brain slice electrophysiology, a summary of its quantitative effects on synaptic transmission, and visualizations of its signaling pathway and experimental workflows.
Mechanism of Action
Activation of presynaptic group III mGluRs by DL-AP4 initiates a signaling cascade mediated by a pertussis toxin (PTX)-sensitive Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs), reducing Ca2+ influx into the presynaptic terminal, which is a critical step for synaptic vesicle fusion and neurotransmitter release.[1]
Data Presentation: Quantitative Effects of DL-AP4 on Synaptic Transmission
The following tables summarize the quantitative effects of DL-AP4 on synaptic transmission in various brain regions as determined by electrophysiological recordings in brain slices.
| Brain Region | Neuron Type / Synaptic Pathway | DL-AP4 Concentration | Effect on Synaptic Transmission | Reference |
| Cerebellar Cortex | Parallel Fiber to Purkinje Cell | 10 µM | ↓ 44.5% ± 3.0% in EPSC-1 amplitude | |
| Visual Cortex | Layer II/III, V, and VI neurons | Not specified | ↓ EPSP amplitude | [2] |
| Visual Cortex | Layer IV neurons | Not specified | No significant effect on EPSP amplitude | [2] |
Note: The effects of DL-AP4 can be concentration-dependent and may vary between different brain regions and developmental stages due to the differential expression of group III mGluR subtypes.
Mandatory Visualizations
Signaling Pathway of DL-AP4 Action
References
Application Notes: Utilizing DL-AP4 Sodium Salt in Calcium Imaging Experiments
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals and are coupled to Gi/Go proteins.[1] Activation of group III mGluRs by DL-AP4 typically leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity, most notably the inhibition of voltage-gated calcium channels (VGCCs).[2][3] This inhibitory action on calcium influx makes DL-AP4 a valuable tool for investigating the role of presynaptic calcium dynamics in neurotransmitter release and synaptic plasticity.[1][4]
Calcium imaging is a widely used technique that allows for the real-time visualization of intracellular calcium concentration changes using fluorescent indicators.[5] By employing calcium imaging in conjunction with DL-AP4, researchers can directly observe and quantify the modulatory effects of group III mGluR activation on calcium signaling in various neuronal and glial preparations. These application notes provide a comprehensive overview, experimental protocols, and data presentation for the effective use of DL-AP4 Sodium salt in calcium imaging experiments.
Mechanism of Action
DL-AP4, and its more active stereoisomer L-AP4, acts as an orthosteric agonist at group III mGluRs.[6] The binding of DL-AP4 to these presynaptic receptors initiates a signaling cascade through a pertussis toxin-sensitive G-protein.[2] The G-protein's βγ subunits are thought to directly interact with and inhibit P/Q-type high voltage-activated calcium channels, reducing calcium influx upon membrane depolarization.[7] This reduction in presynaptic calcium concentration is the primary mechanism by which DL-AP4 inhibits the release of neurotransmitters like glutamate.[4]
Quantitative Data Summary
The following table summarizes the effects of AP4 receptor agonists on intracellular calcium levels as reported in various experimental models.
| Compound | Receptor Target(s) | Preparation | Concentration | Observed Effect on Calcium Signaling |
| L-AP4 | AP4 Receptor (Group III mGluR) | Cultured Olfactory Bulb Neurons | Not specified | Inhibited high-threshold voltage-dependent calcium currents.[2] |
| L-AP4 | Group III mGluR | Cerebrocortical Nerve Terminals | Concentration-dependent | Reduced depolarization-evoked increase in cytoplasmic free Ca2+ concentration.[4] |
| L-AP4 | AP4-sensitive Receptor | Acutely Isolated Pyramidal Cortical Neurons | Saturating conc. | Inhibited ~21% of the high voltage-activated (HVA) Ca2+ current.[8] |
| L-AP4 | mGluR4, mGluR6, mGluR8 | Recombinant systems | Submicromolar to low micromolar | Agonist activity at these receptors.[6] |
| L-AP4 | mGluR7 | Recombinant systems | Submillimolar to millimolar | Lower potency agonist activity at this receptor.[6] |
Detailed Experimental Protocols
This section provides a general protocol for conducting a calcium imaging experiment to assess the effect of DL-AP4 on depolarization-induced calcium influx in cultured neurons or acute brain slices.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in sterile, nuclease-free water. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final working concentration will typically be in the micromolar to millimolar range.[6]
-
Calcium Indicator Dye: Prepare a stock solution of a calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) at 1-2 mM in anhydrous DMSO.[9][10] To aid in cell loading, an equal volume of 20% Pluronic F-127 in DMSO can be mixed with the dye stock solution before dilution in the loading buffer.[10]
-
Artificial Cerebrospinal Fluid (aCSF) or Extracellular Solution: Prepare a suitable physiological buffer for your specific cell type. For neuronal experiments, a typical aCSF contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
High Potassium (High K+) Solution: To induce depolarization, prepare a modified aCSF where the concentration of KCl is elevated (e.g., 30-80 mM), with a corresponding reduction in NaCl to maintain osmolarity.
Cell Preparation and Dye Loading
-
Cell Culture/Slice Preparation: Plate neuronal cells on glass-bottom dishes suitable for imaging.[9] For acute brain slices, prepare them using a vibratome and allow them to recover for at least 1 hour in oxygenated aCSF.[10]
-
Dye Loading:
-
Dilute the calcium indicator stock solution into the physiological buffer to a final concentration of 3-10 µM.[9][10]
-
Remove the culture medium or recovery buffer from the cells/slices.
-
Incubate the preparation with the dye-loading solution for 30-45 minutes at room temperature or 37°C, depending on the specific dye and cell type.[10] The process should be carried out in the dark to prevent photobleaching.
-
-
Wash: After incubation, wash the preparation 2-3 times with fresh, pre-warmed aCSF to remove excess extracellular dye. Allow the cells to de-esterify the dye for at least 15-30 minutes before imaging.[9]
Calcium Imaging and Data Acquisition
-
Microscope Setup: Mount the sample on an inverted or upright fluorescence microscope equipped with a camera suitable for live-cell imaging (e.g., sCMOS, EMCCD). Use the appropriate excitation and emission filter sets for your chosen calcium indicator (e.g., ~488 nm excitation for Fluo-4).
-
Baseline Recording: Acquire baseline fluorescence images for 1-5 minutes to establish a stable signal (F₀).
-
DL-AP4 Application: Perfuse the sample with aCSF containing the desired final concentration of this compound. Continue recording for 5-10 minutes to observe any direct effects of the compound on basal calcium levels and to ensure receptor saturation.
-
Depolarization Stimulus: While continuing to perfuse with the DL-AP4 solution, switch to the high K+ solution (also containing DL-AP4) to induce cell depolarization and open voltage-gated calcium channels. Record the resulting fluorescence changes.
-
Washout and Control: Perfuse with normal aCSF to wash out the DL-AP4 and high K+ solution. After a recovery period, apply the high K+ stimulus again in the absence of DL-AP4 to obtain a control response.
Data Analysis
-
Region of Interest (ROI) Selection: Use imaging software (e.g., ImageJ/Fiji) to draw ROIs around individual cell bodies.[11]
-
Fluorescence Measurement: Extract the mean fluorescence intensity for each ROI over the time course of the experiment.
-
Calculate ΔF/F₀: Quantify the change in fluorescence by calculating the ratio ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.[11]
-
Quantification: Compare the peak amplitude of the high K+-evoked calcium transient in the presence and absence of DL-AP4 to determine the percentage of inhibition.
Considerations and Troubleshooting
-
Specificity: The L-isomer (L-AP4) is generally more potent than the D-isomer. DL-AP4 is a racemic mixture, so higher concentrations may be needed compared to studies using only L-AP4.
-
Controls: Always include a vehicle control to ensure the solvent (e.g., water) has no effect. A positive control using a known VGCC blocker can validate the experimental setup.
-
Cell Health: Monitor cell morphology throughout the experiment. Poor cell health can lead to elevated baseline calcium and altered responses. Ensure proper oxygenation and temperature control.
-
Phototoxicity: Minimize light exposure to prevent phototoxicity and photobleaching of the fluorescent dye. Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.
References
- 1. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Decrease in [Ca2+]c but not in cAMP Mediates L-AP4 inhibition of glutamate release: PKC-mediated suppression of this inhibitory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presynaptic calcium current modulation by a metabotropic glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L‐AP4 inhibits high voltage‐activated Ca2+ currents in pyramidal cortical neurones | Semantic Scholar [semanticscholar.org]
- 9. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for Immunohistochemistry Following DL-AP4 Sodium Salt Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) sodium salt is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals in the central nervous system (CNS) and are coupled to Gi/o proteins. Activation of group III mGluRs by agonists like DL-AP4 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of voltage-gated calcium and potassium channels. This ultimately leads to a reduction in neurotransmitter release.
Given their role in modulating synaptic transmission, group III mGluRs are attractive therapeutic targets for a variety of neurological and psychiatric disorders. DL-AP4 is a critical tool for investigating the physiological and pathological roles of these receptors. Immunohistochemistry (IHC) is an indispensable technique for visualizing the distribution and localization of specific proteins within the tissue context, and for assessing the downstream cellular effects of DL-AP4 treatment.
These application notes provide detailed protocols for performing IHC on tissues, particularly from the CNS, following treatment with DL-AP4 sodium salt. The protocols are designed to guide researchers in investigating the effects of DL-AP4 on neuronal protein expression and signaling pathways.
Data Presentation
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible data. This can be achieved through manual cell counting or by using automated image analysis software. The following table presents quantitative data from a study investigating the neuroprotective effects of L-AP4, a specific mGluR4 agonist, in a rat model of diffuse brain injury (DBI). The data illustrates the reduction in the number of damaged neurons following L-AP4 treatment.
Table 1: Neuroprotective Effect of L-AP4 on Damaged Neurons in the Rat Cortex Following Diffuse Brain Injury (DBI)
| Treatment Group | Number of Damaged Neurons (mean ± SD) |
| DBI alone | 18.2 ± 3.4 |
| DBI + Saline | 17.9 ± 3.1 |
| DBI + L-AP4 | 9.3 ± 2.8* |
*p < 0.05 compared to DBI alone and DBI + Saline groups. Data is based on the findings of Zhou et al. (2004), where L-AP4 was administered intracerebroventricularly at 1 and 12 hours post-injury.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of group III mGluRs activated by DL-AP4 and a general experimental workflow for IHC analysis of tissues after DL-AP4 treatment.
Caption: DL-AP4 signaling pathway.
Caption: General IHC workflow.
Experimental Protocols
The following protocols provide a framework for conducting IHC on brain tissue following DL-AP4 treatment. Optimization of specific parameters such as antibody concentrations and incubation times is recommended for each experimental setup.
Protocol 1: Chromogenic Immunohistochemistry for c-Fos in Rodent Brain
This protocol is designed to detect changes in neuronal activity by staining for the immediate early gene product c-Fos.
1. Animal Treatment and Tissue Preparation:
-
Administer this compound or vehicle control to rodents via the desired route (e.g., intraperitoneal or intracerebroventricular injection).
-
After a survival period of 90-120 minutes to allow for peak c-Fos protein expression, deeply anesthetize the animals.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA at 4°C overnight.
-
Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS at 4°C until it sinks (typically 24-48 hours).
-
Freeze the brain and section coronally at 30-40 µm using a cryostat or vibratome.
-
Collect free-floating sections in PBS and store at 4°C.
2. Immunohistochemical Staining:
-
Wash sections three times for 5 minutes each in PBS.
-
Quench endogenous peroxidase activity by incubating sections in 0.3-1% hydrogen peroxide in PBS for 15-30 minutes.
-
Wash sections three times for 5 minutes each in PBS.
-
Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS).
-
Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking solution for 24-48 hours at 4°C.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent according to the manufacturer's instructions (typically 30-60 minutes).
-
Wash sections three times for 10 minutes each in PBS.
-
Visualize the staining using a diaminobenzidine (DAB) substrate kit until the desired color intensity is reached.
-
Stop the reaction by rinsing with PBS.
-
Mount the sections onto glass slides, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
3. Quantitative Analysis:
-
Capture images of the brain regions of interest using a light microscope.
-
Count the number of c-Fos-positive nuclei in each region for both DL-AP4 treated and vehicle control groups.
-
Perform statistical analysis to determine significant differences between groups.
Protocol 2: Fluorescent Immunohistochemistry for GIRK Channels in Rodent Brain
This protocol is for the detection of G-protein-gated inwardly rectifying potassium (GIRK) channels, which are downstream effectors of group III mGluRs.
1. Tissue Preparation:
-
Follow the same animal treatment and tissue preparation steps as in Protocol 1.
2. Immunohistochemical Staining:
-
Wash free-floating sections three times for 10 minutes each in PBS.
-
Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS).
-
Incubate sections with a primary antibody against a GIRK channel subunit (e.g., rabbit anti-GIRK2 or goat anti-GIRK4) diluted in blocking solution overnight at 4°C.
-
Wash sections three times for 15 minutes each in PBS.
-
Incubate sections with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488 or donkey anti-goat Alexa Fluor 594) diluted in PBS for 2 hours at room temperature, protected from light.
-
Wash sections three times for 15 minutes each in PBS, protected from light.
-
(Optional) Counterstain nuclei with DAPI (1 µg/mL in PBS) for 10 minutes.
-
Wash sections twice with PBS.
-
Mount the sections onto glass slides and coverslip with an anti-fade mounting medium.
3. Quantitative Analysis:
-
Capture fluorescent images using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity or the number of GIRK-positive cells in the regions of interest for both DL-AP4 treated and vehicle control groups.
-
Perform statistical analysis to compare the treatment groups.
Protocol 3: Immunohistochemistry for Myelin Basic Protein (MBP) in Oligodendrocyte Cultures
This protocol is adapted for cell cultures to assess the effect of DL-AP4 on oligodendrocyte maturation.
1. Cell Culture and Treatment:
-
Culture primary oligodendrocytes or oligodendrocyte precursor cells (OPCs) on coverslips.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration to induce differentiation.
-
Include a vehicle-treated control group.
2. Immunocytochemistry:
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 10% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against MBP (e.g., rat anti-MBP) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) diluted in PBS for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto glass slides with an anti-fade mounting medium.
3. Quantitative Analysis:
-
Capture fluorescent images of the cells.
-
Quantify the area or intensity of MBP staining per cell or per field of view.
-
Compare the results between DL-AP4 treated and vehicle control groups using appropriate statistical methods.
Concluding Remarks
The protocols provided here offer a comprehensive guide for researchers utilizing immunohistochemistry to investigate the effects of this compound. Successful and reproducible IHC requires careful optimization of each step, from tissue preparation to data analysis. By assessing changes in the expression and localization of key proteins such as c-Fos, GIRK channels, and MBP, researchers can gain valuable insights into the neuroprotective, neuromodulatory, and developmental effects of activating group III metabotropic glutamate receptors.
Studying Synaptic Depression Using DL-AP4 Sodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) Sodium Salt is a widely utilized pharmacological tool for inducing synaptic depression through the activation of group III metabotropic glutamate (B1630785) receptors (mGluRs). As a selective agonist for these receptors, which are predominantly located on presynaptic terminals, DL-AP4 provides a reliable method for studying the mechanisms of presynaptic inhibition and its role in synaptic plasticity.[1][2] Group III mGluRs, including mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors that, upon activation, initiate an intracellular signaling cascade leading to a reduction in neurotransmitter release.[1] These application notes provide detailed protocols for the use of DL-AP4 in studying synaptic depression in brain slice preparations, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
DL-AP4 selectively activates group III mGluRs, which are coupled to inhibitory G-proteins (Gαi/o).[1][2] The activation of these receptors triggers two primary downstream signaling pathways that culminate in the inhibition of neurotransmitter release from the presynaptic terminal:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Reduced cAMP levels can affect the function of various downstream effectors, including protein kinase A (PKA), which is involved in the regulation of synaptic vesicle release machinery.
-
Modulation of Ion Channels: The βγ subunits of the activated G-protein can directly interact with and inhibit voltage-gated calcium channels (VGCCs) on the presynaptic membrane.[2][3] This inhibition reduces the influx of calcium ions (Ca2+) that is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[3]
The net effect of these actions is a decrease in the probability of neurotransmitter release, resulting in a reduction of the postsynaptic response, a phenomenon known as synaptic depression.
Data Presentation
The following tables summarize the quantitative effects of L-AP4 (the active isomer of DL-AP4) on synaptic transmission from various studies.
Table 1: Potency of L-AP4 at Group III mGluR Subtypes
| mGluR Subtype | EC50 (μM) | Reference |
| mGluR4 | 0.1 - 0.13 | [4] |
| mGluR8 | 0.29 | [4] |
| mGluR6 | 1.0 - 2.4 | [4] |
| mGluR7 | 249 - 337 | [4] |
Table 2: Effects of L-AP4 on Synaptic Transmission in Brain Slices
| Brain Region | Neuron Type | L-AP4 Concentration | Effect on Synaptic Transmission | Reference |
| Hippocampus (CA1) | Pyramidal Cells | 300 µM | Depressed fEPSP amplitude to 62 ± 1% of control | [5][6] |
| Hippocampus (CA1) | Interneurons | 50 µM | Depressed IPSCs to 68 ± 6% of control | [4] |
| Hippocampus (CA1) | Interneurons & Pyramidal Cells | 300-500 µM | Depressed IPSCs to 70 ± 6% (interneurons) and 67 ± 4% (pyramidal cells) of control | [4] |
| Calyx of Held | - | 50 µM | Reduced peak AMPA EPSCs to 34 ± 6% of control | [7] |
| Olfactory Bulb | Mitral Cells | Not specified | Inhibition of monosynaptic EPSPs | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animal model (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold N-Methyl-D-glucamine (NMDG) protective cutting solution, continuously bubbled with 95% O2 / 5% CO2
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal following approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG protective cutting solution.
-
Rapidly dissect the brain and immerse it in the ice-cold NMDG solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold NMDG solution.
-
Transfer the slices to an incubation chamber containing aCSF at 32-34°C for a recovery period of at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Synaptic Depression
This protocol outlines the procedure for recording synaptic depression induced by DL-AP4 using whole-cell patch-clamp or field potential recordings in acute brain slices.
Materials:
-
Prepared acute brain slices
-
Recording chamber on a microscope stage
-
Perfusion system
-
aCSF (control and containing DL-AP4 Sodium Salt)
-
Patch-clamp or field potential recording setup (amplifier, digitizer, data acquisition software)
-
Glass micropipettes for recording and stimulation
-
Internal solution for patch-clamp recording
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
For Field Recordings: Place a recording electrode filled with aCSF in the dendritic layer of the target neurons (e.g., stratum radiatum in CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
For Whole-Cell Recordings: Identify a target neuron and establish a whole-cell patch-clamp configuration to record excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of synaptic responses for at least 10-20 minutes by delivering single stimulation pulses at a low frequency (e.g., 0.05-0.1 Hz).
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50-300 µM).
-
Continue recording to observe the induction of synaptic depression. The effect of DL-AP4 is typically rapid, occurring within minutes.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout). The recovery from depression can be monitored over time.[5][6]
-
Data Analysis: Measure the amplitude or slope of the fEPSPs or the amplitude of the EPSCs. Normalize the data to the baseline period to quantify the magnitude of synaptic depression.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depression of GABAergic input to identified hippocampal neurons by group III metabotropic glutamate receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Presynaptic Depression at a Calyx Synapse: The Small Contribution of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with DL-AP4 Sodium salt in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of DL-AP4 Sodium salt in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility issues to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when preparing aqueous solutions of this compound.
Q1: Why is my this compound not dissolving completely in water at high concentrations?
A1: While this compound is water-soluble, you may be exceeding its solubility limit. The solubility in pure water is approximately 100 mM.[1][2][3] Attempting to prepare solutions at higher concentrations can lead to incomplete dissolution.
-
Recommendation: Prepare a stock solution at a concentration of 100 mM or lower. If a higher concentration is required for your experiment, consider using a different solvent system, although this may require further optimization for your specific application.
Q2: I observed a precipitate in my this compound solution after storing it in the refrigerator. What caused this?
A2: Precipitation upon cooling is a common issue for many salt solutions. The solubility of this compound, like many other salts, can be temperature-dependent. A solution prepared at room temperature may become supersaturated when cooled to 4°C, leading to the formation of a precipitate.
-
Troubleshooting Steps:
Q3: My this compound solution, prepared in a phosphate (B84403) buffer, has become cloudy. Why did this happen?
A3: Precipitation in phosphate buffers is a frequent issue, often due to the "salting-out" effect or interactions with other ions.[4]
-
Possible Causes:
-
High Salt Concentration: The presence of other salts in your buffer can reduce the solubility of this compound.
-
pH Shifts: Although this compound is the salt of a weak acid and is expected to be more soluble at neutral to alkaline pH, significant shifts in the buffer's pH can affect its solubility.
-
Divalent Cations: Contamination of your buffer with divalent cations (e.g., Ca²⁺, Mg²⁺) can lead to the formation of insoluble phosphate salts.
-
-
Recommendations:
-
Prepare the this compound stock solution in high-purity water first, and then add it to your phosphate buffer.
-
Ensure your buffer is prepared with high-purity water and high-quality reagents to minimize ionic contamination.
-
Consider using an alternative buffer system with lower potential for precipitation, such as HEPES or TRIS, if compatible with your experimental design.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: For most applications, high-purity water is the recommended solvent. This compound is soluble in water up to 100 mM.[1][2][3]
Q2: How should I store my this compound stock solution?
A2: For short-term storage, solutions can be kept at -20°C for up to one month.[1][6] For longer-term storage, it is advisable to aliquot the stock solution and store it at -80°C. Always allow the solution to fully equilibrate to room temperature and ensure there is no precipitate before use.[1][5] It is recommended to prepare fresh solutions on the day of the experiment whenever possible.[1]
Q3: What is the expected pH of a this compound solution in water?
A3: DL-AP4 is a weak acid. Its sodium salt, when dissolved in water, will produce a slightly alkaline solution due to the hydrolysis of the AP4 anion. The exact pH will depend on the concentration of the solution.
Q4: Can I adjust the pH of my this compound solution?
A4: Yes, the pH can be adjusted. If you need to lower the pH, you can do so by adding a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH. Conversely, to raise the pH, a dilute base (e.g., 0.1 M NaOH) can be used. Be cautious when adjusting the pH, as significant changes can affect the solubility and stability of the compound.
Quantitative Data Summary
The following table summarizes the solubility of this compound in aqueous solutions.
| Solvent | Maximum Concentration | Reference(s) |
| Water | 100 mM | [1][2][3] |
Note: Solubility can be affected by temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol for Preparing a 100 mM Aqueous Stock Solution of this compound
This protocol outlines the steps for preparing a 100 mM stock solution of this compound in high-purity water.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer
-
Calibrated balance
-
Sterile filter (0.22 µm) and syringe (optional)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 205.08 g/mol = 0.20508 g (or 205.08 mg)
-
-
Weigh the this compound: Carefully weigh out 205.08 mg of this compound using a calibrated balance and transfer it to a sterile conical tube.
-
Add solvent: Add a portion of the high-purity water (e.g., 8 mL) to the tube.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Adjust the final volume: Once fully dissolved, add high-purity water to reach the final volume of 10 mL.
-
Sterilization (optional): If sterility is required for your application (e.g., cell culture), filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for longer-term storage.
Visualizations
Signaling Pathway of Group III Metabotropic Glutamate (B1630785) Receptors (mGluRs)
DL-AP4 is an agonist for group III mGluRs. The activation of these receptors initiates a signaling cascade that modulates neuronal activity.
Caption: Gi/o-coupled signaling pathway of group III mGluRs activated by DL-AP4.
Experimental Workflow for Preparing an Aqueous Solution
The following diagram illustrates a standard workflow for preparing an aqueous solution of this compound.
Caption: Standard workflow for preparing an aqueous solution of this compound.
Troubleshooting Logic for Precipitation Issues
This diagram provides a logical workflow for troubleshooting precipitation issues with this compound solutions.
Caption: A logical workflow for troubleshooting precipitation of this compound.
References
- 1. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Group III metabotropic glutamate receptors: pharmacology, physiology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. personal.cityu.edu.hk [personal.cityu.edu.hk]
Optimizing DL-AP4 Sodium Salt Concentration for Electrophysiology: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing DL-AP4 Sodium salt in electrophysiology experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of L-AP4 to use in my experiments?
The effective concentration of L-AP4, the active isomer in the DL-AP4 mixture, is highly dependent on the specific metabotropic glutamate (B1630785) receptor (mGluR) subtype you are targeting. A concentration-response curve is often necessary to determine the ideal concentration for your particular setup.
Q2: How should I prepare and store my this compound solutions?
Proper preparation and storage are critical for maintaining the efficacy of your DL-AP4 solution.
-
Preparation: this compound is soluble in water up to 100 mM and in 0.1M NaOH up to 100 mM.[1] It is recommended to prepare solutions fresh for each experiment.[1][2] For aqueous stock solutions, filtering through a 0.22 µm filter is advised.[1]
-
Storage: If storage is necessary, aliquots should be stored at -20°C for up to one month or -80°C for longer-term storage (up to six months).[1] It is important to avoid repeated freeze-thaw cycles.[1][3]
Q3: Why am I not observing a response to my L-AP4 application?
Several factors can contribute to a lack of response. Consider the following troubleshooting steps:
-
Solution Integrity: Ensure your L-AP4 solution was prepared fresh or stored correctly to prevent degradation.[3] Verify that the compound is fully dissolved.[1]
-
Receptor Expression: Confirm that your chosen cell type or tissue expresses group III mGluRs at a sufficient level.[3]
-
G-Protein Inactivation: The action of L-AP4 is mediated by pertussis toxin (PTX)-sensitive G-proteins.[1] Ensure that your experimental conditions do not interfere with G-protein function.
Troubleshooting Common Issues
Issue 1: No discernible effect of L-AP4 application.
This is a frequent challenge that can stem from several sources.
Troubleshooting Workflow: No Response to L-AP4
Caption: A flowchart for troubleshooting a lack of response to L-AP4.
Issue 2: Diminished or inconsistent response to L-AP4.
A reduced response can be due to suboptimal agonist concentration or receptor desensitization.
-
Suboptimal Concentration: The potency of L-AP4 varies significantly between mGluR subtypes.[1] A concentration effective for mGluR4 may be insufficient for mGluR7.[1]
-
Receptor Desensitization: Prolonged exposure to L-AP4 can lead to receptor desensitization.[3] Ensure adequate washout periods between applications.[3]
Quantitative Data Summary
| Receptor Subtype | L-AP4 EC50 Value (µM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR8 | 0.29 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
Table 1: L-AP4 EC50 Values at Group III mGluR Subtypes. This table summarizes the concentration of L-AP4 required to elicit a half-maximal response at different group III mGluR subtypes.
| Parameter | Recommendation |
| Solubility | Water (up to 100 mM), 0.1M NaOH (up to 100 mM)[1][2] |
| Fresh Solution | Prepare on the day of the experiment[1][2] |
| Short-term Storage | -20°C for up to one month[1][2] |
| Long-term Storage | -80°C for up to six months[1] |
Table 2: this compound Solution Preparation and Storage Guidelines. This table provides key recommendations for handling this compound solutions to ensure their stability and efficacy.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus or olfactory bulb) or cultured primary neurons.[3]
-
Recording Setup: Utilize a standard patch-clamp rig equipped with a perfusion system.
-
Solutions:
-
External Solution: Use artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution: A standard potassium-based internal solution is appropriate.
-
-
Recording Procedure:
-
Establish a stable whole-cell recording.
-
Record baseline synaptic activity.
-
Perfuse the slice with a known concentration of L-AP4.
-
Wash out the L-AP4 by perfusing with standard aCSF and record the recovery of the synaptic response.[1]
-
-
Data Analysis:
-
Measure the amplitude of the synaptic responses before, during, and after L-AP4 application.
-
Normalize the response during L-AP4 application to the baseline response to quantify the effect.[1]
-
Experimental Workflow: Whole-Cell Voltage-Clamp
Caption: A simplified workflow for a whole-cell voltage-clamp experiment.
Signaling Pathway
L-AP4 is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which are coupled to Gi/o proteins.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Alternatively, the βγ subunits of the activated G-protein can directly gate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
L-AP4 Signaling Pathway
Caption: The signaling cascade initiated by L-AP4 binding to group III mGluRs.
References
Technical Support Center: DL-AP4 Sodium Salt in Primary Neuronal Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DL-AP4 Sodium Salt in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cultures?
This compound is a sodium salt form of DL-2-Amino-4-phosphonobutyric acid, which acts as a non-selective glutamate (B1630785) receptor antagonist.[1][2] The biological activity is primarily attributed to the L-isomer, L-AP4, which is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), including mGluR4, mGluR6, mGluR7, and mGluR8.[3] These receptors are typically located on presynaptic terminals and are coupled to Gi/o proteins.[3][4] Activation of these receptors by L-AP4 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulates voltage-gated calcium channels, which results in a reduction of neurotransmitter release.[3][4]
Q2: What are the common applications of this compound in primary neuronal culture experiments?
This compound is frequently used to:
-
Investigate the role of group III mGluRs in synaptic transmission and plasticity.[3]
-
Study neuroprotective effects against excitotoxicity induced by agents like NMDA or glutamate.[3][5]
-
Modulate neuronal excitability and ion channel activity.[5]
-
Assess changes in intracellular signaling pathways, such as cAMP levels.[3]
Q3: How should I prepare and store this compound solutions?
For optimal stability and consistency, follow these guidelines:
-
Solubility: this compound is soluble in water.[1] The non-salt form, DL-AP4, is soluble in water up to 50 mM.[6] To aid dissolution of L-AP4, a dilute NaOH solution may be used.[3]
-
Stock Solutions: Prepare stock solutions in sterile, deionized water or a suitable buffer. It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter.[3]
-
Storage: Store the powdered form of this compound at room temperature, desiccated.[2] For stock solutions, it is best to prepare them fresh for each experiment. If storage is necessary, aliquot the solution and store it at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.[3]
Q4: What is the difference between DL-AP4, L-AP4, and D-AP4?
DL-AP4 is a racemic mixture containing both the L- and D-isomers of 2-amino-4-phosphonobutyric acid. The L-isomer, L-AP4, is the biologically active component that selectively agonizes group III mGluRs.[3][7] The D-isomer is generally considered to be inactive at these receptors. Therefore, the observed effects of DL-AP4 are primarily due to the L-AP4 content.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or no observable effect (e.g., no inhibition of synaptic transmission) | Reagent Degradation: DL-AP4 solution may have degraded. | Prepare fresh DL-AP4 solutions for each experiment. Ensure proper storage of stock solutions at -20°C in aliquots to avoid freeze-thaw cycles.[4] |
| Low Receptor Expression: The primary neuronal culture type may have low expression of group III mGluRs. | Use a cell type known to have high expression of group III mGluRs, such as hippocampal or olfactory bulb neurons.[4] Verify receptor expression using techniques like Western blot or qPCR if possible. | |
| Receptor Desensitization: Prolonged or repeated application of DL-AP4 can lead to receptor desensitization. | Limit the duration of DL-AP4 application.[4] Ensure adequate washout periods between applications in electrophysiology experiments. | |
| Incorrect Concentration: The final concentration of DL-AP4 may be too low to elicit a response. | Verify the final concentration of DL-AP4 in your culture medium. Perform a concentration-response experiment to determine the optimal concentration for your specific neuronal culture and experimental paradigm. | |
| Signs of Neurotoxicity (e.g., neuronal death, neurite blebbing) | High Concentration of Sodium Salt: High concentrations of sodium salts can lead to hyperosmolarity and neurotoxicity. | Use the lowest effective concentration of this compound. If high concentrations are necessary, consider using a formulation with a different counter-ion if available. Be aware that excess NaCl (10-100 mmol/L) can cause cell death in cultured neurons.[1] |
| Excitotoxicity (at very high concentrations): Although an antagonist at ionotropic receptors, very high, non-physiological concentrations of glutamate analogs could potentially have off-target effects. | Perform a dose-response curve to assess cell viability at different DL-AP4 concentrations using assays like MTT or LDH release. | |
| Poor Culture Health: The observed toxicity may be due to underlying issues with the primary neuronal culture. | Ensure optimal culture conditions, including proper coating of culture vessels, appropriate cell density, and regular media changes.[8] | |
| High Well-to-Well Variability in Assays | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a single-cell suspension before plating and use a consistent pipetting technique.[4] |
| Edge Effects: Evaporation and temperature fluctuations in the outer wells of a multi-well plate. | Avoid using the outer wells of the plate for critical experiments or fill them with sterile water or media to minimize edge effects.[4] | |
| Inconsistent Drug Application: Variation in the final concentration of DL-AP4 across wells. | Ensure thorough mixing of DL-AP4 into the culture medium before application. |
Data Presentation
Summary of Effective Concentrations of L-AP4 in Neuronal Cultures
| Neuronal Culture Type | L-AP4 Concentration | Observed Effect | Reference(s) |
| Olfactory Bulb Neurons | 1 µM - 300 µM (maximal near 30 µM) | Inhibition of high-threshold calcium currents and excitatory synaptic transmission. | [3] |
| Retinal Ganglion Cells | 50 nM | Reduction of synaptic noise. | [3] |
| Cerebellar Granule Cells | Not Specified | Promotes cell survival. | [9] |
| Cortical Neurons | Not Specified | Neuroprotection against NMDA toxicity. | [5] |
| Retinal ON Bipolar Cells | EC50 values vary for different analogs | Activation of L-AP4 receptors. | [10] |
EC50 Values of L-AP4 for Group III mGluR Subtypes
| mGluR Subtype | EC50 Value | Reference(s) |
| mGluR4 | 0.13 µM | [3] |
| mGluR8 | 0.29 µM | [3] |
| mGluR6 | 1.0 µM | [3] |
| mGluR7 | 249 µM | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required mass of this compound powder to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Add a small volume of sterile, deionized water to dissolve the powder. Vortex the solution until the this compound is completely dissolved.[3]
-
Bring the solution to the final desired volume with sterile deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C for up to one month.[2]
Neuroprotection Assay
This protocol assesses the neuroprotective effects of DL-AP4 against a neurotoxic insult.
-
Culture primary neurons to the desired density in a multi-well plate.
-
Prepare treatment conditions:
-
Control (vehicle)
-
DL-AP4 alone
-
Neurotoxic agent alone (e.g., NMDA, glutamate)
-
DL-AP4 + Neurotoxic agent
-
-
Apply DL-AP4 according to the experimental design (pre-treatment, co-treatment, or post-treatment).[3]
-
Incubate the cells for the duration of the toxic insult (e.g., 30 minutes to 24 hours).[3]
-
Wash the cells and perform a cell viability assay (e.g., MTT, LDH release) according to the manufacturer's instructions.[3]
-
Quantify cell viability and compare the different treatment groups to determine the neuroprotective effect of DL-AP4.
cAMP Assay
This protocol measures changes in intracellular cAMP levels following the activation of group III mGluRs by DL-AP4.
-
Culture neurons to the desired density in a multi-well plate.
-
Pre-treat the cells with the desired concentration of DL-AP4 for a specific time (e.g., 15-30 minutes).[3]
-
Stimulate the cells with an adenylyl cyclase activator like forskolin (B1673556) for a short period (e.g., 10-15 minutes) to increase basal cAMP levels.[3]
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.
-
Measure the cAMP concentration using a plate reader.
-
Compare cAMP levels in DL-AP4-treated cells to control cells to determine the extent of adenylyl cyclase inhibition.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of DL-AP4 (L-isomer) via group III mGluRs.
Caption: Experimental workflow for a neuroprotection assay.
References
- 1. Hyperosmolar sodium chloride is toxic to cultured neurons and causes reduction of glucose metabolism and ATP levels, an increase in glutamate uptake, and a reduction in cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DL-AP4 | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
- 7. L-AP4 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Activation of metabotropic glutamate receptors by L-AP4 stimulates survival of rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to determine the optimal working concentration of DL-AP4 Sodium salt
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of DL-AP4 Sodium Salt for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the water-soluble form of DL-2-Amino-4-phosphonobutyric acid.[1][2] It primarily functions as an agonist for Group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[3][4] Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade ultimately suppresses neurotransmitter release.[3] While it is a potent agonist at mGluR4 and mGluR8, it is less potent at mGluR6 and shows significantly lower potency at mGluR7.[3] Some sources may also refer to it as a broad-spectrum or non-selective glutamate antagonist.[1][7][8]
Q2: What are the key differences between DL-AP4, L-AP4, and D-AP4?
DL-AP4 is a racemic mixture, meaning it contains equal amounts of the L- and D-isomers. L-AP4 is the selective agonist for group III mGluRs and is responsible for the biological activity described above.[3][4] The D-isomer is generally considered to be less active. For experiments requiring high selectivity for group III mGluRs, L-AP4 is often the preferred compound.
Q3: How should I prepare and store this compound solutions?
This compound is soluble in water up to 100 mM.[2][7] For optimal stability, it is recommended to prepare solutions fresh on the day of use.[1][3] If storage is necessary, aliquot the solution and store at -20°C for up to one month.[1][3] Before use, thaw the solution and ensure there is no precipitation.[1][3]
Q4: Is this compound suitable for in vivo studies?
Yes, DL-AP4 and its active isomer L-AP4 are used in in vivo studies. However, the optimal dose is highly dependent on the animal model, route of administration, and the specific research question.[3] It is crucial to perform a dose-response study to determine the effective dose for your specific experimental conditions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | 1. Degraded compound: Improper storage of the stock solution. 2. Low receptor expression: The cell line or tissue may not express sufficient levels of Group III mGluRs. 3. Incorrect assay readout: The chosen functional assay may not be sensitive enough to detect changes in the signaling pathway. | 1. Prepare a fresh stock solution of this compound. 2. Confirm the expression of mGluR4, mGluR6, mGluR7, or mGluR8 using techniques like qPCR or Western blot. 3. Consider a more sensitive assay, such as a cAMP assay or a downstream functional readout more proximal to receptor activation. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate dispensing of the compound. 2. Cell plating inconsistency: Uneven cell density across wells. 3. Precipitation of the compound: Compound coming out of solution at higher concentrations. | 1. Ensure proper calibration and use of pipettes. 2. Optimize cell seeding protocol to ensure a uniform monolayer. 3. Visually inspect the stock and working solutions for any precipitation before use. If necessary, gently warm the solution. |
| Unexpected or off-target effects | 1. Non-specific binding: At high concentrations, DL-AP4 may interact with other receptors. 2. NMDA receptor co-agonist activity: At higher concentrations, DL-AP4 has been shown to act as a partial co-agonist at the glycine (B1666218) site of NMDA receptors.[9] | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. If working with systems expressing NMDA receptors, consider using a more selective Group III mGluR agonist or including an NMDA receptor antagonist as a control. |
Experimental Protocols
Determining the Optimal Working Concentration
The optimal working concentration of this compound is highly dependent on the experimental system. A systematic approach involving a range-finding experiment followed by a detailed dose-response curve is recommended.
1. Range-Finding Experiment
-
Objective: To identify a broad concentration range that elicits a biological response.
-
Methodology:
-
Prepare a 100 mM stock solution of this compound in sterile water.
-
Prepare serial dilutions to create a wide range of concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Treat your cells or tissue with these concentrations.
-
Include a vehicle-only control.
-
Measure the desired biological response (e.g., cAMP levels, cell viability, electrophysiological recording).
-
Based on the results, select a narrower range of concentrations for the dose-response experiment.
-
2. Dose-Response Experiment
-
Objective: To determine the EC50 (half-maximal effective concentration) of this compound in your system.
-
Methodology:
-
Based on the range-finding experiment, prepare a series of 8-12 concentrations spanning the expected EC50. A logarithmic or semi-logarithmic dilution series is recommended.
-
Treat your cells or tissue with these concentrations in triplicate.
-
Include a vehicle-only control and a positive control if available.
-
Measure the biological response.
-
Plot the response as a function of the logarithm of the DL-AP4 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Quantitative Data Summary
The following table summarizes reported concentrations of L-AP4 (the active isomer of DL-AP4) from the literature. These values should be used as a starting point for your own optimization experiments.
| Application | Concentration/Dose | Organism/System | Notes | Reference |
| In vitro cAMP Assay | 10 µM | Cat Visual Cortex | Used to activate Group III mGluRs. | [10] |
| In vivo Dose-Response | 1, 10, 100 µg/kg | Rodent Models | Recommended starting range for in vivo studies. | [3] |
| In vitro NMDA Co-agonist Activity | EC50 of 25 µM | Oocytes expressing NR1-1a/NR2A | Observed in the presence of 50 µM NMDA. | [9] |
Visualizations
Signaling Pathway of DL-AP4 at Group III mGluRs
Caption: Signaling cascade initiated by DL-AP4 binding to Group III mGluRs.
Experimental Workflow for Determining Optimal Concentration
Caption: Step-by-step workflow for optimizing DL-AP4 concentration.
References
- 1. This compound | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound, 100mg | Labscoop [labscoop.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
DL-AP4 Sodium salt stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage best practices for DL-AP4 Sodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid form of this compound should be stored under specific conditions. Different suppliers provide slightly varied recommendations for short-term and long-term storage.
| Storage Duration | Temperature | Conditions | Shelf Life | Citations |
| Short-term | Ambient | Desiccate | Up to 12 months | [1] |
| Long-term | Room Temperature | Desiccate | Not specified | [2][3] |
| Long-term | 4°C | - | Up to 2 years | [4] |
| Long-term | -20°C | - | Up to 3 years | [4] |
Q2: How should I store this compound solutions?
It is highly recommended to prepare and use solutions on the same day.[2] If storage is necessary, the following conditions are advised:
| Storage Temperature | Duration | Recommendations | Citations |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2][5] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
Before use, stored solutions should be equilibrated to room temperature, and it is crucial to ensure no precipitate is present.[2]
Q3: What is the solubility of this compound?
This compound is soluble in water.[2][3] A concentration of 100 mM in water is achievable.[2][3]
Q4: Is this compound stable during shipping?
Yes, this compound is considered stable for shipping at ambient temperatures.[1][2] Upon receipt, it is important to follow the recommended storage instructions.[2]
Q5: How should I prepare a stock solution?
To prepare a stock solution, dissolve the solid this compound in the desired volume of high-purity water. For example, to make a 100 mM stock solution, dissolve 20.51 mg of the salt (with a molecular weight of 205.08 g/mol ) in 1 mL of water. Ensure the solid is completely dissolved before use. If you are using a stored, frozen solution, allow it to fully thaw and equilibrate to room temperature. Visually inspect for any precipitation before adding it to your experimental setup.[2]
Troubleshooting Guide
Issue: I am not observing the expected biological effect in my experiment.
If this compound, a broad-spectrum glutamate (B1630785) receptor antagonist, is not producing the expected inhibitory effect, consider the following potential causes and solutions.[1][5]
Caption: Troubleshooting logic for lack of biological effect.
-
Compound Integrity :
-
Improper Storage : Verify that the solid compound and any stock solutions have been stored according to the recommended temperature and desiccating conditions.[1][2][4]
-
Solution Age : If using a stock solution, its stability may have diminished over time. It is best to use freshly prepared solutions or solutions stored for no longer than one month at -20°C or six months at -80°C.[2][5]
-
-
Experimental Parameters :
-
Concentration : Double-check all calculations for the preparation of the working solution to ensure the final concentration is accurate for your experimental model.
-
pH of Solution : The pH of the final medium could affect compound activity. Ensure the final pH is within a physiologically acceptable range for your assay.
-
Issue: My this compound solution appears cloudy or has precipitates.
This issue typically arises when using a previously frozen stock solution.
-
Incomplete Thawing : Ensure the solution is completely thawed and has equilibrated to room temperature.[2]
-
Solubility Limit : While soluble in water, if you have prepared a very high concentration or used a buffer system, the solubility limit may have been exceeded.
-
Action : Gently vortex the solution. If cloudiness or precipitate persists, you can try warming the solution slightly (e.g., to 37°C) to aid dissolution. However, avoid excessive heat. If the precipitate does not dissolve, it is recommended to discard the solution and prepare a fresh one, as the concentration will no longer be accurate.
Experimental Protocols
Protocol: Assessment of this compound Solution Stability
This protocol outlines a method to assess the stability of this compound in an aqueous solution over time at different storage temperatures.
Objective : To determine the degradation rate of this compound in solution under various storage conditions.
Materials :
-
High-purity water (e.g., HPLC-grade or Milli-Q)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C)
Workflow :
Caption: Workflow for this compound solution stability testing.
Methodology :
-
Solution Preparation : Prepare a 10 mM stock solution of this compound in high-purity water. Ensure complete dissolution.
-
Initial Measurement (T=0) :
-
Immediately perform an HPLC analysis to determine the initial peak area corresponding to the intact DL-AP4.
-
Measure and record the pH of the solution.
-
Visually inspect for clarity and color.
-
-
Storage :
-
Dispense aliquots of the stock solution into sterile, sealed vials.
-
Place sets of vials into storage at 4°C and -20°C.
-
-
Time-Point Analysis :
-
At designated time points (e.g., Day 1, Day 7, Day 14, Day 30), remove one vial from each storage condition.
-
Allow the -20°C sample to thaw completely and equilibrate to room temperature.
-
Perform HPLC analysis, measure pH, and conduct a visual inspection for each sample.
-
-
Data Analysis :
-
Calculate the percentage of remaining DL-AP4 at each time point relative to the T=0 measurement.
-
Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Plot the percentage of remaining DL-AP4 against time for each storage condition to visualize the stability profile.
-
Signaling Pathway Context
DL-AP4 is a broad-spectrum antagonist of glutamate receptors. These receptors are critical for excitatory neurotransmission in the central nervous system. The diagram below illustrates a simplified, generic signaling pathway for metabotropic glutamate receptors (mGluRs), which are a primary target of DL-AP4. By antagonizing these receptors, DL-AP4 blocks the downstream signaling cascade.
Caption: Simplified mGluR signaling pathway showing DL-AP4 antagonism.
References
- 1. This compound, glutamate antagonist (CAS 1263093-79-3) | Abcam [abcam.com]
- 2. This compound | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 3. This compound, 100mg | Labscoop [labscoop.com]
- 4. DL-AP4 sodium | mGluR | 1263093-79-3 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Artifacts to avoid when using DL-AP4 Sodium salt in patch-clamp recordings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using DL-AP4 Sodium Salt in patch-clamp recordings. It offers troubleshooting advice and answers to frequently asked questions to help identify and avoid potential artifacts, ensuring the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of patch-clamp recordings?
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. As a sodium salt, it readily dissolves in aqueous solutions for experimental use. In patch-clamp experiments, DL-AP4 is used to study the activation of these Gi/o protein-coupled receptors. Upon binding, DL-AP4 initiates an intracellular signaling cascade that can lead to two primary downstream effects relevant to electrophysiological recordings:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This is mediated by the Gβγ subunits of the activated G-protein and results in potassium ion efflux, leading to membrane hyperpolarization.
Q2: What are the expected electrophysiological responses to DL-AP4 application?
The application of DL-AP4 can elicit several changes in neuronal activity, depending on the cell type and the specific mGluR subtypes expressed. Common responses include:
-
Presynaptic Inhibition: A reduction in neurotransmitter release, observed as a decrease in the amplitude of evoked excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
-
Postsynaptic Hyperpolarization: An outward current leading to a more negative membrane potential, primarily due to the activation of GIRK channels.
-
Changes in Holding Current: In voltage-clamp recordings, activation of GIRK channels by DL-AP4 will manifest as an outward current, causing a positive shift in the holding current required to maintain the clamp potential.
-
Modulation of Voltage-Gated Calcium Channels: DL-AP4 can inhibit high-threshold voltage-gated calcium currents, contributing to its presynaptic inhibitory effects.[1]
Q3: How should I prepare and store this compound solutions for patch-clamp experiments?
Proper solution preparation and storage are critical for obtaining reproducible results and avoiding artifacts.
-
Solubility: this compound is soluble in water. Prepare stock solutions in high-purity water (e.g., Milli-Q).
-
Stock Solution Concentration: A concentrated stock solution (e.g., 10-100 mM) is recommended. This minimizes the volume of stock solution added to the external solution, reducing the risk of altering its ionic composition, osmolarity, or pH.
-
pH Adjustment: After dissolving the this compound, it is crucial to check and adjust the pH of the stock solution to match the pH of your external recording solution (typically 7.3-7.4). ATP and GTP in internal solutions can also significantly alter pH, so it is best to pH the final solution after all components are added.[2]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it into the artificial cerebrospinal fluid (aCSF) or other external solution to the desired final concentration immediately before use.
Troubleshooting Guide: Artifacts to Avoid
This section details potential artifacts that may arise when using this compound in patch-clamp recordings and provides systematic troubleshooting strategies.
| Potential Artifact/Issue | Possible Cause(s) | Recommended Solution(s) |
| Drifting Holding Current | 1. Osmolarity Mismatch: A significant difference in osmolarity between the external solution with and without DL-AP4 can cause cell swelling or shrinking, leading to a drifting holding current. The osmolarity of the internal solution should be 10-20 mOsm lower than the external solution for a good seal.[3][4] A difference greater than 30 mOsm can cause cell damage.[5] 2. pH Shift: The addition of a concentrated, unbuffered DL-AP4 stock solution can alter the pH of the external solution, affecting ion channel activity. 3. Receptor Desensitization: Prolonged exposure to high concentrations of DL-AP4 can lead to receptor desensitization, causing the initial response to wane over time. | 1. Osmolarity Compensation: Calculate the expected osmolarity change when adding the DL-AP4 stock solution. If the change is significant (>5 mOsm), adjust the osmolarity of the stock solution or the final external solution with a non-ionic substance like mannitol (B672) or sucrose. Prepare the external solution with DL-AP4 and measure its osmolarity before the experiment. 2. pH Buffering: Ensure your external solution is adequately buffered (e.g., with 10 mM HEPES or bicarbonate/carbogen). Always check and adjust the pH of the final DL-AP4-containing solution. 3. Minimize Exposure: Apply DL-AP4 for the shortest duration necessary to achieve a stable effect. Use a perfusion system for rapid application and washout. |
| Changes in Seal Resistance or Loss of Seal | 1. Mechanical Instability: Introduction of the drug solution can cause mechanical disturbances to the patch pipette and cell. 2. Poor Cell Health: Cells may be more susceptible to lysis or seal instability in the presence of the drug. 3. High Drug Concentration: Very high concentrations of DL-AP4 might have non-specific effects on the cell membrane. | 1. Optimize Perfusion: Ensure your perfusion system delivers the solution smoothly and without generating excessive mechanical force on the cell. 2. Use Healthy Cells: Only use cells with a healthy appearance (smooth, round morphology) for patching. 3. Concentration-Response Curve: Determine the lowest effective concentration of DL-AP4 for your experiment by performing a concentration-response curve. |
| Apparent Non-specific Effects | 1. Weak Agonism at other Receptors: DL-AP4 has been reported to be a weak agonist at NMDA receptors.[1] 2. Altered Extracellular Sodium Concentration: The use of a sodium salt of DL-AP4, especially at high concentrations, could theoretically increase the local sodium concentration, potentially affecting sodium-dependent transporters or channels. | 1. Pharmacological Isolation: In experiments where NMDA receptor activation is a concern, include a specific NMDA receptor antagonist (e.g., D-AP5) in your external solution.[1] 2. Use Low Concentrations: Whenever possible, use the lowest effective concentration of DL-AP4 to minimize any potential impact of the additional sodium ions. For most applications, the change in sodium concentration will be negligible. |
| Variability in Response Between Cells | 1. Differential mGluR Expression: The level of group III mGluR expression can vary between individual cells, leading to different response magnitudes. 2. Inconsistent Drug Application: Incomplete or slow exchange of the bath solution can lead to variability in the effective drug concentration at the cell. | 1. Cell Selection: If possible, use a cell line with stable and characterized expression of the target mGluR subtype. In primary cultures or tissue slices, be aware that heterogeneity is expected. 2. Efficient Perfusion: Use a fast and efficient perfusion system to ensure rapid and complete solution exchange around the recorded cell. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of DL-AP4 from published literature. These values can serve as a reference for expected experimental outcomes.
Table 1: Potency of DL-AP4 at Human Group III mGluR Subtypes
| Receptor Subtype | Reported EC50 (µM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29 |
Table 2: Reported Electrophysiological Effects of L-AP4
| Experimental Model | L-AP4 Concentration (µM) | Observed Effect | Reference |
| Cultured Olfactory Bulb Neurons | 30 | 23.6 ± 9.1% reduction in high-threshold calcium currents | [1] |
| Cultured Mitral Cells | Not specified | 46.5 ± 18.5% inhibition of monosynaptic EPSP amplitude | [1] |
| Xenopus Oocytes expressing mGluR7 and GIRK | 2000 (2 mM) | Significant activation of GIRK currents | [1] |
Experimental Protocols
Protocol 1: Measuring DL-AP4-induced Inhibition of Excitatory Postsynaptic Currents (EPSCs)
-
Preparation: Prepare acute brain slices (e.g., hippocampus) or cultured neurons.
-
Recording Configuration: Establish a whole-cell voltage-clamp recording from a neuron of interest. Use an internal solution containing GTP (e.g., 0.3 mM) to ensure G-protein signaling.
-
Baseline Recording: Hold the neuron at -70 mV. Stimulate afferent fibers to evoke stable EPSCs. Record a stable baseline for 5-10 minutes.
-
DL-AP4 Application: Perfuse the slice with aCSF containing the desired concentration of DL-AP4.
-
Effect Recording: Continue to evoke and record EPSCs for 10-15 minutes or until a steady-state effect is observed.
-
Washout: Perfuse with normal aCSF to wash out the DL-AP4 and observe any recovery of the EPSC amplitude.
-
Data Analysis: Measure the peak amplitude of the EPSCs before, during, and after DL-AP4 application. Calculate the percentage of inhibition.
Protocol 2: Measuring DL-AP4-induced GIRK Channel Activation
-
Cell Preparation: Use a cell line stably co-expressing a group III mGluR (e.g., mGluR4) and GIRK channel subunits (e.g., GIRK1/2).
-
Recording Configuration: Establish a whole-cell voltage-clamp recording.
-
Voltage Protocol: Hold the cell at a potential near the potassium reversal potential (e.g., -80 mV). Apply voltage steps or ramps to measure the current-voltage relationship.
-
Baseline Recording: Record baseline currents in the external solution.
-
DL-AP4 Application: Apply increasing concentrations of DL-AP4 to the cell via the perfusion system.
-
Data Analysis: Measure the change in the outward current at potentials negative to the potassium reversal potential. Plot the concentration-response curve to determine the EC50 for GIRK channel activation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of DL-AP4 at group III mGluRs.
Caption: Experimental workflow for a DL-AP4 patch-clamp experiment.
References
- 1. Metabotropic Glutamate Receptors Activate G-Protein-Coupled Inwardly Rectifying Potassium Channels in XenopusOocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Delivery of DL-AP4 Sodium Salt
Welcome to the technical support center for the in vivo application of DL-AP4 Sodium Salt. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the water-soluble sodium salt of DL-2-Amino-4-phosphonobutyric acid. It acts as a broad-spectrum glutamate (B1630785) receptor antagonist.[1] Its primary mechanism of action is as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[2][3] These receptors are predominantly presynaptic and are coupled to Gi/o proteins.[2][4] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release.[2]
Q2: What are the key differences between DL-AP4, L-AP4, and D-AP4?
DL-AP4 is a racemic mixture containing both the L- and D-isomers. L-AP4 is the pharmacologically active isomer that acts as a potent agonist at group III mGluRs.[4] The D-isomer is generally considered to be inactive at these receptors. For targeted studies on group III mGluRs, L-AP4 is often the preferred compound. However, this compound offers the advantage of higher water solubility.[1]
Q3: How should I store this compound?
For long-term storage, the solid form of this compound should be kept at room temperature under desiccating conditions.[1] Once in solution, it is recommended to prepare fresh solutions on the day of use. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q4: In what vehicle should I dissolve this compound for in vivo administration?
This compound is soluble in water up to 100 mM.[1] For most systemic in vivo applications, sterile 0.9% saline is a suitable vehicle.[6] For direct administration to the central nervous system (e.g., intracerebroventricular or intrathecal injections), artificial cerebrospinal fluid (aCSF) is the recommended vehicle.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₉NNaO₅P | [1] |
| Molecular Weight | 205.08 g/mol | [1] |
| Solubility in Water | Up to 100 mM | [1] |
| Storage (Solid) | Room temperature, desiccated | [1] |
| Storage (Solution) | -20°C for up to one month | [1] |
Table 2: Recommended In Vivo Administration Parameters for L-AP4 (as a guide for DL-AP4)
| Administration Route | Animal Model | Dosage Range | Experimental Application | Reference |
| Intraperitoneal (i.p.) | Mouse | 1, 10, 100 µg/kg (dose-response) | General systemic effects | [7] |
| Intracerebroventricular (i.c.v.) | Rat | 5 µL of 80 mM solution | Spatial learning and memory | [8] |
| Intracerebroventricular (i.c.v.) | Rat | 8 µL per hemisphere | Neurological disease modeling | [9] |
| Intrathecal | Rat | 5-30 µg | Neuropathic pain | [7] |
Note: Dosages for this compound may need to be adjusted considering it is a racemic mixture. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Injection
This protocol outlines the steps for preparing a sterile solution of this compound for systemic or central administration.
Materials:
-
This compound powder
-
Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Sterile vials
-
Vortex mixer
-
pH meter
-
0.1 M sterile NaOH and 0.1 M sterile HCl for pH adjustment (if necessary)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
Procedure:
-
On the day of the experiment, bring the this compound powder to room temperature.
-
Aseptically weigh the desired amount of this compound.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile saline or aCSF to achieve the target concentration.
-
Vortex the solution briefly to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Measure the pH of the solution. The pH should be within a physiologically acceptable range (typically 7.2-7.4). If necessary, adjust the pH dropwise with sterile 0.1 M NaOH or 0.1 M HCl.[10]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial for ensuring the sterility of the final injectate, especially for direct CNS administration.[6] Sterile filtration will not remove the dissolved salts.[11]
-
The solution is now ready for in vivo administration.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general framework for systemic administration of this compound via intraperitoneal injection.
Procedure:
-
Prepare the this compound solution according to Protocol 1.
-
Weigh the mouse to determine the correct injection volume. The maximum recommended injection volume for mice is 10 mL/kg.[6]
-
Gently restrain the mouse, securing the head and neck.
-
Tilt the mouse's head slightly downwards.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[6]
-
Insert a 25-27 gauge sterile needle at a 10-20 degree angle into the peritoneal cavity.[6]
-
Briefly aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Intracerebroventricular (i.c.v.) Injection in Rats
This protocol describes the stereotaxic administration of this compound into the lateral ventricle of a rat. This procedure requires surgical expertise and adherence to institutional animal care and use guidelines.
Procedure:
-
Anesthetize the rat according to your institutionally approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Surgically expose the skull and identify the bregma.
-
Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).[12][13]
-
Drill a small burr hole at the determined coordinates.
-
Lower a microinjection cannula to the appropriate depth (e.g., DV: -3.4 mm from the skull surface).[12]
-
Infuse the sterile this compound solution (prepared in aCSF) at a slow rate (e.g., 0.5-1 µL/min) to prevent a rapid increase in intracranial pressure.[6]
-
After the infusion is complete, leave the needle in place for a few minutes to minimize backflow.[6]
-
Slowly retract the needle and suture the incision.
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery.
Mandatory Visualizations
References
- 1. This compound | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 2. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling the early stages of Alzheimer’s disease by administering intracerebroventricular injections of human native Aβ oligomers to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of PBS Solution [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Intracerebroventricular Injection of the Steroidal and Non-Steroidal Anti-Inflammatory Drugs on the Seizures during the Estrous Cycle in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Effects of DL-AP4 Sodium Salt on Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects of DL-AP4 Sodium salt on cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in cell viability after treating our cultures with this compound, which was unexpected. What could be the potential causes?
A1: While DL-AP4 is primarily known as a selective group III metabotropic glutamate (B1630785) receptor (mGluR) agonist, unexpected cytotoxicity can arise from several factors:
-
High Compound Concentration: At high concentrations, the sodium salt component of the molecule may lead to increased intracellular sodium levels, potentially causing osmotic stress and ion disequilibrium, which can induce apoptosis.[1][2][3][4]
-
Salt Stress: The "sodium salt" formulation can contribute to the overall osmolarity of your cell culture medium. A significant increase in sodium concentration can be cytotoxic to cells.[1][2][5]
-
Compound Purity and Stability: Ensure the this compound is of high purity (>99%) and has been stored correctly under desiccating conditions to prevent degradation.[6]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to changes in ionic concentration and osmotic pressure.
-
Assay Interference: The compound may be interfering with the cell viability assay itself. For example, it could react with the assay reagents.
Q2: Could the sodium component of this compound be responsible for the observed cytotoxicity?
A2: Yes, it is a plausible contributing factor. Studies have shown that high concentrations of sodium salts can be cytotoxic to cultured cells.[1][2] The increased sodium ion concentration can disrupt cellular homeostasis, leading to decreased cell viability and induction of apoptosis.[1][3][5] It is crucial to consider the final concentration of sodium ions in your culture medium after the addition of this compound.
Q3: Are there any reports of DL-AP4 itself being neurotoxic or cytotoxic?
A3: The primary literature on DL-AP4 focuses on its role as a glutamate receptor antagonist and its potential neuroprotective effects by modulating synaptic transmission. Direct cytotoxicity is not a commonly reported characteristic of the active AP4 component. However, excitotoxicity is a known phenomenon where excessive activation of glutamate receptors can lead to cell death.[7][8] While DL-AP4 is an antagonist, off-target effects or specific experimental conditions could potentially contribute to unexpected outcomes.
Q4: How can I differentiate between cytotoxicity caused by the DL-AP4 molecule and the effect of the sodium salt?
A4: To distinguish between these possibilities, you can include the following controls in your experiment:
-
Sodium Chloride (NaCl) Control: Treat cells with a concentration of NaCl that matches the molar concentration of sodium introduced by the this compound at the highest concentration used in your experiment. This will help determine if the sodium ion concentration alone is responsible for the observed effects.
-
Osmolarity Control: Use a non-ionic osmolyte, such as mannitol, to raise the osmolarity of the culture medium to a level equivalent to that caused by the highest concentration of this compound. This will help differentiate between ionic and osmotic stress.
Q5: My cell viability assay results are inconsistent across experiments. What are the common sources of variability?
A5: Inconsistent results in cell viability assays are a common issue. Key factors to consider include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Reagent Preparation and Storage: Prepare fresh reagents and store them according to the manufacturer's instructions.
-
Incubation Times: Use precise and consistent incubation times for both compound treatment and assay development.
-
Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate liquid handling.
-
Plate Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
Troubleshooting Guide
If you are observing unexpected decreases in cell viability with this compound, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Compound and Reagent Quality
| Parameter | Action | Rationale |
| Compound Purity | Check the certificate of analysis for the purity of your this compound. | Impurities could have cytotoxic effects. |
| Compound Stability | Ensure the compound has been stored correctly (desiccated, at the recommended temperature). Prepare fresh stock solutions. | Degradation products may be toxic. |
| Reagent Integrity | Use fresh, properly stored assay reagents. | Expired or improperly stored reagents can lead to erroneous results. |
Step 2: Optimize Experimental Conditions
| Parameter | Action | Rationale |
| Concentration Range | Perform a dose-response experiment with a wide range of this compound concentrations. | To determine if the cytotoxicity is dose-dependent. |
| Incubation Time | Vary the incubation time of the compound with the cells. | To assess if the effect is time-dependent. |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | Over-confluent or sparse cultures can respond differently to treatments. |
Step 3: Implement Appropriate Controls
| Control | Purpose |
| Vehicle Control | Cells treated with the same solvent used to dissolve the this compound. |
| Untreated Control | Cells in culture medium only. |
| Positive Control | Cells treated with a known cytotoxic agent. |
| NaCl Control | Cells treated with NaCl at a molar concentration equivalent to the sodium in the highest dose of this compound. |
| Osmolarity Control | Cells treated with a non-ionic osmolyte (e.g., mannitol) to match the osmolarity of the highest this compound concentration. |
| No-Cell Control | Wells with medium and the compound but no cells. |
Step 4: Evaluate Assay-Specific Parameters
| Assay Type | Consideration | Action |
| MTT/XTT/MTS | Compound may directly reduce the tetrazolium salt. | Run a no-cell control with the compound to check for color change. |
| ATP-based | Compound may interfere with luciferase. | Consult the assay manufacturer's guidelines for potential interfering compounds. |
| LDH release | Compound may stabilize or destabilize LDH. | Check for literature on potential interactions. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls (vehicle, untreated, positive, NaCl, osmolarity).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from no-cell control wells) from all readings. Express the results as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway of DL-AP4
Caption: Simplified signaling pathway of DL-AP4 as a group III mGluR agonist.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for a typical cell viability experiment.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cell viability results.
References
- 1. In vitro cytotoxicity of the sodium, potassium and calcium salts of saccharin, sodium ascorbate, sodium citrate and sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 5. Hyperosmolar sodium chloride is toxic to cultured neurons and causes reduction of glucose metabolism and ATP levels, an increase in glutamate uptake, and a reduction in cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, glutamate antagonist (CAS 1263093-79-3) | Abcam [abcam.com]
- 7. Glutamate receptor ion channel properties predict vulnerability to cytotoxicity in a transfected nonneuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate Excitotoxicity Mediates Neuronal Apoptosis After Hypothermic Circulatory Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-AP4 Sodium Salt Washout in Perfusion Systems
Welcome to the technical support center for the effective washout of DL-AP4 Sodium Salt in perfusion systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting, and best practices for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
DL-AP4 (DL-2-Amino-4-phosphonobutyric acid) Sodium Salt is a broad-spectrum antagonist for ionotropic glutamate (B1630785) receptors (iGluRs) and a selective agonist for Group III metabotropic glutamate receptors (mGluRs).[1] In many neuroscience applications, it is used to selectively activate Group III mGluRs, which are G-protein coupled receptors that play a crucial role in modulating synaptic transmission. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels and ultimately suppressing neurotransmitter release at the presynaptic terminal.
Q2: Why is a complete and effective washout of DL-AP4 crucial for my experiments?
A complete washout is essential to ensure that the observed physiological effects are reversible and directly attributable to the application of DL-AP4.[2] Incomplete washout can lead to several confounding issues:
-
Persistent Receptor Activation: Residual DL-AP4 can continue to activate Group III mGluRs, preventing the system from returning to its original baseline state.
-
Receptor Desensitization: Prolonged exposure to an agonist, even at low concentrations, can cause receptors to become less responsive to subsequent applications of the same or other agonists.[3]
-
Inaccurate Data Interpretation: If the effects of the drug do not fully reverse, it becomes difficult to distinguish between the direct effects of the compound and secondary, long-term changes in the preparation.[4]
-
Cross-Contamination: Any remaining DL-AP4 can contaminate subsequent experiments, leading to inconsistent and unreliable results.[5]
Q3: What are the general principles for washing out a drug in a perfusion system?
The fundamental principle of a washout is to replace the drug-containing solution with a drug-free solution at a sufficient flow rate and for a sufficient duration to allow the drug to dissociate from its receptors and be cleared from the system. Key factors include:
-
Flow Rate: The flow rate of the drug-free perfusate should be adequate to ensure a complete exchange of the bath volume multiple times. A common practice is to use a flow rate of 1-3 ml/min.
-
Duration: The washout duration depends on the binding kinetics of the drug. Highly affine drugs with slow dissociation rates require longer washout periods.[6]
-
Perfusate Composition: The washout solution (e.g., artificial cerebrospinal fluid or aCSF) should be identical to the pre-drug application solution to avoid osmotic or ionic effects on the baseline.[7]
-
System Maintenance: The perfusion tubing and chamber must be clean to prevent the drug from adsorbing to the surfaces.[5][8]
Q4: Are there any specific challenges associated with washing out DL-AP4?
-
Receptor Affinity: As an agonist, DL-AP4 is designed to bind effectively to mGluRs. If it has a high affinity and a slow dissociation rate (k_off), it will require a longer time to unbind from the receptors, thus prolonging the washout period.[6]
-
"Stickiness": Some compounds can non-specifically adhere to the perfusion tubing (especially certain types of plastic) or the surface of the recording chamber. This can create a slow-releasing reservoir of the drug, leading to a persistent effect.
-
Tissue Penetration: In experiments using tissue preparations like brain slices, the drug needs to be cleared from the extracellular space within the tissue, which can be a slower process than clearing the bath solution.[7][9]
Q5: How can I confirm that the washout of DL-AP4 is complete?
The primary indicator of a complete washout is the return of the measured physiological parameter to the stable baseline level observed before the drug application. For example, in electrophysiology, this would be the return of synaptic response amplitude, firing rate, or membrane potential to pre-drug values.[2] If the baseline does not recover, the washout is likely incomplete.
Q6: How should I clean my perfusion system after an experiment with DL-AP4?
Proper cleaning is vital to prevent cross-contamination between experiments.[5]
-
Initial Flush: Immediately after the experiment, flush the entire perfusion system (reservoirs, tubing, and chamber) with a large volume of distilled or deionized water. Using hot distilled water (50-55°C) can help dissolve any precipitated salts.[8]
-
Detergent Wash: For a more thorough cleaning, especially if you suspect residue buildup, flush the system with a detergent solution compatible with your tubing and chamber materials, such as Mucosol.[8]
-
Ethanol (B145695) Rinse: Following the water or detergent flush, rinse the system with 70% ethanol to sterilize and help remove any remaining organic residues.[5]
-
Final Rinse: Perform a final, extensive flush with distilled or deionized water to remove all traces of the cleaning agents.
-
Drying: Pass air through the tubing and allow all components to dry completely before the next use.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the washout of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Continued physiological effect after washout period. | 1. Slow Dissociation: The drug may have a high affinity for the receptor and a slow off-rate (k_off).[6]2. Insufficient Washout Time/Volume: The duration or flow rate of the washout may be inadequate.3. System Adsorption: DL-AP4 may be adhering to the tubing or chamber. | 1. Extend Washout Duration: Double the washout time and observe if the baseline begins to recover.2. Increase Flow Rate: Increase the perfusion speed to facilitate faster clearance.3. Check for Reversibility with an Antagonist: Apply a known Group III mGluR antagonist to see if the effect can be reversed. This helps confirm the effect is receptor-mediated.4. System Cleaning: After the experiment, perform a thorough cleaning of the perfusion system with a detergent.[8] |
| Baseline does not fully return to pre-drug levels (offset). | 1. Receptor Desensitization: Prolonged agonist exposure may have altered receptor sensitivity.[3]2. Long-Term Plasticity: The drug may have induced a form of synaptic plasticity (e.g., LTD/LTP).3. Preparation Health: The health of the tissue preparation may have declined over the course of the experiment. | 1. Allow for Longer Recovery: Sometimes, systems require an extended period in drug-free aCSF to re-sensitize.2. Verify Preparation Viability: At the end of the experiment, test the health of your preparation (e.g., with a maximal stimulus) to ensure it is still responsive.3. Use Lower Concentrations: If possible, use the lowest effective concentration of DL-AP4 to minimize the risk of inducing long-term changes. |
| Inconsistent results across different experiments. | 1. System Contamination: Residual DL-AP4 from a previous experiment is affecting the new one.[5]2. Inconsistent Solution Preparation: Variations in the concentration of DL-AP4 or the composition of the aCSF.3. Variability in Biological Preparations. | 1. Implement a Strict Cleaning Protocol: Ensure the perfusion system is thoroughly cleaned between every experiment.[10]2. Prepare Fresh Solutions: Always use freshly prepared solutions for each experiment. DL-AP4 is soluble in water, but solutions should ideally be prepared on the day of use.[1]3. Standardize Protocols: Ensure all experimental parameters (flow rate, temperature, timing) are kept consistent. |
Quantitative Data
The following table summarizes the available chemical and physical properties of this compound. Note that specific receptor-ligand kinetic data, such as dissociation constants, are not consistently reported and often need to be determined empirically for the specific experimental system.[11]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NNaO₅P | [12][13] |
| Molecular Weight | 205.08 g/mol | [12][13] |
| Purity | ≥99% | [12][13] |
| Solubility | Soluble to 100 mM in water | [1][12] |
| Storage | Desiccate at room temperature. For solutions, store at -20°C for up to one month. | [1][12] |
| Binding Kinetics | Not readily available. The dissociation rate (k_off) is a key determinant of washout time.[6] A slow k_off leads to a long residence time at the receptor.[14] | [11][15] |
Experimental Protocols & Visualizations
Standard Washout Protocol for Brain Slice Electrophysiology
This protocol outlines a typical procedure for the application and washout of DL-AP4 in a brain slice recording setup.
-
Establish a Stable Baseline: Perfuse the brain slice with standard aCSF at a constant rate (e.g., 2 ml/min) for at least 15-20 minutes to establish a stable baseline recording.
-
Prepare DL-AP4 Solution: Prepare the desired concentration of this compound in the same batch of aCSF that is being used for perfusion. Ensure it is fully dissolved.
-
Drug Application: Switch the perfusion line to the DL-AP4-containing aCSF. Allow the drug to perfuse for a sufficient duration to achieve a stable, maximal effect.
-
Initiate Washout: Switch the perfusion line back to the drug-free aCSF. Maintain the same flow rate and temperature.
-
Monitor Recovery: Continuously monitor the physiological parameter of interest (e.g., synaptic response amplitude). The washout is considered complete when the parameter returns to the pre-drug baseline level. A standard washout period is often 2-3 times the application period, but this may need to be extended if recovery is slow.
-
Post-Experiment Cleaning: After the recording is complete, thoroughly clean the perfusion system as described in the FAQ section.
Diagram: Experimental Workflow for Drug Application and Washout
Caption: Workflow for DL-AP4 application and washout.
Diagram: Simplified Group III mGluR Signaling Pathway
Caption: DL-AP4 activates inhibitory Gi/o signaling.
References
- 1. DL-AP4 |2-amino-4-phosphonobutyrate; 2APB | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 2. Activation of Group I Metabotropic Glutamate Receptors Produces a Direct Excitation and Disinhibition of GABAergic Projection Neurons in the Substantia Nigra Pars Reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of medications on myocardial perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en.tokaihit-excyte.com [en.tokaihit-excyte.com]
- 6. Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.harvardapparatus.com [support.harvardapparatus.com]
- 9. researchgate.net [researchgate.net]
- 10. gmpsop.com [gmpsop.com]
- 11. Receptor–ligand kinetics - Wikipedia [en.wikipedia.org]
- 12. rndsystems.com [rndsystems.com]
- 13. This compound, glutamate antagonist (CAS 1263093-79-3) | Abcam [abcam.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DL-AP4 Sodium Salt and L-AP4 for Group III mGluR Activation
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for elucidating the complex roles of metabotropic glutamate (B1630785) receptors (mGluRs) in neuronal signaling. This guide provides a detailed, data-driven comparison of the racemic mixture, DL-AP4 Sodium Salt, and its enantiopure form, L-AP4, in their effects on Group III mGluRs.
L-2-Amino-4-phosphonobutyric acid (L-AP4) is a classical and highly selective agonist for Group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located on presynaptic terminals and are negatively coupled to adenylyl cyclase through Gαi/o proteins, leading to an inhibition of neurotransmitter release.[1][3] In contrast, DL-AP4 is a racemic mixture containing both the L- and D-isomers of AP4. While the L-isomer is a potent Group III mGluR agonist, the D-isomer (D-AP4) is generally considered a broad-spectrum excitatory amino acid receptor antagonist and is significantly less potent as an agonist.[4] This fundamental difference in the composition of DL-AP4 and L-AP4 leads to distinct pharmacological profiles.
Quantitative Comparison of Potency
The potency of L-AP4 varies across the different subtypes of Group III mGluRs, exhibiting the highest potency at mGluR4 and mGluR8, followed by mGluR6, and significantly lower potency at mGluR7.[1] Due to the presence of the largely inactive D-isomer, the potency of the DL-AP4 racemic mixture at Group III mGluRs is expected to be approximately half that of the pure L-enantiomer.
| Compound | mGluR4 EC₅₀ (µM) | mGluR6 EC₅₀ (µM) | mGluR7 EC₅₀ (µM) | mGluR8 EC₅₀ (µM) |
| L-AP4 | 0.1 - 0.13 | 1.0 - 2.4 | 249 - 337 | 0.29 |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
The activation of Group III mGluRs by L-AP4 or the L-isomer in DL-AP4 initiates a canonical signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a common target for experimental investigation.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-AP4 | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
Validating DL-AP4 Sodium Salt's Antagonist Activity: A Comparative Guide for Glutamate Receptor Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DL-AP4 Sodium salt's antagonist activity against specific glutamate (B1630785) receptors, benchmarked against other common antagonists. This document synthesizes experimental data to facilitate informed decisions in neuroscience and pharmacology research.
DL-AP4 (DL-2-Amino-4-phosphonobutyric acid) Sodium salt is a broad-spectrum antagonist of glutamate receptors, implicated in the modulation of synaptic transmission. Its activity profile, when compared with selective antagonists such as DNQX for AMPA/kainate receptors and D-AP5 for NMDA receptors, reveals a complex interaction with the glutamatergic system. This guide delves into the quantitative data, experimental methodologies, and cellular signaling pathways to provide a comprehensive overview of this compound's pharmacological characteristics.
Comparative Antagonist Activity at Ionotropic Glutamate Receptors
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound and other reference antagonists against the three main subtypes of ionotropic glutamate receptors: AMPA, kainate, and NMDA. This data is crucial for assessing the potency and selectivity of these compounds.
| Compound | Receptor Subtype | IC50 (µM) | Ki (nM) | Reference |
| This compound | NMDA | Inactive at 100 µM | - | [1] |
| DNQX | AMPA | 0.5 | - | [2] |
| Kainate | 2 | - | [2] | |
| NMDA | 40 | - | [2] | |
| D-AP5 | NMDA | 3.7 | - | [1] |
| CPP | NMDA | 0.64 | 446 | [1] |
| CPMP | NMDA | 1.65 | 183 | [1] |
| CPPP | NMDA | 0.89 | 179 | [1] |
Activity at Metabotropic Glutamate Receptors
While DL-AP4 is a mixture of D- and L-isomers, the L-isomer, L-AP4, is a known selective agonist for Group III metabotropic glutamate receptors (mGluRs). The antagonist activity of the DL-form on these receptors is less characterized, but understanding the agonist properties of the L-isomer provides context for its overall effect.
| Compound | Receptor Subtype | EC50 (µM) | Reference |
| L-AP4 | mGluR4 | 0.1-0.13 | [3] |
| mGluR6 | 1.0-2.4 | [3] | |
| mGluR7 | 249-337 | [3] | |
| mGluR8 | 0.29 | [3] |
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific glutamate receptor subtype.
Materials:
-
Cell membranes expressing the target glutamate receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]CPP for NMDA receptors).
-
Unlabeled test compound (this compound) and reference compounds (DNQX, D-AP5).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Whole-Cell Voltage Clamp Electrophysiology
This technique measures the ion flow across the cell membrane in response to receptor activation, providing functional data on antagonist activity.
Objective: To determine the effect of this compound on glutamate-evoked currents in neurons or cells expressing specific glutamate receptors.
Materials:
-
Cultured neurons or a cell line expressing the target glutamate receptor subtype.
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).
-
Internal solution for the patch pipette (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2).
-
Glutamate or a specific agonist (e.g., AMPA, NMDA).
-
Test compound (this compound) and reference antagonists.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and form a high-resistance "giga-seal" with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Drug Application: Apply the agonist to evoke a current. Once a stable baseline response is established, co-apply the agonist with the test compound at various concentrations.
-
Data Recording and Analysis: Record the changes in the evoked current in the presence of the antagonist. Plot the percentage of current inhibition against the antagonist concentration to determine the IC50.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the major glutamate receptors and a typical experimental workflow for validating an antagonist.
Conclusion
This compound exhibits a broad-spectrum antagonist profile. The available data suggests it is largely inactive at NMDA receptors but its activity at AMPA and kainate receptors, as well as its complex interaction with metabotropic glutamate receptors due to the presence of the L-AP4 agonist, warrants further investigation. For researchers studying the glutamatergic system, this compound can be a useful tool, particularly when its activity is compared against more selective antagonists like DNQX and D-AP5. The experimental protocols and workflows detailed in this guide provide a framework for the systematic validation of its antagonist properties against specific glutamate receptor subtypes. This comparative approach is essential for accurately interpreting experimental results and advancing our understanding of glutamate receptor pharmacology.
References
A Comparative Guide to DL-AP4 Sodium Salt and Other Group III mGluR Agonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-AP4 Sodium Salt with other prominent group III metabotropic glutamate (B1630785) receptor (mGluR) agonists based on their performance in key functional assays. The information is supported by experimental data to assist researchers in selecting the most suitable compounds for their studies.
Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals and act as autoreceptors to inhibit neurotransmitter release.[1] Their activation is primarily coupled to the inhibition of adenylyl cyclase through Gαi/o proteins, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This mechanism makes them attractive therapeutic targets for neurological and psychiatric disorders characterized by excessive glutamate transmission.[1]
DL-AP4 (commonly referred to as L-AP4, as the L-isomer is the active enantiomer) is a classical and widely used group-selective agonist for group III mGluRs.[1][2] While it is a valuable research tool, its limited subtype selectivity has spurred the development of other agonists with more defined pharmacological profiles. This guide compares DL-AP4 with other key group III mGluR agonists, focusing on their potency, selectivity, and effects in various functional assays.
Comparative Potency and Selectivity
The following table summarizes the reported potency (EC50 values in µM) of L-AP4 and other selected group III mGluR agonists at the four human or rat group III mGluR subtypes. Lower values indicate higher potency.
| Agonist | mGluR4 | mGluR6 | mGluR7 | mGluR8 | Selectivity Profile |
| L-AP4 | 0.1 - 0.13 | 1.0 - 2.4 | 249 - 337 | 0.29 | mGluR4, mGluR8 > mGluR6 >> mGluR7 |
| (RS)-PPG | 5.2[3] | 4.7[3] | 185[3] | 0.2[3] | mGluR8 > mGluR4, mGluR6 >> mGluR7 |
| L-SOP | Similar to (RS)-PPG[3] | Similar to (RS)-PPG[3] | Similar to (RS)-PPG[3] | Similar to (RS)-PPG[3] | Similar to (RS)-PPG |
| ACPT-I | Potent[4][5] | Potent[5] | Low Potency (mM range)[5] | Potent[4][5] | mGluR4, mGluR6, mGluR8 >> mGluR7 |
| (S)-3,4-DCPG | Less Potent | - | - | Highly Potent | mGluR8 >> mGluR4/6[2] |
Note: The potencies can vary depending on the experimental system and assay conditions (e.g., cell type, radioligand used, etc.). The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
Group III mGluR Signaling Pathway
Upon agonist binding, group III mGluRs activate an intracellular signaling cascade primarily through the Gαi/o family of G-proteins. The canonical pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels.
Caption: Canonical Gi/o signaling pathway of Group III mGluRs.
Functional Assays: Methodologies and Comparative Effects
cAMP Accumulation Assay
This assay measures the ability of a group III mGluR agonist to inhibit the forskolin-stimulated production of cAMP.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells or other suitable host cells stably expressing a single subtype of a human or rat group III mGluR (mGluR4, mGluR6, mGluR7, or mGluR8).
-
Plate the cells in 96-well plates and grow to 80-90% confluency.[6]
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) for 10-20 minutes to prevent cAMP degradation.[7]
-
Add varying concentrations of the test agonist (e.g., DL-AP4, ACPT-I) and incubate for 15-30 minutes at 37°C.[7]
-
Add a fixed concentration of forskolin (B1673556) (typically 1-10 µM), an adenylyl cyclase activator, to all wells except the basal control.[7]
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).[7]
-
-
Data Analysis:
-
Normalize the data to the forskolin-only treated wells (100% response) and the basal control (0% response).[7]
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of the agonist.
-
Determine the IC50 value using non-linear regression analysis.
-
Comparative Effects: The potency of different agonists in this assay will reflect their EC50 values for the specific mGluR subtype being tested. For example, L-AP4 would show potent inhibition in cells expressing mGluR4 and mGluR8, but significantly weaker inhibition in cells expressing mGluR7.
Caption: A generalized workflow for a cAMP accumulation assay.
GTPγS Binding Assay
This is a functional assay that measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the receptor. It is a direct measure of G-protein activation.[8]
Experimental Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells stably expressing a single subtype of a group III mGluR.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA).[7]
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Varying concentrations of the test agonist.
-
A fixed concentration of GDP (to facilitate the exchange of [35S]GTPγS for GDP).
-
The cell membrane preparation.
-
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[7][8]
-
-
Separation and Detection:
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding of [35S]GTPγS as a function of the log concentration of the agonist.
-
Determine the EC50 value and the maximum stimulation (Emax) using non-linear regression analysis.
-
Comparative Effects: This assay is particularly useful for differentiating full from partial agonists.[8] The relative efficacy (Emax) and potency (EC50) of agonists like DL-AP4, (RS)-PPG, and ACPT-I can be directly compared across the different group III mGluR subtypes.
Electrophysiology Assays
Electrophysiological recordings are used to measure the functional consequences of group III mGluR activation on neuronal activity and synaptic transmission.
Experimental Protocol (Synaptic Transmission):
-
Slice Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or piriform cortex) from rodents.[9]
-
Maintain the slices in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
-
Recording:
-
Use a stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs) in a specific synaptic pathway (e.g., the lateral perforant path).[9]
-
Record the fEPSPs using a recording electrode placed in the dendritic field of the postsynaptic neurons.
-
-
Agonist Application:
-
Record a stable baseline of fEPSPs.
-
Bath-apply a known concentration of the group III mGluR agonist (e.g., L-AP4) for a defined period.[9]
-
Observe the effect on the fEPSP amplitude.
-
Wash out the agonist and record the recovery of the fEPSP.
-
-
Data Analysis:
-
Measure the amplitude of the fEPSP before, during, and after agonist application.
-
Calculate the percentage of inhibition of the fEPSP amplitude caused by the agonist.
-
Comparative Effects: Group III mGluR agonists, including L-AP4, typically cause a presynaptic inhibition of synaptic transmission, resulting in a reduction of the fEPSP amplitude.[9] The magnitude of this effect can be compared between different agonists. For instance, studies have shown that agonists like L-AP4 and CCCG (a group II agonist) can induce a marked decrease in the fEPSP.[9] The selectivity of agonists can also be explored; for example, group III agonists may preferentially suppress excitatory synaptic currents induced by specific stimuli compared to those evoked by electrical stimulation.[10]
Conclusion
This compound remains a cornerstone tool for the general activation of group III mGluRs. However, its utility for studying the specific roles of individual receptor subtypes is limited by its mixed selectivity profile, particularly its low potency at mGluR7. For researchers investigating the distinct functions of mGluR4, mGluR8, or the collective action of most group III receptors, DL-AP4 is a suitable choice. In contrast, agonists like (S)-3,4-DCPG offer high selectivity for mGluR8, making them invaluable for dissecting the specific contributions of this subtype. The choice of agonist should be guided by the specific research question, the mGluR subtype(s) of interest, and the functional assay being employed. This guide provides the foundational data and methodologies to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting Group III Metabotropic Glutamate Receptors Produces Complex Behavioral Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Group III metabotropic glutamate receptor agonists selectively suppress excitatory synaptic currents in the rat prefrontal cortex induced by 5-hydroxytryptamine2A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Is L-AP4 a suitable alternative to DL-AP4 Sodium salt for in vivo research?
L-AP4 vs. DL-AP4 Sodium Salt: A Comparative Guide for In Vivo Research
Guide Published: December 15, 2025
For researchers investigating the role of group III metabotropic glutamate (B1630785) receptors (mGluRs), the choice of agonist is a critical decision that can significantly impact experimental outcomes. L-2-Amino-4-phosphonobutyric acid (L-AP4) is a classical and widely used selective agonist for this receptor group. However, its racemic mixture, DL-AP4 (often supplied as a sodium salt for improved solubility), is also commercially available. This guide provides an objective comparison of L-AP4 and this compound to help researchers, scientists, and drug development professionals select the appropriate compound for in vivo studies.
The core of the comparison lies in their stereochemistry. DL-AP4 is a racemic mixture, meaning it contains equal parts of the L-AP4 and D-AP4 enantiomers. As pharmacological activity is often stereospecific, the presence of the D-isomer in the DL-mixture has significant implications for specificity, dosage, and interpretation of results.
Figure 1: Logical relationship between DL-AP4 and its constituent L- and D-enantiomers.
Pharmacological Profile: Specificity and Potency
The primary difference between the two compounds is that the desired agonist activity at group III mGluRs resides almost exclusively in the L-enantiomer, L-AP4. The D-enantiomer is largely inactive at these receptors but may introduce confounding off-target effects.
L-AP4 is a selective agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3] These are typically presynaptic G-protein coupled receptors that inhibit neurotransmitter release.[2][4] The potency of L-AP4 varies across the subtypes, being most potent at mGluR4 and mGluR8, and significantly less potent at mGluR7.[1][3]
DL-AP4 , being a 1:1 mixture, contains only 50% of the active compound. The other 50%, D-AP4, is not only inactive at group III mGluRs but may also interact with other targets. For instance, studies have shown that DL-AP4 can act as a partial co-agonist at the glycine (B1666218) site of NMDA receptors, an effect not associated with its group III mGluR activity.[5] This off-target action can complicate the interpretation of in vivo data, as observed physiological or behavioral effects may not be solely attributable to the modulation of group III mGluRs.
Data Presentation: Agonist Potency of L-AP4
The following table summarizes the potency of L-AP4 at the different human group III mGluR subtypes. This data highlights the activity of the therapeutically relevant component of the DL-AP4 mixture.
| Receptor Subtype | L-AP4 EC₅₀ (μM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29 |
| Data sourced from R&D Systems.[3] Note: EC₅₀ values can vary based on the specific assay conditions. |
Implications for In Vivo Research
Using a racemic mixture like DL-AP4 instead of the pure, active L-AP4 enantiomer has several critical drawbacks for in vivo studies:
-
Dosage and Drug Load: To achieve the same effective concentration of the active agonist at the target receptor, a researcher must administer double the mass of DL-AP4 compared to L-AP4. This unnecessarily increases the metabolic burden and total drug exposure for the animal.
-
Lack of Specificity: The D-isomer is a pharmacological variable. Its potential off-target effects, such as at NMDA receptors, can produce confounding results that are difficult to dissect from the intended effects of group III mGluR activation.[5]
-
Reproducibility and Interpretation: Experiments using the pure L-isomer are more specific, leading to clearer, more easily interpretable, and more reproducible results. Attributing an observed in vivo effect to a specific receptor target is far more robust when using a pure, active enantiomer.
Signaling Pathway and Experimental Protocols
L-AP4 Signaling Pathway
L-AP4 activates presynaptic group III mGluRs, which are coupled to inhibitory G-proteins (Gαi/o).[2] This activation initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The ultimate effect of this pathway is the suppression of neurotransmitter release from the presynaptic terminal.[4]
Figure 2: Simplified signaling pathway of L-AP4 via presynaptic group III mGluRs.
Sample Experimental Protocol: Intraperitoneal (i.p.) Administration in Rodents
This protocol provides a general framework for an in vivo study. Doses and timings must be optimized for the specific animal model and experimental question.
-
Objective: To assess the effect of group III mGluR activation on a specific behavior (e.g., anxiety, motor coordination).
-
Compound Preparation:
-
L-AP4: Due to limited water solubility, L-AP4 may need to be dissolved in a vehicle such as saline with pH adjustment using NaOH, or in a solution like 10% Tween 80.[6] Prepare fresh solutions on the day of the experiment.
-
Vehicle Control: Prepare an identical solution without the L-AP4 compound.
-
-
Animals: Male C57BL/6 mice (8-10 weeks old). Acclimatize animals to the facility for at least one week before the experiment.
-
Dose Selection: Based on literature review, select a range of doses (e.g., 1, 5, 10 mg/kg). A dose-response study is recommended for initial characterization.[7]
-
Administration:
-
Randomly assign animals to treatment groups (Vehicle, L-AP4 doses).
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection. The volume is typically 10 ml/kg.
-
Allow sufficient time for the compound to become active. For i.p. administration of mGluR ligands, a pretreatment time of 30-60 minutes is common.[6]
-
-
Behavioral Assay: At the designated time post-injection, conduct the behavioral test (e.g., elevated plus maze, rotarod test).
-
Data Analysis: Analyze the results using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of L-AP4 to the vehicle control.
General In Vivo Experimental Workflow
The following diagram illustrates a logical workflow for conducting an in vivo experiment with a pharmacological agent like L-AP4.
Figure 3: A typical workflow for an in vivo pharmacological study.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the Specificity of DL-AP4 Sodium Salt: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) Sodium salt is a widely utilized pharmacological tool in neuroscience research. However, its complex pharmacology, arising from its racemic nature and potential for off-target effects, necessitates rigorous control experiments to ensure the specificity of its observed effects. This guide provides a comprehensive overview of control experiments designed to validate that the biological outcomes of DL-AP4 application are indeed mediated by its intended targets.
Understanding the Pharmacology of DL-AP4 Sodium Salt
DL-AP4 is a racemic mixture of L-AP4 and D-AP4. The L-isomer, L-AP4, is a well-established agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are typically located presynaptically and are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.[3]
Conversely, the D-isomer, D-AP4, is characterized as a broad-spectrum excitatory amino acid (EAA) receptor antagonist. Furthermore, at higher concentrations, DL-AP4 has been reported to act as a partial co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, an effect that can lead to neuronal excitation.[4] This complex profile underscores the importance of carefully designed experiments to dissect the specific receptor-mediated effects of the this compound.
Comparative Analysis of DL-AP4 and Alternatives
The selection of appropriate pharmacological tools is critical for robust experimental design. The following table summarizes the potency of DL-AP4, its active isomer L-AP4, and alternative group III mGluR agonists.
| Compound | Primary Target(s) | Reported Potency (EC50/IC50 in µM) | Key Selectivity Profile |
| This compound | Group III mGluRs / NMDA Receptor | mGluRs: Varies (L-isomer is active); NMDA: ~25 (as co-agonist)[4] | Racemic mixture with complex activity. |
| L-AP4 | Group III mGluRs (Agonist) | mGluR4: 0.1-0.13, mGluR8: 0.29, mGluR6: 1.0-2.4, mGluR7: 249-337[1][5] | Selective for group III mGluRs over other mGluRs and iGluRs.[6] |
| ACPT-I | Group III mGluRs (Agonist) | mGluR4a: 7.2, mGluR8: 8.2 | Group III selective agonist.[7] |
| (S)-3,4-DCPG | mGluR8a (Agonist) | mGluR8a: 0.031[6] | Highly potent and selective for mGluR8a over other mGluRs and iGluRs.[3][8] |
Key Control Experiments for Validating Specificity
To attribute an observed effect specifically to the action of DL-AP4 on group III mGluRs, a combination of the following control experiments is recommended.
Pharmacological Antagonism
The most direct method to confirm the involvement of a specific receptor is to use a selective antagonist to block the effect of DL-AP4.
-
On-Target (Group III mGluR) Antagonism: Pre-application of a group III mGluR antagonist should prevent the effects of DL-AP4.
-
Off-Target (NMDA Receptor) Antagonism: To rule out the involvement of NMDA receptors, especially when using higher concentrations of DL-AP4, a selective NMDA receptor antagonist should be employed.
Use of Alternative, More Selective Agonists
If the effect of DL-AP4 is indeed mediated by group III mGluRs, then application of a more selective group III agonist should replicate the observed phenomenon.
-
(S)-3,4-DCPG: A highly potent and selective mGluR8 agonist.[6] Observing a similar effect with (S)-3,4-DCPG would strongly suggest the involvement of mGluR8.
-
ACPT-I: A selective group III mGluR agonist with comparable potency at mGluR4 and mGluR8.[7]
Experiments in Receptor-Deficient Systems
The definitive test for receptor specificity involves using a system that lacks the target receptor.
-
Knockout (KO) Animal Models: Perform experiments in transgenic animals where the gene for a specific group III mGluR subtype (e.g., mGluR4) has been deleted. The effect of DL-AP4 should be absent in these animals if that receptor is the primary target.
-
Knockout (KO) Cell Lines: Utilize cell lines that have been genetically modified (e.g., using CRISPR-Cas9) to lack the expression of specific glutamate receptors.[14] This allows for a clean assessment of on-target versus off-target effects in a controlled environment.
Experimental Protocols
cAMP Inhibition Assay (HTRF)
This assay directly measures the functional consequence of activating Gi/o-coupled receptors like group III mGluRs.
Objective: To determine if DL-AP4 inhibits the forskolin-stimulated production of cAMP in a manner that is reversible by a group III mGluR antagonist.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the mGluR of interest (e.g., mGluR4) in a 384-well plate.
-
Antagonist Pre-incubation: To test for specificity, pre-incubate a subset of wells with a group III mGluR antagonist (e.g., 10 µM CPPG) for 20-30 minutes.
-
DL-AP4 and Forskolin (B1673556) Co-application: Add varying concentrations of this compound along with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[15][16][17]
-
Data Acquisition: After a 1-hour incubation, read the plate on an HTRF-compatible reader.
-
Analysis: Calculate the cAMP concentration based on a standard curve. A specific effect of DL-AP4 will be observed as a dose-dependent decrease in cAMP levels, which is reversed in the presence of the group III mGluR antagonist.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of DL-AP4 on neuronal activity and synaptic transmission.
Objective: To determine if DL-AP4 modulates synaptic transmission in a manner consistent with presynaptic group III mGluR activation and to test if this modulation is blocked by a specific antagonist.
Methodology:
-
Slice Preparation: Prepare acute brain slices from a region known to express group III mGluRs (e.g., hippocampus or cerebellum).
-
Recording Configuration: Obtain whole-cell patch-clamp recordings from a neuron postsynaptic to the pathway of interest.[18][19][20][21][22]
-
Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by stimulating an afferent pathway.
-
DL-AP4 Application: Bath-apply this compound (e.g., 10-100 µM) and observe the effect on the amplitude and/or frequency of the evoked EPSCs. A presynaptic inhibitory effect, characteristic of group III mGluR activation, will manifest as a decrease in EPSC amplitude and an increase in the paired-pulse ratio.
-
Antagonist Application: In the continued presence of DL-AP4, apply a group III mGluR antagonist (e.g., 100 µM MAP4). A reversal of the DL-AP4-induced inhibition confirms the involvement of group III mGluRs.
-
Washout: Wash out the drugs to observe the recovery of synaptic transmission to baseline levels.
-
NMDA Receptor Control: To rule out off-target effects, perform the experiment in the presence of an NMDA receptor antagonist (e.g., 50 µM D-AP5) and confirm that the inhibitory effect of DL-AP4 persists.
Visualizing the Logic and Workflow
To further clarify the experimental design and underlying biological pathways, the following diagrams are provided.
By employing a multi-faceted approach that combines pharmacological blockade, the use of more selective alternative compounds, and, where possible, genetically modified systems, researchers can confidently validate the specificity of their findings and ensure the accurate interpretation of data obtained using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for ( S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of the synaptic depressant actions of L-AP4 in the lateral perforant path by MAP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CPPG | CAS:183364-82-1 | Very potent group III mGlu antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. D-AP5 | NMDA receptor antagonist | CAS# 79055-68-8 | InvivoChem [invivochem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. apexbt.com [apexbt.com]
- 14. Knockout cell lines | Abcam [abcam.com]
- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 16. youtube.com [youtube.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. personal.utdallas.edu [personal.utdallas.edu]
- 21. re-place.be [re-place.be]
- 22. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DL-AP4 Sodium Salt and Other Glutamate Antagonists: Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of DL-AP4 Sodium salt against a range of other glutamate (B1630785) antagonists. The information presented is collated from various experimental findings to assist researchers in selecting appropriate compounds for their studies.
Understanding the Dual Role of DL-AP4
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) presents a unique pharmacological profile. While it is widely characterized as a potent agonist for Group III metabotropic glutamate receptors (mGluRs), specifically mGluR4, mGluR6, mGluR7, and mGluR8, it is also described as a broad-spectrum glutamate antagonist. This dual nature is likely context-dependent, varying with the specific glutamate receptor subtype and the experimental conditions. As an agonist at Group III mGluRs, DL-AP4 activates these receptors, which are typically located presynaptically and are negatively coupled to adenylyl cyclase, leading to an inhibition of neurotransmitter release.[1][2][3] Conversely, its antagonist activity has been observed at other glutamate receptors, where it competitively inhibits glutamate binding.
Quantitative Comparison of Glutamate Antagonists
The following table summarizes the potency and efficacy of this compound in its antagonist capacity, compared with other selected glutamate antagonists across various ionotropic and metabotropic glutamate receptor subtypes. Potency is primarily represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound | Receptor Subtype | Potency (Ki / IC50 in µM) | Antagonist Type | Reference |
| DL-AP4 | General Glutamate Receptors | Kd: 2.5 - 66 | Competitive | [4] |
| D-AP5 | NMDA | Ki: ~0.8 | Competitive | [5] |
| CGS-19755 | NMDA | Potency 16x > Glutamate | Competitive | [4] |
| MK-801 | NMDA | IC50: 0.155 - 0.212 | Non-competitive | [4] |
| CNQX | AMPA / Kainate | IC50: 0.3 (AMPA), 1.5 (Kainate) | Competitive | |
| NBQX | AMPA / Kainate | KB: 0.3 (AMPA), 0.9 (Kainate) | Competitive | [6] |
| LY341495 | Group II mGluRs (mGluR2/3) | Ki: ~0.001-0.02 | Competitive | |
| MPEP | mGluR5 | IC50: ~0.004-0.03 | Non-competitive (Allosteric) | |
| CPPG | Group III mGluRs | KD: 1.7 (L-AP4 sensitive), 53 ((1S,3S)-ACPD sensitive) | Competitive |
Note: The potency values can vary depending on the experimental system (e.g., cell type, radioligand used) and assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
Radioligand Binding Assay for Determining Antagonist Affinity (Ki)
This protocol is a standard method for determining the binding affinity of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[7]
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target glutamate receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Pellet the membranes by high-speed centrifugation and wash them to remove endogenous ligands.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-glutamate, [3H]-CGP 39653 for NMDA receptors).
-
Add increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the antagonist.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for Determining Functional Antagonism (IC50)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.[8][9]
1. Cell Preparation:
-
Plate cells expressing the target Gq-coupled glutamate receptor (e.g., mGluR1, mGluR5) in a multi-well plate and grow to an appropriate confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1) in a suitable buffer.
-
Incubate the cells to allow for dye uptake and de-esterification.
2. Antagonist Inhibition Assay:
-
Add increasing concentrations of the antagonist to the dye-loaded cells and incubate for a specific period.
-
Place the plate in a fluorescence plate reader.
-
Add a fixed concentration of a suitable agonist (e.g., glutamate, quisqualate) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the agonist-induced calcium response as a function of the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
Group III mGluR Agonist Signaling Pathway (DL-AP4 Agonist Action)
Caption: Agonist action of DL-AP4 at presynaptic Group III mGluRs.
Experimental Workflow for Determining Antagonist Potency
Caption: General workflow for determining antagonist potency.
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. bu.edu [bu.edu]
- 9. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Cross-Validation of DL-AP4 Sodium Salt Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-AP4 Sodium Salt and its alternatives, focusing on the cross-validation of their pharmacological effects using genetic models. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research in neuroscience and drug development.
This compound is a widely utilized pharmacological tool that acts as a non-selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs) and also exhibits properties as a glutamate antagonist.[1][2][3] The L-isomer, L-2-amino-4-phosphonobutyric acid (L-AP4), is the active component responsible for the selective agonism at group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[4][5] These receptors are predominantly located on presynaptic terminals and function as autoreceptors to inhibit neurotransmitter release.[6] Their activation is primarily coupled to the inhibition of adenylyl cyclase via Gαi/o proteins, resulting in decreased cyclic AMP (cAMP) levels.[6]
Genetic models, particularly knockout mice for specific mGluR subtypes, are invaluable for validating the on-target effects of pharmacological agents like DL-AP4 and its more selective counterparts.
Comparative Potency and Selectivity of Group III mGluR Agonists
The following table summarizes the reported potency (EC₅₀ values in µM) of L-AP4 and other selected group III mGluR agonists. Lower values indicate higher potency. It is important to note that DL-AP4 is a racemic mixture, and the activity at group III mGluRs is attributed to the L-isomer (L-AP4).
| Agonist | mGluR4 | mGluR6 | mGluR7 | mGluR8 | Selectivity Profile |
| L-AP4 | 0.1 - 0.13[5][6] | 1.0 - 2.4[5][6] | 249 - 337[5][6] | 0.29[5][6] | mGluR4/8 > mGluR6 >> mGluR7 |
| (S)-3,4-DCPG | 1.3[6] | >100[6] | >100[6] | 0.031[6] | Highly mGluR8 selective |
| ACPT-I | 7.2[6] | >1000[6] | >1000[6] | 18.4[6] | mGluR4/8 selective |
| LSP4-2022 | 0.11[7] | - | 11.6[7] | 29.2[7] | mGluR4 selective over mGluR7/8 |
Cross-Validation with Genetic Models: Experimental Evidence
Genetic knockout models have been instrumental in dissecting the specific receptor subtypes responsible for the effects of L-AP4.
| Genetic Model | Key Finding with L-AP4 | Implication |
| mGluR4 Knockout (KO) Mice | The inhibitory effect of L-AP4 on synaptic transmission at the parallel fiber-Purkinje cell synapse in the cerebellum is completely absent.[8][9] In wild-type mice, 100 µM L-AP4 produces a ~23% depression of synaptic responses.[8] | Confirms that mGluR4 is the primary target for L-AP4's effects in this specific neural pathway and is crucial for certain forms of motor learning.[8] |
| mGluR7 Knockout (KO) Mice | High concentrations of L-AP4 are required to affect synaptic transmission at synapses expressing mGluR7.[10][11] In studies of synaptic plasticity, the effects of high-concentration L-AP4 are absent in mGluR7 KO mice.[11] | Validates that while L-AP4 has a low affinity for mGluR7, this receptor subtype can be a target at higher concentrations and is involved in specific forms of synaptic plasticity.[10][11] |
| mGluR8 Knockout (KO) Mice | The transient depression of excitatory transmission in the bed nucleus of the stria terminalis (BNST) induced by L-AP4 is absent in mGluR8 KO mice.[12] | Demonstrates that mGluR8 is the primary mediator of L-AP4's inhibitory action on excitatory transmission in the BNST.[12] |
| mGluR6 Knockout (KO) Mice | In the retina, L-AP4 is a potent agonist at mGluR6 on ON-bipolar cells.[13] Studies in mGluR6 null mice show that these cells are hyperpolarized, indicating a loss of the glutamate-induced response that L-AP4 mimics.[14] | Confirms the critical role of mGluR6 in the ON pathway of the retina and its function as a key target for L-AP4 in modulating visual signals.[13][14] |
Signaling Pathways and Experimental Workflows
Group III mGluR Signaling Pathway
The canonical signaling pathway for group III mGluRs involves the inhibition of adenylyl cyclase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 100mg | Labscoop [labscoop.com]
- 3. This compound | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mGluR6 deletion renders the TRPM1 channel in retina inactive - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-AP4 Sodium Salt and Novel mGluR Modulators for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the classical group III metabotropic glutamate (B1630785) receptor (mGluR) agonist, DL-AP4 Sodium Salt, with recently developed mGluR modulators. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key performance data, details experimental protocols for modulator characterization, and visualizes essential concepts for clarity and deeper understanding.
Introduction to mGluR Modulation
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction pathways.[1] Group III mGluRs, comprising mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly presynaptic and are coupled to Gi/o proteins.[1][2] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently dampening neurotransmitter release.[2] This mechanism makes them attractive therapeutic targets for disorders associated with excessive glutamate transmission.[2]
DL-2-amino-4-phosphonobutyric acid (DL-AP4) is a foundational orthosteric agonist used extensively in neuroscience research to probe the function of group III mGluRs.[2][3] While highly selective for group III over other mGluR groups, DL-AP4 exhibits limited subtype selectivity within group III.[1][4] This lack of specificity has propelled the development of novel modulators, including more selective orthosteric agonists and positive allosteric modulators (PAMs), which offer finer control over specific mGluR subtypes.[5]
Comparative Analysis of Potency and Selectivity
The following table summarizes the in vitro potency (EC50) of DL-AP4 and newer mGluR modulators at the different group III mGluR subtypes. Lower EC50 values indicate higher potency.
| Compound | Type | mGluR4 EC₅₀ (µM) | mGluR6 EC₅₀ (µM) | mGluR7 EC₅₀ (µM) | mGluR8 EC₅₀ (µM) | Selectivity Profile |
| DL-AP4 | Orthosteric Agonist | 0.1 - 0.13[2][4] | 1.0 - 2.4[2][4] | 249 - 337[2][4] | 0.29[2][4] | mGluR4/8 > mGluR6 >> mGluR7 |
| LSP4-2022 | Orthosteric Agonist | 0.11[6] | Not Reported | 11.6[6][7] | 29.2[6][7] | mGluR4 selective |
| VU0155094 | Positive Allosteric Modulator (PAM) | 3.2[8][9] | Not Reported | 1.5[8] | 0.9[8] | Pan-Group III |
| VU0422288 | Positive Allosteric Modulator (PAM) | 0.108[8][10] | Not Reported | 0.146[8][11][10] | 0.125[8][10] | Potent Pan-Group III |
Signaling Pathways and Experimental Workflows
To understand the function of these modulators, it is crucial to visualize their mechanism of action and the experimental procedures used for their characterization.
Figure 1: Group III mGluR Signaling Pathway and Modulator Action.
The following diagram illustrates a typical workflow for characterizing a novel mGluR modulator, from initial screening to in vivo validation.
Figure 2: Drug Discovery Workflow for mGluR Modulators.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key in vitro assays used to characterize mGluR modulators.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor.[12][13][14]
Objective: To determine the Ki of a test compound for a specific mGluR subtype.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the mGluR subtype of interest.
-
Radioligand (e.g., [3H]-LY341495 for group II/III mGluRs).
-
Unlabeled test compound (e.g., DL-AP4, LSP4-2022).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known competing ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[12]
-
Wash the filters multiple times with ice-cold wash buffer.[12]
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of Gi/o-coupled receptors by quantifying changes in intracellular cAMP levels.[5][15][16]
Objective: To determine the functional potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist.
Materials:
-
Cell line (e.g., CHO or HEK293) stably expressing the mGluR subtype of interest.
-
Cell culture medium and supplements.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (agonists and/or antagonists).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[5][17]
-
Microplate reader compatible with the detection kit.
Procedure:
-
Seed the cells in 96- or 384-well plates and grow to the desired confluency.
-
Replace the culture medium with a stimulation buffer.
-
For Agonist Testing: Add varying concentrations of the test agonist (e.g., DL-AP4).
-
For Antagonist/NAM Testing: Pre-incubate the cells with varying concentrations of the test antagonist, followed by the addition of a fixed concentration of an agonist (e.g., glutamate or L-AP4) at its EC80.
-
For Gi/o-coupled receptors: Add forskolin to all wells (except the basal control) to stimulate cAMP production. The inhibitory effect of the agonist will be measured as a reduction in the forskolin-stimulated cAMP level.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The landscape of mGluR pharmacology is rapidly evolving. While DL-AP4 remains a valuable tool for studying group III mGluRs, its limited subtype selectivity presents challenges for dissecting the specific roles of mGluR4, mGluR6, mGluR7, and mGluR8. Newer orthosteric agonists like LSP4-2022 offer improved selectivity for mGluR4, enabling more precise investigation of this particular subtype. Furthermore, the advent of positive allosteric modulators, such as VU0155094 and the more potent VU0422288, provides a sophisticated means to enhance the activity of endogenous glutamate in a more physiologically relevant manner. These PAMs, while currently pan-group III active, represent a significant step towards developing therapeutics with greater specificity and potentially fewer side effects. The continued development and characterization of such novel modulators, utilizing the robust experimental protocols outlined in this guide, will be instrumental in advancing our understanding of mGluR biology and its therapeutic potential.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
Replicating Key Findings of DL-AP4 Sodium Salt: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the historical and contemporary use of DL-AP4 Sodium Salt, a pivotal tool in neuroscience research. By objectively comparing its performance with alternatives and presenting supporting experimental data, this guide aims to facilitate the replication of key findings and inform the design of future experiments.
DL-AP4 (2-Amino-4-phosphonobutyric acid) Sodium Salt has a long-standing history as a pharmacological agent used to probe the intricacies of glutamatergic neurotransmission. Initially characterized as a glutamate (B1630785) antagonist at the locust neuromuscular junction, its primary role is now recognized as a selective agonist for group III metabotropic glutamate receptors (mGluRs), particularly mGluR4. This guide delves into the foundational studies that established the effects of DL-AP4 and compares these findings with data from modern research, alongside an evaluation of alternative compounds.
Historical and Modern Perspectives on DL-AP4 Efficacy
The versatility of DL-AP4 is evident from its diverse applications in various model systems. Below is a comparison of its effects in seminal historical studies and more recent replications or similar investigations.
| Experimental Model | Historical Finding | Modern Replication/Comparative Data | Key Parameters |
| Locust Neuromuscular Junction | DL-2-amino-4-phosphonobutyric acid acts as a glutamate antagonist.[1] | While direct replications are scarce, the antagonistic properties of related compounds at invertebrate glutamate receptors continue to be explored. | - |
| Rat Retinal Rod Bipolar Cells | DL-AP4 reduces a tonic inward current by closing ion channels at a holding potential of -33 mV.[2] | Modern studies confirm that DL-AP4 blocks light responses in ON-bipolar cells, consistent with its agonist activity at mGluR6, which is highly expressed in these cells.[3][4][5] | Concentration of DL-AP4, percentage reduction of inward current. |
| Mudpuppy Retinal Neurons | 2-amino-4-phosphonobutyric acid selectively blocks all responses in the ON channel while leaving OFF channel responses intact.[6] | This finding has been consistently replicated and forms the basis for using APB to pharmacologically dissect retinal circuitry.[7][8] | Concentration of DL-AP4, specific ON-channel components blocked. |
| Salamander Retinal Bipolar Cells | DL-AP4 suppresses a cGMP-activated conductance. | The downstream signaling of mGluR6 activation in bipolar cells is an active area of research, with evidence pointing to a G-protein-mediated closure of TRPM1 channels. | Concentration of DL-AP4, percentage of conductance block. |
Comparison with Alternative Compounds
The field of glutamate receptor pharmacology has evolved, offering a range of alternatives to DL-AP4. A direct comparison of their potency and selectivity is crucial for experimental design.
| Compound | Target(s) | Potency (IC50/EC50) | Key Advantages/Disadvantages |
| This compound | Group III mGluR Agonist (esp. mGluR4) | mGluR4: ~1 µM (agonist) | Broadly characterized, cost-effective. Lacks selectivity within group III mGluRs. |
| L-AP4 | Group III mGluR Agonist | mGluR4: 0.13 µM, mGluR6: 2.4 µM, mGluR7: 337 µM, mGluR8: 0.29 µM | More potent than the D-isomer. |
| LY341495 | Broad Spectrum mGluR Antagonist | mGluR2: 21 nM, mGluR3: 14 nM, mGluR8: 170 nM, mGluR7: 990 nM, mGluR1a: 7.8 µM, mGluR5a: 8.2 µM, mGluR4: 22 µM[9] | High potency at group II mGluRs, but also acts as an antagonist at group III, making it a useful tool to block mGluR4 activity.[3][9] |
| (S)-3,4-DCPG | Selective mGluR8a Agonist | mGluR8a: 27 nM | High selectivity for a specific group III receptor. |
| (1S,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I) | Group III mGluR Agonist | - | Potent and selective group III agonist. |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for seminal experiments are provided below.
Electrophysiological Recording from the Locust Neuromuscular Junction
This protocol is based on the principles used in early studies of glutamate antagonism.
-
Preparation: Dissect the extensor tibiae muscle of a locust hindlimb in a saline solution.
-
Mounting: Pin the preparation to the bottom of a recording chamber and perfuse with locust saline.
-
Intracellular Recording: Impale a muscle fiber with a glass microelectrode filled with 3 M KCl to record membrane potential.
-
Nerve Stimulation: Use a suction electrode to stimulate the crural nerve and elicit excitatory postsynaptic potentials (EPSPs).
-
Drug Application: Bath-apply L-glutamate to induce a depolarization. Once a stable response is achieved, co-apply this compound to observe its antagonistic effect on the glutamate-induced depolarization.
-
Data Analysis: Measure the amplitude of the glutamate-induced depolarization before and after the application of DL-AP4 to quantify the percentage of inhibition.
Whole-Cell Patch-Clamp Recording from Isolated Retinal Bipolar Cells
This protocol is adapted from methods used to study the effects of DL-AP4 on retinal neurons.
-
Cell Dissociation: Isolate retinas from the eye cup and incubate in a papain solution to dissociate the cells.
-
Plating: Plate the dissociated cells onto a concanavalin (B7782731) A-coated coverslip in a recording chamber.
-
Identification: Identify rod bipolar cells based on their characteristic morphology.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording using a borosilicate glass pipette filled with an intracellular solution.
-
Drug Application: Perfuse the recording chamber with a solution containing this compound.
-
Data Acquisition: Record the membrane current at a holding potential of -33 mV to observe the effect of DL-AP4 on the tonic inward current.
-
Data Analysis: Measure the amplitude of the inward current before and during the application of DL-AP4 to determine the percentage of current reduction.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Possible presynaptic actions of 2-amino-4-phosphonobutyrate in rat olfactory cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
A Comparative Guide to DL-AP4 Sodium Salt for Modulating Group III Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-AP4 Sodium Salt with other key modulators of group III metabotropic glutamate (B1630785) receptors (mGluRs). The information presented is intended to aid in the selection of appropriate pharmacological tools by offering a detailed overview of their performance, supported by experimental data and methodologies.
Introduction to DL-AP4 and Group III mGluRs
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) Sodium Salt is a widely utilized pharmacological agent in neuroscience research. It functions as a selective group agonist for group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit the release of neurotransmitters.[2] The activity of the racemic DL-AP4 mixture is primarily attributed to the L-isomer, L-AP4.[3][4]
Group III mGluRs are G-protein coupled receptors (GPCRs) that signal through the Gαi/o pathway.[2] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release, making group III mGluRs attractive therapeutic targets for neurological disorders characterized by excessive glutamate transmission.[5]
Comparative Potency and Selectivity of Group III mGluR Ligands
The selection of an appropriate agonist or antagonist is critical for elucidating the specific roles of mGluR subtypes. The following table summarizes the reported potency (EC50 values) of L-AP4 (the active isomer in DL-AP4) and other key group III mGluR modulators.
| Compound | Target | Activity | mGluR4 EC50 (µM) | mGluR6 EC50 (µM) | mGluR7 EC50 (µM) | mGluR8 EC50 (µM) | Selectivity Profile |
| L-AP4 | Group III mGluRs | Agonist | 0.1 - 0.13[3][4][6] | 1.0 - 2.4[3][4][6] | 249 - 337[3][4][6] | 0.29[3][4][6] | mGluR4/8 > mGluR6 >> mGluR7 |
| (S)-3,4-DCPG | mGluR8 | Agonist | - | - | - | ~0.035 | Highly selective for mGluR8 over other group III mGluRs[5] |
| MAP4 | Group III mGluRs | Antagonist | - | - | - | - | Group III selective antagonist[5] |
| CPPG | Group III mGluRs | Antagonist | - | - | - | - | Group III selective antagonist[5] |
Note: The potencies of these compounds can vary depending on the specific experimental system and assay conditions. The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
The primary signaling pathway for group III mGluRs involves the inhibition of cAMP production. A common method to quantify the activity of agonists like DL-AP4 is to measure their ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the target receptor.
Figure 1: Signaling pathway of DL-AP4 via group III mGluRs.
A typical experimental workflow to assess the potency of this compound involves a cAMP immunoassay.
Figure 2: Experimental workflow for cAMP immunoassay.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to quantify the inhibitory effect of this compound on forskolin-stimulated cAMP production in a cell line expressing a group III mGluR.
Materials:
-
HEK293 cells stably expressing the target human mGluR (e.g., mGluR4)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP immunoassay kit (e.g., competitive ELISA-based)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the HEK293 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in distilled water. On the day of the experiment, prepare serial dilutions of DL-AP4 in stimulation buffer (e.g., DMEM containing 0.5 mM IBMX).
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add 50 µL of the DL-AP4 serial dilutions to the respective wells.
-
Add 50 µL of a 2X forskolin solution (final concentration typically 1-10 µM) in stimulation buffer to all wells except the basal control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis: Lyse the cells according to the cAMP immunoassay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Perform the competitive immunoassay as per the kit protocol. This typically involves the incubation of the cell lysate with a cAMP antibody and a labeled cAMP conjugate.
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader at the appropriate wavelength.
-
The signal will be inversely proportional to the amount of cAMP in the sample.
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).
-
Plot the percentage inhibition against the logarithm of the DL-AP4 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for Measuring Presynaptic Inhibition
This protocol outlines a method to assess the effect of this compound on synaptic transmission in brain slices, a common application for studying presynaptic inhibition.
Materials:
-
Rodent brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
This compound
-
Bicuculline and CNQX/AP5 (to isolate specific currents)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Microscope with DIC optics
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-300 µm thick) from a rodent and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Neuron Identification: Identify a target neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus) under the microscope.
-
Whole-Cell Configuration:
-
Approach the neuron with a glass pipette (3-5 MΩ resistance) filled with internal solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.[7]
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
-
Baseline Recording:
-
Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 neurons).
-
Evoke EPSCs at a low frequency (e.g., 0.1 Hz) and record a stable baseline for at least 10 minutes.
-
-
Drug Application: Bath-apply this compound at the desired concentration and continue to record the evoked EPSCs.
-
Data Acquisition and Analysis:
-
Monitor the amplitude of the EPSCs before, during, and after the application of DL-AP4.
-
A reduction in the EPSC amplitude in the presence of DL-AP4 indicates presynaptic inhibition.
-
Calculate the percentage inhibition of the EPSC amplitude compared to the baseline.
-
Perform a paired-pulse ratio analysis (inter-stimulus interval of 50 ms) to further confirm a presynaptic mechanism of action. An increase in the paired-pulse ratio is indicative of a presynaptic site of action.
-
Disclaimer: This guide is intended for research purposes only. The experimental protocols provided are general outlines and may require optimization for specific experimental conditions and cell types. Always consult relevant literature and safety guidelines when working with these compounds and techniques.
References
- 1. L-AP4 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 4. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Establishing a Whole-Cell Voltage-Clamp Configuration for Electrophysiological Recordings in Brain Slices [jove.com]
Safety Operating Guide
Proper Disposal of DL-AP4 Sodium Salt: A Guide for Laboratory Professionals
Safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of DL-AP4 Sodium salt, a non-selective glutamate (B1630785) antagonist used in research. The following instructions are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a secure laboratory environment.
It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols. In the absence of a specific SDS for this compound, these general guidelines for laboratory chemical waste should be followed.
Immediate Safety and Handling Precautions
When handling this compound, researchers should always adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine particles.
Step-by-Step Disposal Procedure
The disposal of this compound, like most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through your institution's Environmental Health and Safety (EHS) or equivalent department.[1][2]
-
Waste Identification and Classification : Treat all waste containing this compound as hazardous chemical waste unless confirmed otherwise by your institution's EHS office.[3][4] This includes pure solid compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent paper.
-
Container Selection and Labeling :
-
Solid Waste : Collect chemically contaminated solid waste, including unused this compound powder and contaminated lab supplies (e.g., weigh boats, gloves), in a designated, leak-proof container.[5] The container should be clearly labeled as "Hazardous Waste."[1]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container with a secure screw-on cap.[5] Avoid using metal containers for acidic or basic solutions.[2] The container must also be labeled as "Hazardous Waste."
-
Labeling : The hazardous waste label must include the full chemical name ("this compound"), the quantity or concentration of the waste, the date of generation, the principal investigator's name, and the laboratory location.[1] Do not use abbreviations or chemical formulas.[1]
-
-
Waste Segregation and Storage :
-
Store waste containers in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.[6]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[5][6] For instance, store acidic and basic waste streams separately.
-
All waste containers should be kept in secondary containment to capture any potential leaks or spills.[5]
-
-
Arrange for Disposal :
-
Once the waste container is full or has reached the designated accumulation time limit (often 90 days), contact your institution's EHS office to arrange for a hazardous waste collection.[2][5]
-
Complete any required hazardous waste disposal forms, accurately listing all chemical constituents and their approximate concentrations.[1]
-
Never dispose of this compound or its solutions down the sink or in the regular trash. [1][7][8]
Quantitative Disposal Guidelines
The following table summarizes key quantitative limits and requirements for hazardous waste accumulation, which are generally applicable under regulations like the Resource Conservation and Recovery Act (RCRA). Always verify these limits with your local and institutional regulations.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | Do not accumulate more than 55 gallons of a single hazardous waste stream. | [3][5] |
| Maximum Acute Hazardous Waste Volume | Do not accumulate more than one quart of any acute hazardous waste. | [3] |
| Container Fill Level | Fill liquid waste containers to no more than 90% of their capacity. | [2] |
| Accumulation Time Limit | Hazardous waste must typically be collected within 90 days of the start of accumulation. | [2][5] |
Disposal Workflow for this compound
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Your Research: A Guide to Handling DL-AP4 Sodium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DL-AP4 Sodium salt, a non-selective glutamate (B1630785) antagonist. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile gloves | Standard laboratory grade. |
| Eye Protection | Safety glasses with side shields or Goggles | Provide a barrier against dust particles. |
| Body Protection | Laboratory coat | To protect clothing and skin from potential contamination. |
| Respiratory Protection | Dust mask | Recommended when handling larger quantities or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to storage.
Detailed Experimental Protocol for Reconstitution
-
Preparation of the Workspace : Designate a clean and uncluttered area for handling the compound. Ensure good ventilation.
-
Personal Protective Equipment : Before handling the compound, put on a lab coat, nitrile gloves, and safety glasses with side shields.
-
Weighing : Carefully weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution : this compound is soluble in water.[1] Prepare a stock solution by dissolving the weighed compound in the appropriate volume of purified water.
-
Mixing : Ensure the compound is fully dissolved by vortexing or sonicating the solution.
-
Storage of Solutions : It is recommended to prepare and use solutions on the same day. If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[1]
Disposal Plan
Proper disposal of chemical waste is critical to environmental and workplace safety.
Immediate Spill Response
In the event of a small spill of the solid compound, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container.
Waste Disposal Procedure
As this compound is a water-soluble, non-hazardous compound, disposal procedures are generally straightforward. However, always adhere to local and institutional regulations.
-
Aqueous Waste : For small quantities of aqueous solutions, it may be permissible to dispose of them down the drain with copious amounts of water. This is contingent on local regulations.
-
Solid Waste : Unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) should be placed in a clearly labeled waste container.
-
Consult EHS : Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
The following diagram illustrates the decision-making process for the disposal of this compound.
By following these guidelines, researchers can handle this compound safely and effectively, contributing to a culture of safety and responsibility in the laboratory. Always prioritize a thorough review of the supplier's SDS before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
